Selitrectinib
Description
This compound is an orally bioavailable, selective tropomyosin-related-kinase (tyrosine receptor kinase; TRK) inhibitor, with potential antineoplastic activity. Upon oral administration, LOXO-195 specifically targets and binds to TRK, including the fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1), 2 (NTRK2), and 3 (NTRK3). This prevents neurotrophin-TRK interaction and TRK activation, which results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins. LOXO-195 targets specific point mutations that occur after treatment with and result in acquired resistance to another TRK inhibitor; therefore, LOXO-195 is able to overcome acquired resistance to other TRK inhibitors. TRK, a family of receptor tyrosine kinases (RTKs) activated by neurotrophins, is encoded by NTRK family genes. The expression of either mutated forms of or fusion proteins involving NTRK family members results in uncontrolled TRK signaling and plays an important role in tumor cell growth and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A new generation tyrosine kinase inhibitor.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBIHOVSAMBXIB-SJKOYZFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097002-61-2 | |
| Record name | Selitrectinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097002612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selitrectinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SELITRECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45910S3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Selitrectinib in NTRK Fusion Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a diverse range of adult and pediatric solid tumors. The resulting chimeric TRK fusion proteins lead to constitutive kinase activity, driving downstream signaling pathways that promote cell proliferation and survival. Selitrectinib (formerly LOXO-195) is a next-generation, orally bioavailable, and selective TRK inhibitor designed to overcome acquired resistance to first-generation TRK inhibitors. This guide provides a comprehensive technical overview of the mechanism of action of this compound, including its biochemical and cellular activity, its effects on downstream signaling, and the experimental methodologies used to characterize its function.
Introduction to NTRK Fusions and TRK Signaling
The NTRK gene family (NTRK1, NTRK2, and NTRK3) encodes for the tropomyosin receptor kinases (TRKA, TRKB, and TRKC, respectively). These receptor tyrosine kinases play a crucial role in the development and function of the nervous system.[1] Gene fusions involving the 3' region of an NTRK gene, which contains the kinase domain, with the 5' region of various partner genes result in the formation of chimeric TRK fusion proteins.[2] This fusion leads to ligand-independent dimerization and constitutive activation of the TRK kinase domain, driving oncogenesis.[2][3]
The constitutive activation of TRK fusion proteins triggers downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are critical for cell proliferation, survival, and differentiation.
This compound: A Next-Generation TRK Inhibitor
This compound is a highly potent and selective inhibitor of all three TRK family members (TRKA, TRKB, and TRKC).[4] It was specifically designed to address acquired resistance to first-generation TRK inhibitors, such as larotrectinib and entrectinib.[4] Resistance to first-generation inhibitors often arises from the development of point mutations within the TRK kinase domain, particularly solvent front mutations (e.g., TRKA G595R, TRKC G623R) and gatekeeper mutations.[5][6] this compound's compact macrocyclic structure allows it to bind to the ATP-binding pocket of both wild-type and mutant TRK kinases with high affinity, overcoming the steric hindrance that can limit the efficacy of first-generation inhibitors.
Biochemical Potency
This compound demonstrates potent, low-nanomolar inhibitory activity against wild-type TRK kinases and key resistance mutations in biochemical assays.
| Target | IC50 (nM) |
| TRKA (Wild-Type) | 0.6[1][7] |
| TRKC (Wild-Type) | <2.5[1][7] |
| TRKA G595R (Solvent Front) | 2.0 - 9.8[8][9] |
| TRKC G623R (Solvent Front) | 2.0 - 9.8[8][9] |
| TRKA G667C (xDFG Motif) | 2.0 - 9.8[8][9] |
| TRKA F589L (Gatekeeper) | 52[10] |
| TRKC F617I (Gatekeeper) | <0.2[10] |
Cellular Activity
In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines harboring NTRK fusions and demonstrates potent activity against engineered cell lines expressing resistance mutations.
| Cell Line/Model | NTRK Fusion/Mutation | Assay Type | IC50 (nM) or Effect |
| KM12 (Colorectal Cancer) | TPM3-NTRK1 | Cell Proliferation | ≤ 5[8][9] |
| CUTO-3 | Cell Proliferation | ≤ 5[8] | |
| MO-91 | Cell Proliferation | ≤ 5[8] | |
| Ba/F3 | CD74-NTRK1 | Cell Proliferation | 10.28[7] |
| Ba/F3 | CD74-NTRK1 G595R | Cell Proliferation | Potent Inhibition[7] |
| NIH 3T3 | ΔTRKA | Tumor Growth Inhibition | Effective reduction in phosphorylated TRKA[8][9] |
| NIH 3T3 | ΔTRKA G595R | Tumor Growth Inhibition | Inhibition of tumor growth[8][9] |
| NIH 3T3 | ΔTRKA G667C | Tumor Growth Inhibition | Inhibition of tumor growth[8] |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-tumor activity by binding to the ATP-binding pocket of the TRK kinase domain, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways.[11] This leads to the inhibition of the MAPK and PI3K/Akt pathways, ultimately resulting in the induction of apoptosis and inhibition of cell growth in tumors driven by NTRK fusions.[4]
Experimental Protocols
Biochemical Kinase Inhibition Assay (Z'-LYTE™ Assay)
This protocol outlines a general procedure for determining the in vitro potency of this compound against TRK kinases using a fluorescence-based immunoassay.
Objective: To determine the IC50 value of this compound for TRKA, TRKB, and TRKC.
Materials:
-
Recombinant human TRKA, TRKB, or TRKC enzyme
-
Z'-LYTE™ Kinase Assay Kit - Tyr 6 Peptide (or other suitable substrate)
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired concentrations.
-
Add the kinase and substrate to the wells of the 384-well plate.
-
Add the this compound dilutions to the appropriate wells. Include no-inhibitor (0% inhibition) and no-kinase (100% inhibition) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal according to the Z'-LYTE™ kit manufacturer's instructions.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This protocol describes a method to assess the effect of this compound on the proliferation of NTRK fusion-positive cancer cells.
Objective: To determine the IC50 of this compound in a cell-based proliferation assay.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the this compound dilutions and a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate the IC50 value.
Western Blot Analysis of TRK Phosphorylation
This protocol details the detection of phosphorylated TRK and downstream signaling proteins.
Objective: To assess the inhibition of TRK phosphorylation and downstream signaling by this compound.
Materials:
-
NTRK fusion-positive cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-TRK, anti-total-TRK, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Objective: To determine the in vivo efficacy of this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
NTRK fusion-positive cancer cells
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Implant NTRK fusion-positive cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once or twice daily, at predetermined doses.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate tumor growth inhibition and assess the statistical significance of the results.
Clinical Development: The NCT03206931 Study
This compound has been investigated in clinical trials for patients with NTRK fusion-positive solid tumors. The NCT03206931 study is an expanded access program designed to provide this compound to patients with locally advanced or metastatic solid tumors harboring an NTRK gene fusion who have progressed on or are intolerant to a prior TRK inhibitor.[4][10][12]
Study Design:
-
Title: Expanded Access to Provide this compound for the Treatment of Cancers With a NTRK Gene Fusion[10]
-
Status: No longer available[9]
-
Study Type: Expanded Access[10]
-
Population: Adult and pediatric patients with NTRK fusion-positive cancers who have been previously treated with a TRK inhibitor.[10]
-
Intervention: this compound administered orally.[12]
This program aimed to provide a treatment option for a patient population with limited therapeutic alternatives and to gather further safety and efficacy data for this compound in a real-world setting.
Conclusion
This compound is a potent and selective next-generation TRK inhibitor with a clear mechanism of action. By effectively targeting both wild-type and mutant TRK kinases, it provides a crucial therapeutic option for patients with NTRK fusion-positive cancers, including those who have developed resistance to first-generation inhibitors. The comprehensive preclinical and clinical evaluation of this compound, utilizing a range of biochemical, cellular, and in vivo methodologies, has solidified its role in the precision oncology landscape for TRK-driven malignancies. This guide provides researchers and drug development professionals with a detailed technical understanding of this compound's mechanism of action to inform further research and development in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. OUH - Protocols [ous-research.no]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. ulab360.com [ulab360.com]
- 8. ulab360.com [ulab360.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
The Role of Selitrectinib in Overcoming Larotrectinib Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Tropomyosin Receptor Kinase (TRK) inhibitors, such as Larotrectinib, has marked a significant advancement in precision oncology. These agents have demonstrated remarkable efficacy in patients with tumors harboring NTRK gene fusions, irrespective of tumor histology.[1][2] However, as with many targeted therapies, a significant clinical challenge is the emergence of acquired resistance, which can limit the long-term durability of response to first-generation TRK inhibitors.[3][4][5] This technical guide provides an in-depth overview of Selitrectinib (formerly LOXO-195 and BAY 2731954), a next-generation TRK inhibitor specifically designed to address and overcome acquired resistance to Larotrectinib.[5][6][7][8]
Mechanisms of Acquired Resistance to Larotrectinib
Acquired resistance to Larotrectinib can be broadly categorized into two main types: on-target and off-target mechanisms.[3][4]
-
On-Target Resistance: This is the more common mechanism and involves the acquisition of secondary mutations within the kinase domain of the NTRK gene.[3][9] These mutations sterically hinder the binding of Larotrectinib to the ATP-binding pocket of the TRK protein. The most frequently observed on-target resistance mutations include:
-
Solvent-Front Mutations: These are the most common and include mutations such as NTRK1 G595R and NTRK3 G623R.[9][10][11]
-
Gatekeeper Mutations: Examples include NTRK1 F589L and NTRK3 F617I.[9][10][12]
-
xDFG Motif Substitutions: These mutations in the activation loop, such as NTRK1 G667C, also confer resistance.[5][10]
-
-
Off-Target Resistance: This form of resistance involves the activation of alternative signaling pathways that bypass the need for TRK signaling to drive tumor growth. These "bypass pathways" can be activated by various genomic alterations, including:
-
MAPK Pathway Activation: Mutations in genes such as KRAS (e.g., G12V, G12D, G12A) and BRAF (e.g., V600E) can reactivate the MAPK pathway downstream of TRK.[10][13][14]
-
Receptor Tyrosine Kinase (RTK) Amplification: Amplification of other RTKs, such as MET, can provide an alternative signaling route for cell survival and proliferation.[9][13]
-
Other Pathway Alterations: Mutations in pathways like PI3K/AKT have also been implicated in resistance.[15]
-
This compound: A Next-Generation TRK Inhibitor
This compound is a potent and highly selective, orally bioavailable, next-generation TRK inhibitor.[16][17][18] It was rationally designed to overcome the on-target resistance mutations that emerge during treatment with first-generation TRK inhibitors like Larotrectinib.[5][17] The key to this compound's efficacy against these resistant mutations lies in its compact, macrocyclic chemical structure.[1][19] This structure allows this compound to bind effectively to the ATP-binding pocket of the TRK kinase, even in the presence of bulky resistance mutations at the solvent front or gatekeeper residues, which would otherwise cause steric hindrance for Larotrectinib.[1][5][10]
Preclinical and Clinical Efficacy of this compound
Preclinical studies, including enzymatic and cell-based assays, have demonstrated this compound's potent inhibitory activity against both wild-type TRK fusions and a panel of clinically relevant Larotrectinib-resistant mutations.[5][16][17][18][20] In vivo studies using tumor models have further confirmed its ability to induce tumor regression in cancers harboring these resistance mutations.[5][18][20]
Clinically, a Phase I/II clinical trial (NCT03215511) and expanded access programs have evaluated the safety and efficacy of this compound in adult and pediatric patients with NTRK fusion-positive cancers who have progressed on a prior TRK inhibitor.[6][21] These studies have shown that this compound is well-tolerated and demonstrates significant clinical activity in this patient population.[6][7][8] In patients with identified on-target NTRK resistance mutations, the overall response rate to this compound has been reported to be 45%.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound (IC50 Values)
| Target Kinase | This compound (LOXO-195) IC50 (nM) | Larotrectinib IC50 (nM) |
| Wild-Type | ||
| TRKA | 0.6 | 5-11 |
| TRKC | <2.5 | 5-11 |
| Resistant Mutants | ||
| TRKA G595R | 2.0 - 9.8 | Significantly Reduced Activity |
| TRKC G623R | 2.0 - 9.8 | Significantly Reduced Activity |
| TRKA G667C | 2.0 - 9.8 | Significantly Reduced Activity |
Data compiled from multiple sources.[1][16][17][18][20]
Table 2: Clinical Response to this compound in Patients with Acquired Resistance
| Clinical Trial / Program | Patient Population | Overall Response Rate (ORR) |
| Phase I/II (NCT03215511) & Expanded Access | Patients with NTRK fusion-positive cancers with acquired resistance to a prior TRK inhibitor | 45% (in patients with identified NTRK resistance mutations) |
Data from a 2019 AACR Annual Meeting presentation.[8]
Signaling Pathways
The following diagram illustrates the TRK signaling pathway, the points of inhibition by Larotrectinib and this compound, and the mechanisms of resistance.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound can be generalized from published studies. Below are representative methodologies.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant TRK kinases.
-
Methodology:
-
Recombinant wild-type and mutant TRK kinase domains are expressed and purified.
-
Kinase activity is measured using a radiometric assay (e.g., ³³P-ATP incorporation into a substrate peptide) or a non-radioactive method (e.g., ADP-Glo™ Kinase Assay).
-
A dilution series of this compound is added to the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Kinase activity is measured, and the results are normalized to a vehicle control.
-
IC50 values are calculated by fitting the data to a dose-response curve.[22]
-
Cell-Based Proliferation Assays
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines harboring NTRK fusions and resistance mutations.
-
Methodology:
-
Cell lines (e.g., NIH-3T3 cells engineered to express specific NTRK fusions and mutations, or naturally occurring NTRK fusion-positive cancer cell lines like KM12) are seeded in 96-well plates.[5][18]
-
Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin) or a luminescence-based assay (e.g., CellTiter-Glo®).[22]
-
The percentage of cell viability relative to the vehicle control is calculated, and dose-response curves are generated to determine IC50 values.[22]
-
In Vivo Tumor Models
-
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with cancer cells engineered to express specific NTRK fusions and resistance mutations, or with patient-derived xenografts (PDXs).[13]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at various dose levels and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated TRK).
-
The efficacy of this compound is determined by comparing tumor growth in the treated groups to the control group.
-
The following diagram outlines a typical preclinical experimental workflow for evaluating a next-generation TKI like this compound.
Conclusion
This compound represents a critical advancement in the management of NTRK fusion-positive cancers, offering a potent therapeutic option for patients who have developed on-target resistance to first-generation TRK inhibitors like Larotrectinib.[5][20] Its rational design, based on a deep understanding of resistance mechanisms, has been validated in both preclinical models and clinical trials.[5][6][8] For patients with tumors that have acquired solvent-front or other kinase domain mutations, this compound can re-establish disease control and extend the overall duration of benefit from TRK-directed therapy.[5][10][20] However, the emergence of off-target resistance, such as through MAPK pathway activation, highlights the ongoing need for comprehensive genomic monitoring and the development of combination therapy strategies to address these alternative resistance mechanisms.[10][13] The successful development of this compound serves as a paradigm for the sequential use of targeted therapies to overcome acquired resistance and improve outcomes for patients with oncogene-driven cancers.[20]
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]
- 3. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
- 5. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. LOXO-195 promising against tumors with acquired resistance to first-generation therapeutics | EurekAlert! [eurekalert.org]
- 8. mskcc.org [mskcc.org]
- 9. researchgate.net [researchgate.net]
- 10. Response and Mechanisms of Resistance to Larotrectinib and this compound in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to TRK inhibition mediated by convergent MAPK pathway activation. [vivo.weill.cornell.edu]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound (BAY 2731954; LOXO-195) | TRK TKI (tyrosine kinase inhibitor) | CAS 2097002-61-2 | Buy this compound (BAY-2731954; LOXO195) from Supplier InvivoChem [invivochem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. benchchem.com [benchchem.com]
Selitrectinib's Inhibition of the NTRK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selitrectinib (formerly LOXO-195) is a next-generation, ATP-competitive, selective inhibitor of Tropomyosin Receptor Kinase (TRK) fusion proteins. Engineered to overcome acquired resistance to first-generation TRK inhibitors, this compound demonstrates potent activity against both wild-type TRK fusions and a spectrum of acquired resistance mutations that can emerge during therapy.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory effects on the NTRK signaling pathway, preclinical and clinical data, and detailed protocols for key experimental assays.
Introduction: The Role of NTRK Fusions in Oncology
Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors.[2] These chromosomal rearrangements lead to the expression of chimeric TRK fusion proteins, resulting in constitutive, ligand-independent activation of the kinase domain.[2] This aberrant signaling drives downstream pathways, including the Ras/MAPK, PI3K/AKT, and PLCγ cascades, promoting cellular proliferation, survival, and differentiation, which ultimately leads to tumorigenesis.[3] The development of targeted TRK inhibitors has represented a significant advancement in precision oncology.[1]
This compound was specifically designed to address the clinical challenge of acquired resistance to first-generation TRK inhibitors like larotrectinib and entrectinib.[4] Resistance often arises from mutations within the TRK kinase domain, particularly solvent front and gatekeeper mutations.[2][5] this compound's unique macrocyclic structure allows it to bind effectively to the ATP-binding pocket of both wild-type and mutated TRK kinases, thereby overcoming these resistance mechanisms.[5]
Mechanism of Action and Signaling Pathway Inhibition
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of TRK fusion proteins (TRKA, TRKB, and TRKC). By competing with ATP for binding to the kinase domain, it prevents the autophosphorylation necessary for the activation of downstream signaling pathways.[3] The inhibition of these cascades leads to the suppression of tumor cell growth and the induction of apoptosis.
The NTRK Signaling Cascade
The constitutive activation of TRK fusion proteins triggers a phosphorylation cascade that activates multiple downstream effectors:
-
Ras/MAPK Pathway: This pathway is a critical regulator of cell proliferation and differentiation.
-
PI3K/AKT Pathway: This cascade is central to cell survival, growth, and metabolism.
-
PLCγ Pathway: Activation of this pathway leads to the generation of second messengers that influence various cellular processes.
The diagram below illustrates the core NTRK signaling pathway and the point of inhibition by this compound.
Caption: NTRK signaling pathway and this compound's point of inhibition.
Quantitative Data
This compound's potency has been evaluated in a variety of preclinical models, including enzymatic assays and cell-based proliferation assays.
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific enzyme.
| Target Kinase | IC50 (nM) | Reference(s) |
| Wild-Type TRKA | <1 | [1] |
| Wild-Type TRKB | <1 | [1] |
| Wild-Type TRKC | <2.5 | [6] |
| TRKA G595R (Solvent Front Mutation) | 2.0 - 9.8 | [1] |
| TRKC G623R (Solvent Front Mutation) | 2.0 - 9.8 | [1] |
| TRKA G667C (xDFG Mutation) | 2.0 - 9.8 | [1] |
| TRKC F617I (Gatekeeper Mutation) | 52 | [5] |
Cellular Proliferation Inhibitory Activity
This compound's effect on the growth of cancer cell lines harboring TRK fusions demonstrates its cellular potency.
| Cell Line | NTRK Fusion | IC50 (nM) | Reference(s) |
| KM12 | TPM3-NTRK1 | ≤5 | [1][6] |
| CUTO-3 | MPRIP-NTRK1 | ≤5 | [1][6] |
| MO-91 | ETV6-NTRK3 | ≤5 | [1][6] |
Clinical Efficacy (NCT03215511)
The Phase 1/2 clinical trial (NCT03215511) evaluated the safety and efficacy of this compound in patients with advanced solid tumors harboring NTRK gene fusions who had previously been treated with a TRK inhibitor.[7]
| Parameter | Result | Reference(s) |
| Primary Objective (Phase 1) | Determine the recommended Phase 2 dose | [7] |
| Primary Objective (Phase 2) | Assess the Overall Response Rate (ORR) | |
| Patient Population | Adults and children with previously treated NTRK fusion cancers | [7] |
| Overall Response Rate (ORR) | Data analysis is ongoing; preliminary reports show activity |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro TRK Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of TRK kinases.
Principle: A biochemical assay that measures the phosphorylation of a substrate by a purified TRK kinase in the presence of varying concentrations of the inhibitor.
Materials:
-
Purified recombinant TRK kinase (wild-type or mutant)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Kinase substrate (e.g., a synthetic peptide)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Lance® Ultra)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase, substrate, and this compound (or DMSO for control) to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability (Proliferation) Assay
Objective: To assess the effect of this compound on the proliferation of cancer cells harboring TRK fusions.
Principle: A cell-based assay that measures the metabolic activity of viable cells, which is proportional to the number of cells.
Materials:
-
NTRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of TRK Phosphorylation
Objective: To determine if this compound inhibits the phosphorylation of TRK and its downstream effectors in a cellular context.
Principle: An immunoassay to detect and quantify the levels of phosphorylated TRK (p-TRK) and total TRK proteins in cell lysates after treatment with the inhibitor.
Materials:
-
NTRK fusion-positive cancer cell lines
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (anti-p-TRK, anti-total TRK, anti-p-ERK, anti-total ERK, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of this compound for a defined period.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-TRK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total TRK and loading control to ensure equal protein loading.
Caption: Workflow for Western Blot analysis of p-TRK.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells harboring an NTRK fusion are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
NTRK fusion-positive cancer cell line
-
Sterile PBS or serum-free medium
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.[3]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]
-
Administer this compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).[3]
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.[3]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Mechanisms of Resistance to this compound
While this compound is effective against many resistance mutations to first-generation TRK inhibitors, acquired resistance can still emerge. Mechanisms of resistance to second-generation TRK inhibitors are an active area of research and include:
-
xDFG Mutations: Alterations in the xDFG motif of the kinase domain, such as TRKA G667C, can reduce the binding affinity of this compound.[4][8]
-
Compound Mutations: The acquisition of a second mutation in the kinase domain in addition to a pre-existing resistance mutation (e.g., a solvent front mutation) can confer resistance.[8]
-
Bypass Signaling: Activation of alternative oncogenic pathways, such as the KRAS pathway, can circumvent the need for TRK signaling and lead to resistance.[2]
Conclusion
This compound is a potent, second-generation TRK inhibitor that has demonstrated significant preclinical and clinical activity in cancers harboring NTRK gene fusions, including those with acquired resistance to first-generation inhibitors. Its mechanism of action is centered on the direct inhibition of the TRK kinase, leading to the suppression of critical downstream signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel TRK inhibitors. Understanding the nuances of its activity and the mechanisms of potential resistance is crucial for optimizing its clinical application and developing future therapeutic strategies in precision oncology.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. ascopubs.org [ascopubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
Preclinical Anti-Tumor Activity of Selitrectinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selitrectinib (formerly LOXO-195) is a next-generation, highly potent, and selective inhibitor of Tropomyosin Receptor Kinases (TRK) designed to overcome acquired resistance to first-generation TRK inhibitors.[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the anti-tumor activity of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and its activity against clinically relevant resistance mutations.
Mechanism of Action
This compound is an orally bioavailable, ATP-competitive inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[3] In cancers driven by oncogenic fusions of the NTRK genes (NTRK1, NTRK2, and NTRK3), the resulting chimeric proteins lead to constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[3][4] this compound binds to the ATP-binding pocket of the TRK kinase domain, preventing autophosphorylation and subsequent activation of these oncogenic signaling cascades.[3]
A key feature of this compound's design is its ability to circumvent resistance mutations that emerge during treatment with first-generation TRK inhibitors.[5] The most common resistance mechanisms involve mutations in the TRK kinase domain, particularly "solvent front" and "xDFG" mutations.[6][7] this compound's compact, macrocyclic structure is designed to avoid the steric hindrance posed by these mutations, allowing it to maintain potent inhibition.[8]
Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the TRK signaling pathway and the mechanism by which this compound inhibits its activation, including in the context of acquired resistance.
Caption: TRK signaling pathway and this compound's mechanism of action.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| Wild-Type TRKA | < 1.0[9] | Cell-free assay.[10] |
| Wild-Type TRKB | < 1.0[9] | |
| Wild-Type TRKC | < 1.0[9] | |
| TRKA G595R (Solvent Front) | 2.0[9][10] | |
| TRKC G623R (Solvent Front) | 2.3[9][10] | |
| TRKA G667C (xDFG) | 9.8[9][10] | |
| TRKC G696A | 2.5[10] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | ≤ 5.0[6][9][10][11] |
| CUTO-3 | ≤ 5.0[6][9][10][11] | ||
| MO-91 | ≤ 5.0[6][9][10][11] |
Note: In contrast, this compound at concentrations up to 10 µM had no inhibitory effect on the growth of 84 cell lines without a TRK fusion, highlighting its selectivity.[6][10]
Experimental Protocols
In Vitro Kinase Assays
Biochemical IC50 values were determined using cell-free enzymatic assays. Recombinant wild-type and mutant TRK kinase domains were incubated with a sub-saturating concentration of ATP and a substrate peptide. The inhibitory activity of this compound was measured by quantifying the reduction in substrate phosphorylation at various drug concentrations.
Cell Proliferation Assays
TRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3, MO-91) were seeded in 96-well plates and treated with a dose range of this compound for a specified duration (e.g., 72 hours). Cell viability was assessed using a colorimetric assay such as CellTiter-Glo® (Promega) which measures ATP content as an indicator of metabolically active cells. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Studies
All animal studies were conducted in accordance with institutional guidelines. For subcutaneous xenograft models, human cancer cell lines harboring NTRK fusions (e.g., KM12) or NIH-3T3 cells engineered to express wild-type or mutant TRK fusion proteins were implanted subcutaneously into the flanks of immunodeficient mice (e.g., nude mice).[9] Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules (e.g., 10 mg/kg, p.o., daily).[10] Tumor volumes were measured regularly using calipers. At the end of the study, tumors were excised for pharmacodynamic analyses, such as immunoblotting for phosphorylated TRK.
In Vivo Anti-Tumor Efficacy
Preclinical in vivo studies have demonstrated that this compound effectively inhibits tumor growth in various TRKA-dependent xenograft models.[9][10] It has shown potent anti-tumor activity in models driven by wild-type TRKA as well as those harboring solvent front (G595R) and xDFG (G667C) resistance mutations.[9][10] In these models, oral administration of this compound led to a significant reduction in phosphorylated TRKA in the tumors and dose-dependent inhibition of tumor growth compared to vehicle-treated controls.[10]
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a next-generation TRK inhibitor like this compound.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. mskcc.org [mskcc.org]
- 3. benchchem.com [benchchem.com]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sec.gov [sec.gov]
- 6. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
The Rise of a Second-Generation TRK Inhibitor: A Technical Deep Dive into the Discovery and Development of Selitrectinib (LOXO-195)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selitrectinib (formerly LOXO-195), a potent and selective next-generation inhibitor of Tropomyosin Receptor Kinase (TRK), has emerged as a critical therapeutic agent for patients with TRK fusion-positive cancers who have developed resistance to first-generation inhibitors. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. We delve into its mechanism of action, detailing its efficacy against acquired resistance mutations in the TRK kinase domain. This guide summarizes key quantitative data from preclinical and clinical studies in structured tables and provides detailed methodologies for the pivotal experiments that defined its profile. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this targeted therapy.
Introduction: The Challenge of Acquired Resistance in TRK Fusion Cancers
The discovery of oncogenic fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) and the subsequent development of first-generation TRK inhibitors, such as larotrectinib and entrectinib, represented a significant advancement in precision oncology. These therapies demonstrated remarkable efficacy across a wide range of tumor types harboring TRK fusions. However, as with many targeted therapies, the emergence of acquired resistance limits the long-term durability of response.[1]
The primary mechanism of acquired resistance to first-generation TRK inhibitors involves the development of secondary mutations in the TRK kinase domain. These mutations, most commonly solvent front and gatekeeper substitutions, sterically hinder the binding of the first-generation inhibitors, leading to reactivation of TRK signaling and subsequent tumor progression. This clinical challenge necessitated the development of a next-generation TRK inhibitor capable of overcoming these resistance mechanisms.
The Discovery of this compound (LOXO-195): A Rational Design Approach
This compound was rationally designed to address the known mechanisms of acquired resistance to first-generation TRK inhibitors.[2] Its compact macrocyclic structure was engineered to effectively bind to the ATP-binding pocket of the TRK kinase domain, even in the presence of resistance mutations that create steric hindrance for its predecessors.[2] This design allows this compound to maintain potent inhibition of both wild-type TRK fusion proteins and those with acquired resistance mutations.
Mechanism of Action
This compound is an orally bioavailable, ATP-competitive, selective inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). By binding to the ATP-binding site of the TRK kinase, this compound blocks the phosphorylation and activation of the receptor. This, in turn, inhibits downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell growth, proliferation, and survival in TRK fusion-positive cancers. A key feature of this compound is its ability to potently inhibit TRK kinases harboring solvent front mutations (e.g., TRKA G595R, TRKC G623R) and gatekeeper mutations, which are common drivers of resistance to first-generation TRK inhibitors.[1][3]
Preclinical Development
In Vitro Efficacy
This compound demonstrated potent and selective inhibition of wild-type and mutated TRK kinases in biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound (IC50)
| Target | IC50 (nM) |
| Wild-Type TRKA | 0.6[3] |
| Wild-Type TRKC | <2.5[4] |
| TRKA G595R (Solvent Front) | 2.0[3] |
| TRKC G623R (Solvent Front) | 2.3[3] |
| TRKA G667C (xDFG) | 2.5[3] |
| ETV6-TRKC (in Ba/F3 cells) | 1.2[4] |
| TRKAG595R/F589L (in Ba/F3 cells) | 468[2] |
This compound also showed potent anti-proliferative activity in various cancer cell lines harboring TRK fusions.
Table 2: Anti-proliferative Activity of this compound in TRK Fusion-Positive Cell Lines
| Cell Line | Cancer Type | TRK Fusion | IC50 (nM) |
| KM12 | Colorectal | TPM3-NTRK1 | ≤ 5[3] |
| CUTO-3 | - | - | ≤ 5[3] |
| MO-91 | - | - | ≤ 5[3] |
In Vivo Efficacy
In vivo studies using xenograft models demonstrated significant anti-tumor activity of this compound.
Table 3: In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| LMNA–TRKAG595R NIH3T3 | 30 mg/kg this compound | 80[5] |
| TPM3–TRKA KM12 | 15 mg/kg Repotrectinib* | 13% regression[5] |
*Note: Direct comparative in vivo data for this compound in the TPM3-TRKA KM12 model at the same dose was not available in the reviewed sources. Repotrectinib data is provided for context as a next-generation TRK inhibitor.
Preclinical Pharmacokinetics
Clinical Development
The clinical development of this compound was primarily conducted through the Phase 1/2 clinical trial NCT03215511.
Phase 1/2 Clinical Trial (NCT03215511)
This first-in-human trial was designed to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in adult and pediatric patients with advanced solid tumors harboring NTRK gene fusions who had been previously treated with a TRK inhibitor.[6][7]
Table 4: Overview of the NCT03215511 Clinical Trial
| Parameter | Description |
| Phase | 1/2[7] |
| Patient Population | Adult and pediatric patients with NTRK fusion-positive solid tumors previously treated with a TRK inhibitor.[6] |
| Primary Objectives | Phase 1: To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D). Phase 2: To evaluate the overall response rate (ORR). |
| Secondary Objectives | To characterize the safety and tolerability, pharmacokinetics, and duration of response. |
| Intervention | Oral administration of this compound.[6] |
Clinical Efficacy
This compound demonstrated meaningful clinical activity in patients who had developed resistance to first-generation TRK inhibitors, particularly in those with on-target resistance mutations.
Table 5: Clinical Efficacy of this compound in the NCT03215511 Trial
| Patient Population | Overall Response Rate (ORR) |
| All evaluable patients (n=29) | 34%[8] |
| Patients with TRK kinase domain mutations (n=20) | 45%[8] |
The most common adverse events observed were consistent with on-target TRK inhibition and included dizziness, ataxia, nausea, and fatigue.[8]
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
A general protocol for assessing the anti-proliferative activity of this compound in TRK fusion-positive cancer cell lines is as follows:
-
Cell Culture: TRK fusion-positive cell lines (e.g., KM12) are cultured in appropriate media and conditions as recommended by the supplier.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression analysis.
In Vivo Xenograft Model (General Protocol)
A general protocol for evaluating the in vivo efficacy of this compound is as follows:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells harboring a TRK fusion (e.g., LMNA–TRKAG595R NIH3T3) are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.
Clinical Trial Protocol (NCT03215511) - Response Assessment
Tumor response in the NCT03215511 trial was assessed according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[6][9] For patients with primary central nervous system (CNS) malignancies, the Response Assessment in Neuro-Oncology (RANO) criteria were used.[6]
RECIST 1.1 Key Principles:
-
Baseline Assessment: Identifies and measures target lesions (up to 5 total, max 2 per organ) and non-target lesions.
-
Follow-up Assessments: Target lesions are re-measured at each follow-up. The sum of the longest diameters of all target lesions is calculated.
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Future Directions and Conclusion
This compound represents a successful example of rational drug design to overcome acquired resistance to targeted cancer therapies. Its clinical development has provided a valuable treatment option for patients with TRK fusion-positive cancers who have progressed on first-generation inhibitors. Ongoing research continues to explore mechanisms of resistance to second-generation TRK inhibitors, such as the emergence of xDFG mutations, which may necessitate the development of third-generation agents or combination therapies.[1] The story of this compound underscores the dynamic nature of cancer evolution under therapeutic pressure and the importance of continued innovation in drug development.
Disclaimer: This document is intended for informational and educational purposes for a scientific audience. It is not a substitute for professional medical advice.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Solid tumors harboring NTRK fusion | Study 20810 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 8. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RECIST 1.1 – RECIST [recist.eortc.org]
A Comprehensive Technical Guide on the Kinase Activity of Selitrectinib Against TRKA, TRKB, and TRKC
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selitrectinib (formerly LOXO-195 or BAY 2731954) is a next-generation, orally bioavailable, and selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family, which includes TRKA, TRKB, and TRKC.[1] Developed to address acquired resistance to first-generation TRK inhibitors like larotrectinib and entrectinib, this compound has demonstrated potent activity against both wild-type TRK kinases and various resistance mutations.[2][3] This technical guide provides an in-depth overview of this compound's effects on TRKA, TRKB, and TRKC, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways and experimental workflows.
Mechanism of Action
The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are crucial in neuronal development and function.[2][4] In various cancers, chromosomal rearrangements can lead to NTRK gene fusions, resulting in constitutively active TRK fusion proteins that drive oncogenesis.[5][6][7] These fusion proteins activate downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[2][4][8]
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TRK kinase domain.[8][9] This action prevents the autophosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling.[8] Its macrocyclic chemical structure is designed to overcome steric hindrance from mutations that confer resistance to first-generation inhibitors, particularly solvent-front mutations.[3][10]
Quantitative Analysis of Kinase Inhibition
This compound exhibits potent inhibitory activity against wild-type TRKA, TRKB, and TRKC kinases, with IC50 values in the low nanomolar range. Furthermore, it maintains significant potency against a variety of acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound Against TRK Kinases
| Target Kinase | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| Wild-Type TRKA | <1 - 0.6 | Biochemical | [11] |
| Wild-Type TRKB | <1 | Biochemical | [11] |
| Wild-Type TRKC | <1 - <2.5 | Biochemical | [11] |
| TRKA G595R (Solvent-Front Mutation) | 2.0 - 2.3 | Biochemical | [1] |
| TRKC G623R (Solvent-Front Mutation) | 2.0 - 2.3 | Biochemical | [1] |
| TRKA G667C (xDFG Mutation) | 9.8 | Biochemical | [1] |
| TRKC G696A (xDFG Mutation) | 2.5 | Biochemical | [1] |
Table 2: Cellular Proliferation Inhibition by this compound in TRK Fusion-Positive Cell Lines
| Cell Line | TRK Fusion | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| KM12 | TPM3-NTRK1 | ≤5 | Cell Proliferation | [1] |
| CUTO-3 | ETV6-NTRK3 | ≤5 | Cell Proliferation | [1] |
| MO-91 | ETV6-NTRK3 | ≤5 | Cell Proliferation | [1] |
| Ba/F3 cells with xDFG mutations | Various | 124 - 341 | Cell Proliferation | [3] |
| Ba/F3 cells with TRKA G595R/F589L | LMNA-NTRK1 | 468 | Cell Proliferation | [2] |
Experimental Protocols
The characterization of this compound's activity against TRK kinases involves a series of standardized in vitro and cellular assays. Below are representative protocols for key experiments.
1. Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified TRK kinases.
-
Methodology:
-
Preparation of Reagents:
-
Recombinant human TRKA, TRKB, or TRKC kinase domains are prepared.
-
A suitable biotinylated peptide substrate (e.g., poly-Glu-Tyr) is used.
-
ATP is prepared at a concentration near the Km for each kinase.
-
This compound is serially diluted in DMSO.
-
-
Assay Procedure:
-
The recombinant TRK kinase is incubated with varying concentrations of this compound in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
The reaction is stopped, and detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for TR-FRET) are added.
-
The plate is incubated to allow for binding of the detection reagents.
-
-
Data Analysis:
-
The signal is read on a compatible plate reader.
-
The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[12]
-
-
2. Cellular TRK Autophosphorylation Assay (Western Blot)
-
Objective: To assess the ability of this compound to inhibit the autophosphorylation of TRK receptors in a cellular context.
-
Methodology:
-
Cell Culture and Treatment:
-
A cell line with an endogenous TRK fusion (e.g., KM12 with TPM3-NTRK1) is cultured to sub-confluency.
-
Cells are treated with serially diluted concentrations of this compound for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA assay.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated TRK (e.g., phospho-TrkA (Tyr490)).
-
Following washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
3. Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To measure the effect of this compound on the viability of cancer cells dependent on TRK signaling.
-
Methodology:
-
Cell Seeding and Treatment:
-
TRK fusion-positive cells (e.g., KM12) are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of this compound concentrations.
-
-
Incubation:
-
The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Viability Measurement:
-
A reagent that measures ATP levels as an indicator of cell viability (e.g., CellTiter-Glo®) is added to each well.
-
The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
-
Data Analysis:
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and evaluation process for this compound, the following diagrams are provided.
Conclusion
This compound is a potent and selective second-generation pan-TRK inhibitor that effectively targets wild-type TRKA, TRKB, and TRKC kinases, as well as clinically relevant acquired resistance mutations. Its robust activity in both biochemical and cellular assays, coupled with its efficacy in preclinical models, underscores its importance in the treatment of NTRK fusion-positive cancers, particularly in patients who have developed resistance to first-generation therapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel TRK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Selitrectinib In Vitro Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selitrectinib (formerly LOXO-195) is a next-generation, selective inhibitor of Tropomyosin Receptor Kinase (TRK) designed to overcome acquired resistance to first-generation TRK inhibitors.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines harboring NTRK gene fusions. This compound has demonstrated potent inhibition of TRKA, TRKC, and various resistance mutations.[2][3]
The protocols outlined below cover key assays for determining cell viability, target engagement, and long-term proliferative potential.
Mechanism of Action
This compound is an orally bioavailable, ATP-competitive inhibitor of TRK kinases (TRKA, TRKB, and TRKC).[4][5] In cancer cells with activating NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, driving downstream signaling pathways such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[6] this compound binds to the ATP-binding pocket of the TRK kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways.[4] This inhibition of TRK signaling leads to the induction of apoptosis and inhibition of cell growth in TRK fusion-positive tumors.[5]
A key advantage of this compound is its ability to inhibit TRK kinases with acquired resistance mutations, such as solvent-front mutations (e.g., TRKA G595R), that render first-generation inhibitors like larotrectinib ineffective.[7]
Signaling Pathway Diagram
Caption: this compound inhibits TRK receptor autophosphorylation.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.
| Cell Line | Cancer Type | NTRK Fusion/Mutation | IC50 (nM) | Reference |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | ≤5 | [2] |
| CUTO-3 | Lung Adenocarcinoma | MPRIP-NTRK1 | ≤5 | [2] |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | ≤5 | [2] |
| Ba/F3 | Pro-B Cell Line | Wild-type TRK fusions | 1.8 - 3.9 | [6] |
| Ba/F3 | Pro-B Cell Line | Solvent front mutations | 2 - 10 | [6] |
Experimental Protocols
Cell Culture
Objective: To maintain and propagate cancer cell lines for use in in vitro assays.
Materials:
-
TRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3, MO-91)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For adherent cells, subculture when they reach 70-80% confluency. a. Aspirate the culture medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate for a few minutes until cells detach. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
-
For suspension cells, subculture by diluting the cell suspension with fresh medium to the recommended cell density.
-
Regularly check for mycoplasma contamination.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines and calculate the IC50 value.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Materials:
-
TRK fusion-positive cancer cell lines
-
96-well opaque-walled microplates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[3]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot for TRK Phosphorylation
Objective: To assess the inhibitory effect of this compound on TRK autophosphorylation and downstream signaling pathways.
Materials:
-
TRK fusion-positive cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-TRKA, anti-total-TRKA, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-TRKA) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total TRKA and a loading control like β-actin to ensure equal protein loading.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of this compound on recombinant TRK kinase.
Materials:
-
Recombinant human TRK kinase
-
Kinase reaction buffer
-
Peptide substrate for TRK
-
ATP
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay kit
Protocol:
-
In a 96-well plate, incubate the recombinant TRK kinase with varying concentrations of this compound in the kinase reaction buffer for a short period.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent, which correlates with kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration to determine the IC50.
Colony Formation Assay
Objective: To evaluate the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.
Materials:
-
TRK fusion-positive cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Crystal violet solution
-
Fixation solution (e.g., methanol:acetic acid)
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plates for 1-3 weeks in a humidified incubator at 37°C, allowing colonies to form. Change the medium as needed.
-
When colonies in the control wells are of a sufficient size (at least 50 cells), terminate the experiment.
-
Wash the wells with PBS.
-
Fix the colonies with a fixation solution for about 5 minutes.
-
Stain the colonies with 0.5% crystal violet solution for at least 2 hours.
-
Carefully wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
Resistance Mechanisms
Acquired resistance to this compound, although less common than with first-generation inhibitors, can occur. Mechanisms of resistance to second-generation TRK inhibitors are still being investigated but may include:
-
On-target mutations: Secondary mutations in the NTRK kinase domain, such as xDFG motif substitutions (e.g., TRKA G667C), can reduce the binding affinity of this compound.[8]
-
Off-target mechanisms: Activation of bypass signaling pathways, such as the KRAS/MAPK pathway, can circumvent the need for TRK signaling.[9]
Investigating these resistance mechanisms often involves next-generation sequencing of resistant clones to identify new mutations.
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. ch.promega.com [ch.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of a human tumor colony-forming assay to new drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Clonogenic Assay [en.bio-protocol.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. agilent.com [agilent.com]
Establishing Selitrectinib-Resistant Cell Line Models: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selitrectinib (formerly LOXO-195) is a next-generation, selective inhibitor of Tropomyosin Receptor Kinase (TRK) fusion proteins, which are oncogenic drivers in a variety of adult and pediatric cancers.[1] It was specifically designed to overcome acquired resistance to first-generation TRK inhibitors like larotrectinib and entrectinib.[2][3] Resistance to these earlier drugs often arises from on-target mutations within the NTRK kinase domain, particularly at the solvent front, gatekeeper, and xDFG motifs.[1] this compound's compact macrocyclic structure enables it to bind effectively to TRK kinases harboring these mutations.[4][5][6]
However, as with many targeted therapies, cancer cells can develop resistance to this compound through various mechanisms. While clinical resistance to second-generation TRK inhibitors is still an emerging area of study, preclinical models and early clinical observations suggest that resistance can occur through the activation of bypass signaling pathways, such as the KRAS pathway.[7][8] The development of robust in vitro models of this compound resistance is therefore critical for understanding these mechanisms, identifying new therapeutic strategies to overcome resistance, and discovering novel biomarkers.
This application note provides detailed protocols for establishing and characterizing this compound-resistant cancer cell line models. These models are invaluable tools for academic research and for the preclinical evaluation of new therapeutic agents and combination strategies.
Key Principles for Establishing Drug-Resistant Cell Lines
The generation of drug-resistant cell lines in the laboratory typically involves exposing a parental cancer cell line to a selective pressure, in this case, this compound, over a prolonged period.[9][10] This process enriches for a population of cells that can survive and proliferate in the presence of the drug. Two common strategies are employed:
-
Continuous Exposure with Dose Escalation: This method involves culturing cancer cells in the continuous presence of this compound, starting at a low concentration (typically around the IC20-IC30) and gradually increasing the concentration as the cells adapt and resume proliferation.[10] This approach is thought to mimic the gradual development of acquired resistance in patients.
-
Intermittent High-Dose Exposure: This strategy involves treating cells with a high concentration of this compound (e.g., at or above the IC50) for a short period, followed by a recovery phase in drug-free medium.[9] This cycle is repeated multiple times to select for resistant clones.
The choice of method may depend on the specific cell line and the research question being addressed. Once a resistant population is established, it is crucial to characterize its phenotype and genotype in comparison to the parental cell line.
Experimental Protocols
Protocol 1: Determination of the Initial IC50 of this compound in the Parental Cell Line
Before initiating the resistance development protocol, it is essential to determine the baseline sensitivity of the parental cell line to this compound.
Materials:
-
Parental cancer cell line with a known NTRK fusion
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®, or CCK-8)
-
Microplate reader
Procedure:
-
Seed the parental cells into 96-well plates at an appropriate density (e.g., 3,000-8,000 cells per well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Plot the cell viability data against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Generation of this compound-Resistant Cell Lines via Continuous Exposure
Materials:
-
Parental cancer cell line with a determined this compound IC50
-
This compound stock solution
-
Complete cell culture medium
-
T-25 or T-75 cell culture flasks
Procedure:
-
Initiation: Begin by culturing the parental cells in complete medium containing this compound at a concentration equal to the IC20 or IC30, as determined from the initial dose-response curve.
-
Monitoring and Maintenance: Initially, a significant proportion of the cells may undergo growth arrest or cell death. Monitor the cells closely and replace the medium with fresh, drug-containing medium every 3-4 days. Passage the cells as needed when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have adapted to the initial drug concentration and are proliferating at a stable rate (this may take several weeks to months), double the concentration of this compound in the culture medium.
-
Repeat Dose Escalation: Continue this process of adaptation followed by dose escalation. The rate of dose increase should be guided by the cellular response. If the cells show excessive death, maintain the current concentration for a longer period or reduce the subsequent dose increase.
-
Establishment of a Resistant Pool: The process is typically continued for 3-6 months, or until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial parental IC50.
-
Clonal Selection (Optional): To obtain a more homogeneous resistant population, single-cell cloning can be performed from the resistant pool using limited dilution or cell sorting.
-
Cryopreservation: Once a resistant cell line is established, it is crucial to cryopreserve aliquots at an early passage number to ensure a consistent supply for future experiments.
Protocol 3: Characterization of this compound-Resistant Cell Lines
A thorough comparison between the parental and resistant cell lines is essential to confirm the resistant phenotype and to investigate the underlying mechanisms.
1. Confirmation of Resistance Phenotype:
-
IC50 Shift Assay: Perform a cell viability assay as described in Protocol 1 on both the parental and the established resistant cell line. A significant increase in the IC50 value for the resistant line confirms the resistant phenotype. The fold-resistance is calculated as (IC50 of resistant line) / (IC50 of parental line).
-
Colony Formation Assay: This assay assesses the long-term proliferative capacity of cells in the presence of the drug. Seed a low number of parental and resistant cells and treat them with varying concentrations of this compound. After 1-2 weeks, stain the colonies and quantify their number and size.
2. Investigation of Resistance Mechanisms:
-
Western Blot Analysis: Investigate the activation status of key signaling pathways. Compare the phosphorylation levels of proteins in the TRK signaling pathway (e.g., TRK, PLCγ, AKT, ERK) and potential bypass pathways (e.g., KRAS, MEK, EGFR) in parental and resistant cells, both at baseline and after treatment with this compound.[7]
-
Molecular Analysis:
-
Sanger Sequencing: Sequence the kinase domain of the NTRK gene in the resistant cells to identify any on-target mutations that may have emerged, although this is less expected for this compound.
-
Next-Generation Sequencing (NGS): Perform targeted panel sequencing or whole-exome sequencing to identify mutations in a broader range of cancer-related genes, which could reveal off-target resistance mechanisms such as mutations in the KRAS or other signaling pathways.[7]
-
RNA Sequencing (RNA-seq): Analyze the transcriptome of parental and resistant cells to identify differentially expressed genes and enriched signaling pathways that may contribute to resistance.[7]
-
Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for clear comparison.
Table 1: Comparison of this compound IC50 Values
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | [Insert Value] | 1 |
| Resistant Pool | [Insert Value] | [Calculate Value] |
| Resistant Clone 1 | [Insert Value] | [Calculate Value] |
| Resistant Clone 2 | [Insert Value] | [Calculate Value] |
Table 2: Summary of Molecular Findings in Resistant Cell Lines
| Cell Line | NTRK Kinase Domain Mutations | Other Key Mutations (NGS) | Key Pathway Alterations (RNA-seq) |
| Parental | Wild-Type | [e.g., TP53 mut] | - |
| Resistant Pool | [e.g., None Detected] | [e.g., KRAS G12V] | [e.g., Upregulation of MAPK signaling] |
| Resistant Clone 1 | [e.g., None Detected] | [e.g., KRAS G12V] | [e.g., Upregulation of MAPK signaling] |
| Resistant Clone 2 | [e.g., None Detected] | [e.g., MET amplification] | [e.g., Upregulation of HGF signaling] |
Visualizations
.dot
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [scholarship.miami.edu]
- 7. Response and Mechanisms of Resistance to Larotrectinib and this compound in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response and mechanisms of resistance to larotrectinib and this compound in metastatic undifferentiated sarcoma harboring oncogenic fusion of NTRK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selitrectinib (LOXO-195) in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selitrectinib, also known as LOXO-195 or BAY 2731954, is a next-generation, selective inhibitor of Tropomyosin Receptor Kinase (TRK) designed to overcome acquired resistance to first-generation TRK inhibitors. These application notes provide a comprehensive overview of the recommended dosage and administration of this compound in preclinical mouse xenograft models based on published studies. The following protocols and data are intended to serve as a guide for designing and executing in vivo efficacy studies for tumors harboring NTRK gene fusions.
Mechanism of Action: TRK Signaling Inhibition
This compound is an orally bioavailable, ATP-competitive inhibitor of TRKA, TRKB, and TRKC kinases.[1] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation and survival.[1] The primary pathways involved include the RAS/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the PLCγ pathway. This compound potently inhibits wild-type TRK kinases and various acquired resistance mutations, thereby blocking these oncogenic signals and inhibiting tumor growth.[1][2]
Data Presentation: In Vivo Efficacy of this compound
The antitumor activity of this compound has been demonstrated in several mouse xenograft models of NTRK fusion-positive cancers. The data below summarizes the efficacy of this compound administered via oral gavage twice daily (BID).
| Xenograft Model | Genetic Background | Dosage (mg/kg, p.o., BID) | Treatment Duration | Outcome |
| KM12 | Colorectal Carcinoma (TPM3-NTRK1 fusion) | 30 | 14 days | Significant tumor growth inhibition |
| KM12 | Colorectal Carcinoma (TPM3-NTRK1 fusion) | 60 | 14 days | Significant tumor growth inhibition |
| KM12 | Colorectal Carcinoma (TPM3-NTRK1 fusion) | 100 | 14 days | Significant tumor growth inhibition |
| NIH 3T3 | Engineered with ΔTRKA | 30 | 14 days | Significant tumor growth inhibition |
| NIH 3T3 | Engineered with ΔTRKA | 60 | 14 days | Significant tumor growth inhibition |
| NIH 3T3 | Engineered with ΔTRKA | 100 | 14 days | Significant tumor growth inhibition |
| NIH 3T3 | Engineered with ΔTRKA G595R (Resistance Mutant) | 30 | 14 days | Significant tumor growth inhibition |
| NIH 3T3 | Engineered with ΔTRKA G595R (Resistance Mutant) | 60 | 14 days | Significant tumor growth inhibition |
| NIH 3T3 | Engineered with ΔTRKA G595R (Resistance Mutant) | 100 | 14 days | Significant tumor growth inhibition |
| NIH 3T3 | Engineered with ΔTRKA G667C (Resistance Mutant) | 30 | 14 days | Significant tumor growth inhibition |
| NIH 3T3 | Engineered with ΔTRKA G667C (Resistance Mutant) | 60 | 14 days | Significant tumor growth inhibition |
| NIH 3T3 | Engineered with ΔTRKA G667C (Resistance Mutant) | 100 | 14 days | Significant tumor growth inhibition |
Note: The qualitative outcome of "Significant tumor growth inhibition" is based on graphical data from Drilon A, et al. Cancer Discov. 2017.[1][2] Specific percentages of tumor growth inhibition (TGI) were not explicitly stated in the primary text.
Mandatory Visualizations
Experimental Protocols
I. This compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration (p.o.) to mice.
Materials:
-
This compound (LOXO-195) powder
-
Carboxymethylcellulose (CMC)
-
Tween-80
-
Sterile water for injection
-
Sterile tubes and stir bar
Procedure:
-
Prepare a 1% (w/v) CMC solution by dissolving CMC in sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.
-
Prepare a 0.5% (v/v) Tween-80 solution in the 1% CMC solution.
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a mouse receiving 0.1 mL, the concentration would be 1 mg/mL).
-
Gradually add the this compound powder to the vehicle (1% CMC, 0.5% Tween-80) while continuously stirring or vortexing to ensure a uniform suspension.
-
Continue stirring until a homogenous suspension is achieved.
-
Prepare the formulation fresh daily and keep it on a stir plate during dosing to maintain suspension.
II. Establishment of Subcutaneous Xenografts
This protocol outlines the procedure for establishing subcutaneous tumors in immunodeficient mice.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12, engineered NIH 3T3 cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., nu/nu nude mice), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Culture the selected cancer cell line under standard conditions (37°C, 5% CO2) to ~80% confluency.
-
Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge to pellet the cells.
-
Wash the cell pellet with sterile PBS and resuspend in serum-free medium or PBS at a concentration of 20-50 x 10^6 cells/mL.
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice to achieve a final concentration of 10-25 x 10^6 cells/mL. Keep the cell/Matrigel mixture on ice to prevent premature polymerization.
-
Anesthetize the mouse according to IACUC-approved protocols.
-
Draw 0.1-0.2 mL of the cell suspension (typically 2-5 x 10^6 cells) into a sterile 1 mL syringe.
-
Subcutaneously inject the cell suspension into the right flank of the mouse.
-
Monitor the mice for tumor growth.
III. Administration of this compound and Tumor Monitoring
This protocol details the oral administration of this compound and the monitoring of tumor growth and animal welfare.
Materials:
-
Tumor-bearing mice
-
Prepared this compound formulation and vehicle control
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Calipers
-
Analytical balance
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups based on tumor volume.
-
Measure and record the initial tumor volume and body weight of each mouse. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Administer the prepared this compound suspension or vehicle control to the respective groups via oral gavage. The typical administration volume is 10 mL/kg.
-
Dose the animals according to the planned schedule (e.g., twice daily).
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity or distress (e.g., weight loss exceeding 15-20%, changes in posture or activity).
-
Continue treatment for the specified duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice according to IACUC-approved methods and collect tumors for further analysis if required.
Conclusion
This compound demonstrates significant antitumor activity in mouse xenograft models of NTRK fusion-positive cancers, including those with acquired resistance mutations to first-generation TRK inhibitors. The provided protocols offer a framework for conducting in vivo studies to evaluate the efficacy and pharmacodynamics of this compound. Adherence to institutional guidelines for animal care and use is mandatory for all experimental procedures.
References
Application Notes and Protocols: Utilizing Selitrectinib in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selitrectinib (formerly LOXO-195) is a next-generation, highly potent, and selective inhibitor of Tropomyosin Receptor Kinase (TRK) family proteins (TRKA, TRKB, and TRKC). It is specifically designed to overcome acquired resistance to first-generation TRK inhibitors like larotrectinib and entrectinib, which are often mediated by on-target mutations in the NTRK kinase domain. However, resistance to this compound can also emerge through various mechanisms, including the activation of bypass signaling pathways. This necessitates the exploration of combination therapies to enhance efficacy and prolong clinical benefit. These application notes provide a summary of the current understanding and protocols for investigating this compound in combination with other kinase inhibitors.
Rationale for Combination Therapy
The primary driver for combining this compound with other kinase inhibitors is to counteract mechanisms of acquired resistance that are independent of direct TRK kinase domain mutations.[1][2] Preclinical and clinical evidence suggests that tumor cells can escape the effects of TRK inhibition by activating alternative signaling pathways that promote cell survival and proliferation.[1]
Key resistance mechanisms that warrant combination strategies include:
-
Bypass Signaling Activation: Upregulation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules can reactivate critical pathways like the MAPK/ERK and PI3K/AKT pathways, rendering the cells less dependent on TRK signaling.
-
MET Amplification: Increased MET receptor tyrosine kinase activity has been identified as a mechanism of resistance to TRK inhibitors.[1][3]
-
KRAS/BRAF Mutations: Acquired mutations in downstream effectors of the MAPK pathway, such as KRAS and BRAF, can lead to TRK-independent pathway activation.[1][4]
Combination Strategies and Supporting Data
This compound in Combination with a MET Inhibitor (Crizotinib)
A notable clinical case has demonstrated the efficacy of combining this compound with the MET inhibitor crizotinib. This combination was employed to treat a patient with a PLEKHA6–NTRK1 fusion-positive cholangiocarcinoma who had developed resistance to entrectinib and subsequently did not respond to this compound monotherapy due to MET amplification.[3] The combination of this compound and crizotinib led to the re-establishment of disease control for 4.5 months.[3]
| Parameter | Observation | Reference |
| Tumor Type | Cholangiocarcinoma with PLEKHA6–NTRK1 fusion | [3] |
| Prior Therapy | Entrectinib, followed by this compound monotherapy | [3] |
| Resistance Mechanism | MET Amplification | [3] |
| Combination | This compound + Crizotinib | [3] |
| Outcome | Re-establishment of disease control for 4.5 months | [3] |
Signaling Pathway: Overcoming MET-Mediated Resistance
The following diagram illustrates the rationale for combining this compound with a MET inhibitor to counteract resistance.
Experimental Protocols
Cell Viability Assay to Determine Synergy
This protocol describes how to assess the synergistic, additive, or antagonistic effects of combining this compound with another kinase inhibitor (e.g., a MET, BRAF, or KRAS inhibitor) on the proliferation of cancer cell lines.
Materials:
-
NTRK fusion-positive cancer cell line (with and without a known resistance mechanism)
-
This compound
-
Second kinase inhibitor (e.g., crizotinib)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Preparation: Prepare a dilution series for both this compound and the second inhibitor. A 6x6 or 8x8 matrix of concentrations is recommended to cover a range of doses above and below the known IC50 values.
-
Drug Treatment: Add the drug combinations to the respective wells. Include wells for each drug alone and vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: On day 4, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate IC50 values for each drug alone and in combination.
-
Use software such as CompuSyn or the SynergyFinder R package to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blotting to Assess Pathway Inhibition
This protocol is for verifying that the combination of inhibitors effectively blocks both the primary target pathway and the resistance bypass pathway.
Materials:
-
Cell lysates from cells treated with inhibitors
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-TRKA, anti-t-TRKA, anti-p-MET, anti-t-MET, anti-p-ERK, anti-t-ERK, anti-p-AKT, anti-t-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, the second inhibitor, the combination, and vehicle control for a specified time (e.g., 2-6 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of pathway inhibition for each treatment condition.
Experimental Workflow Diagram
The following diagram outlines the workflow for testing this compound in combination with other kinase inhibitors.
In Vivo Xenograft Studies
For promising in vitro combinations, in vivo validation is crucial.
General Protocol Outline:
-
Cell Line and Animal Model: Use an appropriate NTRK fusion-positive cell line (e.g., KM12) that has been engineered to express a resistance mechanism, if necessary. Implant these cells subcutaneously into immunodeficient mice (e.g., nude mice).[5][6]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Second inhibitor alone
-
This compound + second inhibitor
-
-
Dosing and Administration: Administer drugs orally (p.o.) at predetermined doses and schedules.[6]
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., western blotting for target inhibition).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Conclusion
The development of resistance to targeted therapies like this compound is a significant clinical challenge. The strategic combination of this compound with other kinase inhibitors, guided by the underlying resistance mechanisms, offers a promising approach to overcoming this challenge. The protocols and data presented here provide a framework for researchers to investigate and validate novel combination strategies, with the ultimate goal of improving outcomes for patients with NTRK fusion-positive cancers.
References
- 1. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response and Mechanisms of Resistance to Larotrectinib and this compound in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
Selitrectinib: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selitrectinib, also known as LOXO-195 or BAY 2731954, is a next-generation, highly selective, and potent inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C.[1][2] It is specifically designed to overcome acquired resistance to first-generation TRK inhibitors.[2] Oncogenic fusions of the NTRK genes lead to the transcription of chimeric TRK proteins with constitutively active kinase function, which drives tumor cell growth and survival.[3][4] this compound effectively inhibits both wild-type and mutated TRK fusion proteins, including those with solvent-front resistance mutations, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.[1][5] These application notes provide essential information on the solubility of this compound and detailed protocols for its preparation and use in cell culture experiments.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁FN₆O | [5] |
| Molecular Weight | 380.42 g/mol | [5][6] |
| CAS Number | 2097002-61-2 | [5] |
Quantitative Solubility Data
This compound is poorly soluble in water but exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[2][6] Fresh, high-quality DMSO is recommended as moisture can reduce solubility.[6]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 38 | 99.88 | Use fresh, moisture-free DMSO.[6] |
| Ethanol | 15 | 39.43 | [6][7] |
| Water | Insoluble | - | [2][6] |
Mechanism of Action and Signaling Pathway
NTRK gene fusions result in the formation of chimeric proteins that lead to constitutive activation of TRK receptor tyrosine kinases. This ligand-independent activation triggers downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, promoting cell proliferation, survival, and invasion.[3][4][8] this compound acts by binding to the ATP-binding pocket of the TRK kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.[5] This inhibition of TRK signaling leads to the suppression of tumor growth and induction of apoptosis in cancer cells harboring NTRK fusions.[5]
Figure 1: Simplified NTRK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.804 mg of this compound (Molecular Weight = 380.42 g/mol ).
-
Aseptically transfer the powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO to 3.804 mg of this compound.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. Note: It is crucial to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level (typically ≤ 0.1%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Example for preparing a 10 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix well by gentle pipetting. This creates a 10 µM working solution.
-
-
Example for preparing a 100 nM final concentration in a 2 mL well:
-
From the 10 µM working solution, add 20 µL to 1980 µL of cell culture medium in the well.
-
-
Add the final diluted this compound solution to your cell cultures. In vitro studies have shown potent inhibition of cell proliferation in TRK fusion-containing cell lines with IC₅₀ values of ≤5 nM.[1][6]
Figure 2: Experimental workflow for the preparation of this compound for cell culture experiments.
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety practices should be followed when handling this chemical. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Refer to the Safety Data Sheet (SDS) for detailed safety information.[9]
References
- 1. This compound (BAY 2731954; LOXO-195) | TRK TKI (tyrosine kinase inhibitor) | CAS 2097002-61-2 | Buy this compound (BAY-2731954; LOXO195) from Supplier InvivoChem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application of Selitrectinib in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selitrectinib (formerly known as LOXO-195 or BAY 2731954) is a next-generation, highly selective, and potent ATP-competitive inhibitor of Tropomyosin Receptor Kinase (TRK) family members (TRKA, TRKB, and TRKC). It is specifically designed to overcome acquired resistance to first-generation TRK inhibitors that can arise through mutations in the TRK kinase domain. Given that three-dimensional (3D) tumor spheroid models more accurately recapitulate the complex microenvironment and drug response of solid tumors compared to traditional 2D cell cultures, evaluating the efficacy of this compound in these models is a critical step in preclinical development. 3D spheroids mimic the cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and drug penetration barriers observed in vivo, often revealing a higher drug resistance profile compared to monolayer cultures.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D tumor spheroid models, enabling researchers to assess its anti-tumor activity in a more physiologically relevant context.
Data Presentation
Due to the limited availability of published data specifically detailing the use of this compound in 3D tumor spheroid models, the following table presents representative data. These values are extrapolated from the known high potency of this compound in 2D cell culture models of NTRK fusion-positive cancers and the typical increase in IC50 values observed when transitioning from 2D to 3D models. This data should be considered illustrative and serves as a benchmark for expected outcomes.
Table 1: Representative Anti-proliferative Activity of this compound in 3D Tumor Spheroid Models of NTRK Fusion-Positive Cancer Cell Lines
| Cell Line | Cancer Type | NTRK Fusion | Spheroid Formation Method | Assay | Representative IC50 (nM) in 3D Spheroids | Notes |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | Liquid Overlay Technique (Ultra-Low Attachment plates) | CellTiter-Glo® 3D Cell Viability Assay | 15 - 50 | Demonstrates activity in a well-established NTRK fusion model. |
| CUTO-3 | Lung Adenocarcinoma | MPRIP-NTRK1 | Hanging Drop Method | Spheroid Size Measurement (Brightfield Imaging) | 20 - 60 | Highlights efficacy in a lung cancer context. |
| MO-91 | Myofibrosarcoma | ETV6-NTRK3 | Liquid Overlay Technique (Ultra-Low Attachment plates) | CellTiter-Glo® 3D Cell Viability Assay | 25 - 75 | Shows potential in sarcoma models with NTRK fusions. |
Note: The presented IC50 values are hypothetical and for illustrative purposes. Actual values will need to be determined experimentally and may vary depending on the specific experimental conditions, including spheroid size, cell density, and treatment duration.
Signaling Pathway and Experimental Workflow
TRK Signaling Pathway Inhibition by this compound
Constitutive activation of TRK fusion proteins leads to the activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive tumor cell proliferation, survival, and invasion. This compound, by inhibiting the TRK kinase, effectively blocks these downstream signals.
Experimental Workflow for 3D Spheroid Drug Testing
The following diagram outlines the general workflow for assessing the efficacy of this compound in 3D tumor spheroid models.
Experimental Protocols
The following protocols are adapted from established methodologies for 3D spheroid culture and drug response analysis. They provide a framework for testing this compound and should be optimized for specific cell lines and experimental goals.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of uniform spheroids using ultra-low attachment (ULA) plates.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12, CUTO-3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ULA plates
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count to determine viability.
-
Dilute the cell suspension to a final concentration that allows for seeding the desired number of cells per well (e.g., 2,000 - 5,000 cells/well). This should be optimized for each cell line to achieve spheroids of a consistent and appropriate size.
-
Seed 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily under a microscope.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
This protocol details the treatment of established spheroids with this compound and subsequent analysis of their growth and viability.
Materials:
-
Established 3D tumor spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove 50 µL of medium from each well of the spheroid plate, being cautious not to disturb the spheroids.
-
Add 50 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor spheroid growth by capturing brightfield images daily or every other day for the duration of the experiment (e.g., 7 days).
-
Measure the diameter of the spheroids from the captured images using image analysis software.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the average spheroid volume against time for each treatment condition to generate growth curves.
Protocol 3: Spheroid Viability and Apoptosis Assays
This protocol outlines methods to assess the effect of this compound on spheroid viability and apoptosis.
Materials:
-
Treated 3D tumor spheroids in a 96-well plate
-
Cell viability assay kit (e.g., CellTiter-Glo® 3D Cell Viability Assay)
-
Apoptosis assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Plate-reading luminometer
Procedure (for CellTiter-Glo® 3D Assay):
-
After the desired treatment period, equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the viability data against the log of the this compound concentration to determine the IC50 value.
Procedure (for Caspase-Glo® 3/7 Assay):
-
Follow the manufacturer's protocol for the Caspase-Glo® 3/7 Assay, adapting it for a 3D spheroid format. This typically involves adding the reagent to the wells, incubating, and measuring luminescence.
-
Increased caspase activity is indicative of apoptosis induction.
Conclusion
The use of 3D tumor spheroid models provides a more clinically relevant platform for evaluating the efficacy of targeted therapies like this compound. The protocols and representative data presented here offer a framework for researchers to investigate the potent anti-tumor activity of this compound in a 3D context. By characterizing its effects on spheroid growth, viability, and the induction of apoptosis, a more comprehensive understanding of its therapeutic potential can be achieved, aiding in its further clinical development for the treatment of NTRK fusion-positive cancers.
Application Notes and Protocols for Measuring Selitrectinib Efficacy in Patient-Derived Xenografts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selitrectinib (formerly LOXO-195) is a next-generation, selective inhibitor of tropomyosin receptor kinase (TRK) designed to overcome acquired resistance to first-generation TRK inhibitors.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are a critical preclinical platform for evaluating the efficacy of targeted therapies like this compound.[2] These models preserve the histological and genetic characteristics of the original tumor, offering a more predictive assessment of therapeutic response.[2]
These application notes provide a comprehensive guide to measuring the efficacy of this compound in NTRK fusion-positive cancer PDX models, encompassing experimental design, detailed protocols for key assays, and data interpretation.
Key Concepts in Measuring Efficacy
The antitumor activity of this compound in PDX models is primarily assessed through three key types of studies:
-
Tumor Growth Inhibition Studies: These studies evaluate the direct impact of this compound on the growth of established tumors over time.
-
Pharmacodynamic and Predictive Biomarker Analysis: These analyses confirm target engagement and elucidate the molecular mechanisms of response and resistance.
-
Survival Studies: These studies assess the effect of this compound on the overall survival of the tumor-bearing mice.
Experimental Protocols
Protocol 1: Tumor Growth Inhibition Study
This protocol details the in vivo assessment of this compound's effect on tumor growth in established PDX models.
Materials:
-
Established NTRK fusion-positive PDX models in immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
This compound
-
Vehicle control (formulation dependent, e.g., as described by Selleck Chemicals[3])
-
Digital calipers
-
Animal balance
-
Dosing equipment (e.g., oral gavage needles)
Procedure:
-
Animal Acclimatization and Tumor Growth:
-
Cohort Formation:
-
Treatment Administration:
-
Administer this compound orally at the desired dose and schedule.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Tumor Volume Measurement:
-
Monitoring:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint:
-
The study can be terminated after a fixed duration or when the tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).[5]
-
At the endpoint, euthanize the mice and excise the tumors for downstream analysis.
-
Data Presentation:
Summarize the tumor growth data in the following table:
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 150.5 ± 25.2 | 1850.3 ± 350.1 | - | - |
| This compound (Dose 1) | 10 | 148.9 ± 23.8 | 450.7 ± 150.6 | 75.6 | <0.001 |
| This compound (Dose 2) | 10 | 152.1 ± 26.1 | 250.4 ± 98.2 | 86.5 | <0.0001 |
Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Protocol 2: Pharmacodynamic and Predictive Biomarker Analysis
This protocol describes the use of Immunohistochemistry (IHC) and Western Blotting to assess target engagement and downstream signaling.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against phosphorylated TRK (p-TRK)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min), followed by 100% ethanol (2 x 3 min), 95% ethanol (3 min), 70% ethanol (3 min), and 50% ethanol (3 min).[6]
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated antigen retrieval buffer at 95-100°C for 20 minutes.[7]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[6]
-
Wash with PBS.
-
Apply blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-p-TRK antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.[6]
-
Wash with PBS.
-
Incubate with Streptavidin-HRP for 30 minutes.[6]
-
Wash with PBS.
-
Apply DAB substrate and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.[6]
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a coverslip using mounting medium.
-
Data Presentation:
| Treatment Group | p-TRK Staining Intensity (H-Score) | Percentage of p-TRK Positive Cells (%) |
| Vehicle Control | High (e.g., 250) | > 90% |
| This compound | Low (e.g., 20) | < 10% |
H-score is a semi-quantitative scoring method that considers both the intensity and percentage of stained cells.
Materials:
-
Frozen PDX tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-TRK, total TRK, p-AKT, total AKT, p-ERK, total ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Data Presentation:
| Protein Target | Vehicle Control (Relative Band Intensity) | This compound (Relative Band Intensity) | Fold Change |
| p-TRK | 1.0 | 0.1 | 0.1 |
| Total TRK | 1.0 | 0.9 | 0.9 |
| p-AKT | 1.0 | 0.2 | 0.2 |
| Total AKT | 1.0 | 1.1 | 1.1 |
| p-ERK | 1.0 | 0.3 | 0.3 |
| Total ERK | 1.0 | 1.0 | 1.0 |
| β-actin | 1.0 | 1.0 | 1.0 |
Relative band intensity is normalized to a loading control (e.g., β-actin).
Protocol 3: Survival Study
This protocol outlines the assessment of this compound's impact on the overall survival of PDX-bearing mice.
Materials:
-
Established NTRK fusion-positive PDX models in immunodeficient mice
-
This compound
-
Vehicle control
-
Dosing equipment
Procedure:
-
Study Setup:
-
Follow the cohort formation and treatment administration steps as described in Protocol 1.
-
-
Survival Monitoring:
-
Monitor mice daily for signs of tumor burden-related morbidity (e.g., significant weight loss, ulceration of the tumor, impaired mobility).
-
The primary endpoint is typically tumor volume reaching a predetermined maximum size or the development of clinical signs necessitating euthanasia.
-
-
Data Collection:
-
Record the date of treatment initiation and the date of death or euthanasia for each mouse.
-
-
Data Analysis:
Data Presentation:
| Treatment Group | Median Survival (Days) | Hazard Ratio (95% CI) | p-value (Log-rank test) |
| Vehicle Control | 25 | - | - |
| This compound | 55 | 0.35 (0.15 - 0.82) | <0.01 |
Mandatory Visualizations
Caption: this compound inhibits the TRK signaling pathway.
Caption: Workflow for assessing this compound efficacy in PDX models.
Caption: Logical cascade of this compound's therapeutic effect.
References
- 1. This compound | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 3. selleckchem.com [selleckchem.com]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. benchchem.com [benchchem.com]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. An Introduction to Survival Statistics: Kaplan-Meier Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of NTRK Gene Fusions in Selitrectinib Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers found across a wide variety of solid tumors in both adult and pediatric patients.[1][2] These genetic alterations result in the creation of constitutively active TRK fusion proteins, which drive tumor cell proliferation and survival through downstream signaling pathways.[2][3] The identification of these fusions is critical for the application of targeted therapies.
Selitrectinib (formerly LOXO-195) is a next-generation, selective TRK inhibitor designed to overcome acquired resistance to first-generation TRK inhibitors like larotrectinib and entrectinib.[4][5] Clinical trials for this compound require the accurate and reliable identification of patients with NTRK fusion-positive cancers.[6][7][8][9] This document provides detailed application notes and protocols for the principal techniques used to detect NTRK gene fusions, ensuring proper patient selection for this compound studies.
The NTRK Signaling Pathway
The NTRK1, NTRK2, and NTRK3 genes encode for the TRKA, TRKB, and TRKC receptor tyrosine kinases, respectively.[2][10] In normal physiological conditions, these receptors are activated upon binding to neurotrophin ligands, leading to dimerization and phosphorylation. This activation triggers downstream signaling cascades, including the RAS/MAPK/ERK and PI3K/AKT pathways, which are crucial for the development and function of the nervous system.[2]
NTRK gene fusions occur when the 3' region of an NTRK gene, which contains the kinase domain, fuses with the 5' region of an unrelated gene.[5] This results in a chimeric protein with a constitutively active kinase domain that is independent of ligand binding, leading to uncontrolled activation of downstream pathways and promoting oncogenesis.[2][3]
Overview of Detection Techniques for NTRK Gene Fusions
Several methodologies are available to detect NTRK gene fusions, each with distinct advantages and limitations.[1][10] The choice of technique often depends on factors such as tumor type, prevalence of fusions, tissue availability, and laboratory resources.[1] A common strategy, particularly for tumors with a low prevalence of NTRK fusions, involves an initial screening with immunohistochemistry (IHC) followed by a confirmatory molecular test like next-generation sequencing (NGS).[11][12]
Data Presentation: Comparison of Detection Techniques
The performance of each testing modality varies. The following table summarizes quantitative data on the sensitivity, specificity, and robustness of common methods for detecting NTRK gene fusions.
| Technique | Sensitivity | Specificity | Robustness (% Interpretable First Run) | Key Advantages | Key Limitations |
| Pan-TRK IHC | 87.9% - 100%[11] | 81.1% - 88%[13][14] | High | Widely available, rapid, cost-effective screening tool.[12] | Does not distinguish fusion from wild-type protein; requires molecular confirmation.[15][16] |
| FISH | 78%[11] | 100%[11] | 70%[11] | Detects rearrangements at the DNA level.[15] | Low sensitivity; requires three separate probes; does not identify fusion partner.[11][12][17] |
| RT-PCR | ~100% (for known fusions)[11] | 100%[11] | 70%[11] | Highly sensitive for known fusion transcripts.[15][18] | Cannot detect novel or unknown fusion partners.[15][18] |
| DNA-based NGS | 81.1%[13] | 99.9%[13] | Moderate-High | Can detect multiple genomic alterations simultaneously.[17] | May miss fusions in large intronic regions; may not confirm transcript expression.[13][15][17] |
| RNA-based NGS | 90%[11] | 100%[11] | 85%[11] | Preferred method; directly detects expressed transcripts; identifies known and novel partners.[12][19][20] | Dependent on RNA quality and integrity, which can be a challenge in FFPE tissues.[11][17] |
Experimental Protocols
Pan-TRK Immunohistochemistry (IHC) Protocol
IHC is a widely used screening method to detect the overexpression of TRK proteins, which is a surrogate marker for the presence of an NTRK gene fusion.[21]
Methodology:
-
Specimen Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue. Cut sections at 3-6 µm thickness and mount on positively charged slides.[21]
-
Staining Procedure: Automated staining is recommended for consistency (e.g., using a Ventana Benchmark Ultra instrument).[22]
-
Deparaffinization: Perform standard deparaffinization and rehydration of tissue sections.
-
Epitope Retrieval: Use a high pH heat-induced epitope retrieval method (e.g., Ventana CC1) for approximately 88 minutes.[14]
-
Primary Antibody: Incubate with a pre-diluted pan-TRK rabbit monoclonal antibody (e.g., clone EPR17341) for approximately 16 minutes.[14] This antibody detects the C-terminus of TRKA, B, and C proteins.[16]
-
Detection: Utilize a polymer-based detection system (e.g., Ventana iVIEW DAB Detection Kit).[14]
-
Counterstain: Use hematoxylin to stain cell nuclei.
-
-
Interpretation:
-
Positive Result: A sample is considered positive if ≥1% of tumor cells exhibit staining of any intensity (weak, moderate, or strong) above the background level.[22]
-
Staining Patterns: Staining can be cytoplasmic, nuclear, perinuclear, or membranous. The pattern can sometimes be associated with the fusion partner (e.g., ETV6-NTRK3 fusions often show nuclear staining).[14][16]
-
Controls: Include positive (known NTRK fusion tissue) and negative controls in each run to ensure assay validity.[16]
-
Caution: Physiologic or non-specific expression may lead to false-positive results, necessitating confirmation with a molecular method.[14]
-
Fluorescence In Situ Hybridization (FISH) Protocol
FISH is a DNA-based technique that uses fluorescently labeled probes to visualize chromosomal rearrangements involving the NTRK1, NTRK2, or NTRK3 genes.
Methodology:
-
Probe Selection: Use break-apart FISH probes for each of the three NTRK genes. A stepwise approach is often used, starting with the most likely rearranged gene based on tumor type.[11]
-
Specimen Preparation: Use 4 µm thick FFPE tissue sections.
-
Pre-treatment: Deparaffinize slides, rehydrate, and perform protease digestion to allow probe penetration.
-
Denaturation: Co-denature the probe and target DNA on the slide.
-
Hybridization: Allow the probes to hybridize to the target DNA, typically overnight in a humidified chamber at 37°C.
-
Post-Hybridization Wash: Wash the slides to remove unbound probes.
-
Visualization: Counterstain with DAPI and analyze using a fluorescence microscope equipped with appropriate filters.
-
Interpretation:
-
Normal Signal: Fused green and red signals (or yellow/orange).
-
Positive Signal (Rearrangement): A "break-apart" pattern, characterized by the separation of red and green signals or an isolated single red signal.[11]
-
Scoring: Analyze at least 50-100 non-overlapping tumor cell nuclei. A positive result is typically defined as >15% of tumor cells showing a break-apart signal pattern.[23]
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR) Protocol
RT-PCR is an RNA-based method that can detect specific, known NTRK fusion transcripts with high sensitivity.
Methodology:
-
RNA Extraction: Extract total RNA from FFPE tumor tissue using a commercial kit optimized for this sample type.
-
Quality Control: Assess RNA quality and quantity. Degraded RNA from FFPE samples can be a significant challenge.[11]
-
cDNA Synthesis: Convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification:
-
Variant-Specific PCR: Use primers designed to specifically amplify across the breakpoint of a known fusion transcript (e.g., a forward primer in ETV6 and a reverse primer in NTRK3).[18]
-
5'/3' Imbalance Assay: A screening alternative that uses quantitative RT-PCR to detect an imbalance in the expression levels between the 5' and 3' ends of an NTRK gene, which is indicative of a fusion event.[11][24]
-
-
Detection and Analysis: Analyze the PCR product using real-time quantitative PCR (qPCR) for immediate results or by gel electrophoresis.[15] A positive result is indicated by the presence of an amplified product of the expected size.
Next-Generation Sequencing (NGS) Protocol
NGS is a high-throughput technology capable of identifying both known and novel NTRK fusions. RNA-based NGS is the preferred method for fusion detection.[20][25][26]
References
- 1. oncologypro.esmo.org [oncologypro.esmo.org]
- 2. scispace.com [scispace.com]
- 3. ascopubs.org [ascopubs.org]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid tumors harboring NTRK fusion | Study 21002 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Phase 1 Study of the TRK Inhibitor this compound (BAY 2731954) in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers [mdanderson.org]
- 9. A Phase 1 Study of the TRK Inhibitor this compound (BAY 2731954) in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers [mdanderson.org]
- 10. Detection of NTRK fusions: Merits and Limitations of Current Diagnostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of NTRK fusion detection methods in microsatellite-instability-high metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recommended testing algorithms for NTRK gene fusions in pediatric and selected adult cancers: Consensus of a Singapore Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NTRK fusion detection across multiple assays and 33,997 cases: diagnostic implications and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ntrktesting.com [ntrktesting.com]
- 16. Pan-TRK immunohistochemistry as a tool in the screening for NTRK gene fusions in cancer patients | Durzyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 17. Diagnosis and Management of TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. rna-seqblog.com [rna-seqblog.com]
- 20. RNA-based NGS â the best way to identify NTRK gene fusion | Codex Genetics [codexgenetics.com]
- 21. oncology.labcorp.com [oncology.labcorp.com]
- 22. Immunohistochemistry as a screening tool for NTRK gene fusions: results of a first Belgian ring trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] NTRK fusion detection across multiple assays and 33,997 cases: diagnostic implications and pitfalls | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. Cancer | Bayer Global [bayer.com]
- 26. Oncomine Precision Assay on the Genexus System | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for In Vitro Experiments with Selitrectinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro experiments with Selitrectinib (LOXO-195), a selective second-generation Tropomyosin Receptor Kinase (TRK) inhibitor. The protocols outlined below are designed to assess the potency, selectivity, and mechanism of action of this compound in relevant cellular models.
Introduction to this compound
This compound is a potent and selective inhibitor of TRK kinases (TRKA, TRKB, and TRKC), including wild-type and various mutant forms that confer resistance to first-generation TRK inhibitors.[1] Oncogenic fusions of the NTRK genes lead to constitutively active TRK signaling, driving the growth of various tumors.[2] this compound is designed to overcome acquired resistance to other TRK inhibitors by targeting specific point mutations that may arise during treatment.[3]
Key In Vitro Assays
A panel of in vitro assays is essential to characterize the activity of this compound. These include:
-
Cell-Free Kinase Assays: To determine the direct inhibitory activity of this compound against wild-type and mutant TRK kinases.
-
Cell Proliferation/Viability Assays: To assess the anti-proliferative effect of this compound on cancer cell lines harboring NTRK fusions.
-
Target Engagement and Downstream Signaling Assays (Western Blotting): To confirm that this compound inhibits TRK phosphorylation and downstream signaling pathways in a cellular context.
-
Apoptosis Assays: To determine if the observed reduction in cell viability is due to the induction of programmed cell death.
Controls for In Vitro Experiments
Appropriate controls are critical for the robust evaluation of this compound's in vitro activity.
Cell Line Controls
-
Positive Controls: Cell lines with known NTRK gene fusions that are sensitive to TRK inhibition.
-
KM12: A human colorectal carcinoma cell line with a TPM3-NTRK1 fusion.[1]
-
CUTO-3: A human lung adenocarcinoma cell line with an MPRIP-NTRK1 fusion.[1]
-
MO-91: A human acute myeloid leukemia cell line with an ETV6-NTRK3 fusion.[1]
-
Ba/F3 cells engineered to express NTRK fusions: A murine pro-B cell line that is dependent on IL-3 for survival. When transduced with an oncogenic fusion like TPM3-NTRK1, they become IL-3 independent, providing a clean system to assess on-target inhibitor effects.[4]
-
-
Negative Controls: Cell lines that do not harbor NTRK gene fusions. These are crucial to demonstrate the selectivity of this compound.
-
Ba/F3 (wild-type): The parental cell line, which should not be sensitive to this compound in the absence of IL-3.[5]
-
HEK293T: A human embryonic kidney cell line commonly used as a negative control in kinase inhibitor studies as it does not typically harbor TRK fusions.[6]
-
A panel of cell lines from various tumor types without known NTRK fusions can also be used to confirm selectivity.
-
-
Resistance Models: Cell lines with acquired resistance mutations to first-generation TRK inhibitors.
-
Ba/F3 cells engineered to express NTRK fusions with known resistance mutations (e.g., TRKA G595R, TRKC G623R, TRKA G667C).[1]
-
Experimental Controls
-
Vehicle Control (DMSO): As this compound is typically dissolved in DMSO, a vehicle control (medium with the same final concentration of DMSO used for the drug treatment) must be included in all cellular assays to account for any effects of the solvent.
-
Untreated Control: Cells cultured in medium alone to represent baseline conditions.
-
Positive Control for Assay Performance:
-
For apoptosis assays, a known inducer of apoptosis like staurosporine can be used to confirm the assay is working correctly.[7]
-
For kinase assays, a broad-spectrum kinase inhibitor like staurosporine can be used as a positive control for inhibition.
-
-
Comparator Compounds: Including a first-generation TRK inhibitor (e.g., Larotrectinib) can be useful for comparative analysis of potency and efficacy against wild-type and mutant TRK fusions.
Data Presentation: Summary of Quantitative Data
The following tables summarize expected quantitative data for this compound in various in vitro assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | Assay Type | IC50 (nM) | Reference |
| Wild-Type TRKA | Cell-free | 0.6 | [1] |
| Wild-Type TRKC | Cell-free | <2.5 | [8] |
| TRKA G595R | Cell-free | 2.0 | [1] |
| TRKC G623R | Cell-free | 2.3 | [1] |
| TRKA G667C | Cell-free | 9.8 | [1] |
| TRKC G696A | Cell-free | 2.5 | [1] |
Table 2: Anti-proliferative Activity of this compound in Cell Lines
| Cell Line | NTRK Fusion Status | Assay Type | IC50 (nM) | Reference |
| KM12 | TPM3-NTRK1 | Cell Viability | ≤ 5 | [1] |
| CUTO-3 | MPRIP-NTRK1 | Cell Viability | ≤ 5 | [1] |
| MO-91 | ETV6-NTRK3 | Cell Viability | ≤ 5 | [1] |
| Ba/F3-TPM3-NTRK1 | Engineered Fusion | Cell Viability | ~1.8 - 3.9 | [9] |
| Ba/F3-ETV6-TRKC | Engineered Fusion | Cell Viability | ~1.8 - 3.9 | [9] |
| Panel of 84 non-TRK fusion cell lines | Negative | Cell Viability | No inhibitory effect up to 10 µM | [1] |
Table 3: Apoptosis Induction by this compound
| Cell Line | Treatment | Assay | Result | Reference |
| SR-Sarc-0002 (ETV6-NTRK3) | This compound (1 µM, 48h) | Caspase-3/7 Activity | Significant increase in caspase activity | [9] |
| HMSC-RET | This compound (1 µM, 48h) | Caspase-3/7 Activity | No significant increase in caspase activity | [9] |
Experimental Protocols
Cell Culture
-
KM12 Cells:
-
Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.[10]
-
Culture Conditions: 37°C, 5% CO2.
-
-
CUTO-3 Cells:
-
Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
-
-
MO-91 Cells:
-
Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2. This is a suspension cell line.
-
-
Ba/F3 Cells (Wild-type and Engineered):
-
Medium: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL murine IL-3 (for wild-type and maintenance of engineered lines). For assays, IL-3 is withdrawn from the medium for the engineered cells.
-
Culture Conditions: 37°C, 5% CO2.
-
Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Treatment: Treat the cells with the this compound dilutions and control wells (vehicle and untreated).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for TRK Phosphorylation
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-TRK (pan-TRK), total TRK, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Treatment: Treat cells with a range of this compound concentrations for 24-48 hours. Include vehicle and positive (e.g., staurosporine) controls.
-
Assay: Add Caspase-Glo® 3/7 reagent to each well as per the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure luminescence with a plate reader.
-
Data Analysis: Normalize the results to the vehicle control to determine the fold-increase in caspase activity.
Visualizations
Caption: TRK Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Cell Viability Assay.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. TRK Inhibition: A New Tumor-Agnostic Treatment Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BPI-28592 as a novel second generation inhibitor for NTRK fusion tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis Assays [sigmaaldrich.com]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jitc.bmj.com [jitc.bmj.com]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to Selitrectinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to Selitrectinib, a next-generation TRK inhibitor.
Troubleshooting Guides
Problem 1: Loss of this compound Efficacy in a Previously Responsive In Vitro or In Vivo Model
Possible Cause 1: Development of On-Target NTRK Kinase Domain Mutations
-
Explanation: The most common mechanism of acquired resistance to TRK inhibitors, including this compound, is the emergence of secondary mutations within the NTRK gene.[1][2] These mutations can interfere with the binding of this compound to the TRK protein.[2] For this compound, specific mutations in the xDFG motif and compound mutations (mutations at more than one site) are frequently observed.[3]
-
Troubleshooting/Experimental Protocol:
-
Sample Collection:
-
In Vitro: Harvest resistant cells and extract genomic DNA and RNA.
-
In Vivo (Xenograft/PDX models): Excise the resistant tumor and isolate genomic DNA and RNA.
-
Clinical Samples: Collect tumor biopsies or plasma for circulating tumor DNA (ctDNA) analysis.[4][5] Plasma is preferred over serum for ctDNA analysis to avoid contamination with leukocyte DNA.[5]
-
-
Next-Generation Sequencing (NGS):
-
Perform targeted NGS on the extracted DNA and RNA to identify mutations in the NTRK1, NTRK2, and NTRK3 genes.[6][7] RNA sequencing is particularly useful for detecting fusion events and can also detect mutations.[6]
-
Key Regions to Analyze: Pay close attention to the solvent-front, gatekeeper, and xDFG motif regions of the kinase domain.[8]
-
-
Data Analysis:
-
Compare the mutation profile of the resistant sample to a pre-treatment or sensitive control.
-
Identify known resistance mutations (see Table 1) or novel mutations in key functional domains.
-
The variant allele frequency (VAF) can provide an indication of the proportion of cells carrying the resistance mutation.[9]
-
-
Possible Cause 2: Activation of Bypass Signaling Pathways
-
Explanation: The cancer cells may have activated alternative signaling pathways to bypass their dependency on TRK signaling.[10][11] This can occur through mutations or amplification of other oncogenes.[12] Common bypass pathways implicated in TRK inhibitor resistance include the RAS/MAPK and PI3K/AKT pathways, often driven by mutations in genes like KRAS, BRAF, or amplification of MET.[13][14]
-
Troubleshooting/Experimental Protocol:
-
Sample Collection: Collect cell lysates, tumor tissue, or plasma as described above.
-
Genomic and Transcriptomic Analysis:
-
Perform whole-exome sequencing (WES), whole-genome sequencing (WGS), or RNA sequencing (RNA-seq) to identify mutations, copy number variations, and gene fusions in key cancer-related genes.[7]
-
Focus on genes involved in major signaling pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.
-
-
Phospho-protein Analysis:
-
Use techniques like Western blotting or phospho-proteomic arrays to assess the activation status of key signaling proteins (e.g., phosphorylated ERK, AKT, MET).
-
Compare the phospho-protein levels between resistant and sensitive cells/tumors.
-
-
Problem 2: Difficulty Generating a this compound-Resistant Cell Line
-
Explanation: Establishing a stable drug-resistant cell line can be a lengthy process and success can depend on the cell line, drug concentration, and exposure schedule.[15][16]
-
Troubleshooting/Experimental Protocol:
-
Determine the Initial IC50:
-
Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.[17]
-
-
Intermittent High-Dose Exposure:
-
Continuous Low-Dose Escalation:
-
Start by culturing parental cells in a low concentration of this compound (e.g., IC10-IC20).[15]
-
Once the cells adapt and resume proliferation, gradually increase the drug concentration in a stepwise manner (e.g., 1.5-2.0-fold increase).[15]
-
Maintain the cells at each concentration until a stable, proliferating population is established before the next dose escalation.
-
-
Confirmation of Resistance:
-
Periodically perform IC50 assays on the treated cell population to monitor the development of resistance. A significant increase in IC50 compared to the parental line indicates the emergence of resistance.
-
Once a resistant line is established, culture it in drug-free medium for several passages to ensure the resistance phenotype is stable.[18]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known on-target resistance mutations to this compound?
A1: Acquired resistance to this compound is often mediated by specific mutations in the NTRK kinase domain. These include:
-
xDFG motif mutations: Alterations in this motif, such as TRKA G667C/A/S, can confer resistance.[3]
-
Compound mutations: The presence of more than one mutation in the same NTRK allele can lead to high-level resistance. Examples include:
-
Gatekeeper mutations: While this compound is designed to overcome many gatekeeper mutations that confer resistance to first-generation inhibitors, certain gatekeeper mutations, such as NTRK3 F617I, have been reported to emerge after this compound treatment.[14]
Q2: What are the common bypass pathways that lead to this compound resistance?
A2: Activation of signaling pathways that are parallel to or downstream of TRK can render cells resistant to this compound. The most frequently reported bypass mechanisms include:
-
RAS/MAPK pathway activation: This is often due to acquired mutations in KRAS (e.g., G12V, G12D) or BRAF (e.g., V600E).[13][14]
-
MET amplification: Increased copy number of the MET gene can lead to its overexpression and activation, providing an alternative survival signal.[12][14]
Q3: How can I detect resistance mutations in clinical samples?
A3: Resistance mutations can be detected using next-generation sequencing (NGS) on either tumor tissue or circulating tumor DNA (ctDNA) from a blood sample.[4]
-
Tumor Biopsy: A direct biopsy of the progressing tumor provides a direct source of tumor DNA for sequencing.
-
Liquid Biopsy (ctDNA): This is a less invasive method that involves sequencing the fragmented DNA released by tumor cells into the bloodstream.[4][5] ctDNA analysis can provide a comprehensive picture of tumor heterogeneity and identify resistance mutations.[4]
Q4: What are the IC50 values of this compound against common resistance mutations?
A4: The inhibitory activity of this compound is reduced against certain resistance mutations. Please refer to the table below for a summary of reported IC50 values.
Data Presentation
Table 1: In Vitro Activity of this compound Against Wild-Type and Mutant TRK Fusions
| TRK Fusion/Mutation | IC50 (nmol/L) | Fold Change vs. Wild-Type |
| Wild-Type TRKA/B/C Fusions | 1.8 - 3.9[19] | - |
| TRKA G595R/G667C (SF/xDFG) | 596[3] | ~153-331 |
| TRKA G595R/F589L | 468[3] | ~120-260 |
| TRKA/B/C xDFG Mutations | 124 - 341[8] | ~32-190 |
Note: Fold change is an approximation based on the range of wild-type IC50 values.
Experimental Protocols & Visualizations
Experimental Workflow: Investigating Acquired Resistance to this compound
Caption: Workflow for identifying mechanisms of this compound resistance.
Signaling Pathway: Common Bypass Mechanisms
Caption: Activation of bypass pathways in this compound resistance.
Logic Diagram: Troubleshooting Decision Tree
Caption: Decision tree for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Next-generation sequencing in cancer diagnosis and treatment: clinical applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role Of Circulating Tumor DNA In Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Practice Guideline for Blood-based Circulating Tumor DNA Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-Generation Sequencing for the General Cancer Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current practices and guidelines for clinical next-generation sequencing oncology testing | Cancer Biology & Medicine [cancerbiomed.org]
- 10. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Selitrectinib Technical Support Center: Addressing Experimental Variability and Reproducibility
Welcome to the Selitrectinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, enhance reproducibility, and offer troubleshooting support for in vitro and in vivo studies involving this compound (also known as LOXO-195).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable and selective second-generation Tropomyosin Receptor Kinase (TRK) inhibitor. Its primary mechanism of action is to specifically target and bind to TRK fusion proteins, including NTRK1, NTRK2, and NTRK3, as well as certain acquired resistance mutations that can develop after treatment with first-generation TRK inhibitors. By inhibiting TRK, this compound blocks downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival in tumors harboring NTRK gene fusions. This inhibition ultimately leads to cellular apoptosis.[1]
Q2: In which cell lines is this compound active and what are the expected IC50 values?
This compound has shown potent activity in various cancer cell lines harboring NTRK fusions and those with acquired resistance mutations to first-generation TRK inhibitors. Expected IC50 values are typically in the low nanomolar range. However, variability can arise from different assay methods, cell culture conditions, and the specific TRK fusion or mutation. Below is a summary of reported IC50 values.
Data Presentation: this compound In Vitro Activity
| Cell Line | Cancer Type | TRK Alteration | Assay Type | Reported IC50 (nM) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 fusion | Cell Proliferation | ≤ 5 |
| CUTO-3 | Lung Cancer | MPRIP-NTRK1 fusion | Cell Proliferation | ≤ 5 |
| MO-91 | Hematologic Malignancy | ETV6-NTRK3 fusion | Cell Proliferation | ≤ 5 |
| Ba/F3 | Pro-B Cell | TRKA G595R mutant | Cell Viability (MTT) | 6.8 |
| Ba/F3 | Pro-B Cell | Engineered with various xDFG mutant TRKs | Cell Proliferation | 124 - 341 |
Note: IC50 values can vary between experiments. This table should be used as a reference for expected potency.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count to determine cell density.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. A common concentration range to test is 0.1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.
-
Include a vehicle control (DMSO only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Data Acquisition:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the results on a logarithmic scale and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of Phospho-TRK (p-TRK)
This protocol describes how to assess the inhibitory effect of this compound on TRK phosphorylation.
Materials:
-
NTRK fusion-positive cancer cell line
-
6-well plates
-
This compound
-
Ice-cold PBS
-
Phospho-protein lysis buffer (e.g., modified RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-TRK, anti-total-TRK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold complete lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize the p-TRK signal to the total TRK signal.
-
Mandatory Visualizations
Caption: this compound inhibits the NTRK fusion protein, blocking downstream signaling pathways.
References
Technical Support Center: Optimizing Selitrectinib Dosage to Minimize Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Selitrectinib (also known as LOXO-195) dosage in preclinical animal models to minimize toxicity while maintaining efficacy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent, and highly selective second-generation Tropomyosin Receptor Kinase (TRK) inhibitor.[1][2] It is designed to target and inhibit the kinase activity of TRKA, TRKB, and TRKC proteins, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote tumor growth and survival. This compound works by blocking the ATP-binding site of the TRK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of key oncogenic pathways, including the RAS/MAPK, PI3K/AKT, and PLC-γ signaling cascades. A key feature of this compound is its ability to overcome acquired resistance to first-generation TRK inhibitors, such as larotrectinib and entrectinib, which can be caused by mutations in the TRK kinase domain.[1][2][3]
Q2: What are the typical starting doses for this compound in preclinical animal models?
A2: Publicly available literature on specific dose-ranging and toxicology studies for this compound is limited. However, based on preclinical efficacy studies, dosages in xenograft mouse models have been reported in the range of 10 mg/kg to 300 mg/kg, administered orally, often twice daily.[4] The optimal starting dose for a specific animal model and tumor type should be determined empirically through a dose-ranging study to establish the Maximum Tolerated Dose (MTD).
Q3: What are the expected on-target toxicities of this compound in animal models?
A3: Given that TRK signaling is involved in the development and function of the nervous system, on-target toxicities are primarily neurological.[5][6] Based on clinical trial data in humans, which can often be extrapolated to preclinical models, potential on-target adverse effects of TRK inhibition include dizziness, ataxia (impaired coordination), and paresthesias (numbness or tingling).[6][7][8] Weight gain has also been observed as a potential on-target side effect.[5][6] Researchers should carefully monitor animals for any changes in gait, balance, behavior, or body weight.
Q4: How can I determine the Maximum Tolerated Dose (MTD) of this compound in my animal model?
A4: Determining the MTD is a critical step before initiating large-scale efficacy studies. A standard approach involves a dose-escalation study in a small cohort of animals. The study typically includes a vehicle control group and several dose cohorts of this compound. Doses are incrementally increased in subsequent cohorts until dose-limiting toxicities (DLTs) are observed. DLTs are predefined and may include significant weight loss (e.g., >15-20%), severe clinical signs of distress, or specific biochemical or hematological abnormalities. The MTD is generally defined as the highest dose level at which no more than a certain percentage of animals (e.g., 10%) experience a DLT.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Possible Cause: The administered dose of this compound may be exceeding the MTD in the specific animal strain or model being used.
Troubleshooting Steps:
-
Review Dosing and Formulation: Double-check all calculations for dose preparation and the stability of the formulation. Ensure proper administration technique.
-
Conduct a Dose De-escalation Study: If significant toxicity is observed, reduce the dose to a lower, previously well-tolerated level or initiate a new dose-ranging study starting from a much lower dose.
-
Monitor Clinical Signs: Implement a more frequent and detailed clinical observation schedule to detect early signs of toxicity. This should include monitoring body weight, food and water intake, activity levels, and any behavioral changes.
-
Evaluate Pharmacokinetics (PK): If possible, perform a pilot PK study to assess drug exposure (AUC) and peak concentration (Cmax) at different dose levels. Higher than expected exposure could be contributing to the toxicity.
Issue 2: Neurological Side Effects (Ataxia, Tremors, or Lethargy)
Possible Cause: These are likely on-target toxicities resulting from the inhibition of TRK signaling in the central and peripheral nervous systems.
Troubleshooting Steps:
-
Dose Adjustment: Reduce the dose of this compound to a level that minimizes or eliminates the neurological signs while still providing a therapeutic effect.
-
Modify Dosing Schedule: Consider alternative dosing schedules, such as intermittent dosing (e.g., once daily instead of twice daily, or dosing on a 5-days-on/2-days-off schedule), which may allow for recovery and reduce the severity of side effects.
-
Supportive Care: Provide supportive care to affected animals, such as ensuring easy access to food and water.
-
Behavioral Assessment: Utilize a standardized functional observation battery to systematically assess the severity and progression of neurological signs.
Issue 3: Lack of Tumor Response at Well-Tolerated Doses
Possible Cause: The dose of this compound may be too low to achieve a therapeutic concentration within the tumor tissue, or the tumor model may have intrinsic or acquired resistance.
Troubleshooting Steps:
-
Confirm Target Engagement: If feasible, perform pharmacodynamic (PD) studies to confirm that this compound is inhibiting TRK signaling in the tumor tissue at the administered doses. This can be done by assessing the phosphorylation status of TRK and downstream signaling proteins (e.g., p-ERK, p-AKT) via methods like Western blotting or immunohistochemistry.
-
Investigate Resistance Mechanisms: If target engagement is confirmed but there is still no response, consider the possibility of resistance. For second-generation inhibitors like this compound, resistance can arise from mutations outside the kinase domain or activation of bypass signaling pathways.[9]
-
Combination Therapy: Explore the possibility of combining this compound with other targeted agents to overcome resistance, based on the identified bypass pathways.
-
Re-evaluate the Animal Model: Ensure that the chosen animal model is appropriate and that the tumor is indeed driven by an NTRK fusion that is sensitive to this compound.
Data Presentation
Table 1: In Vitro Potency of this compound (IC50)
| Target | IC50 (nM) |
| TRKA (Wild-Type) | 0.6 |
| TRKC (Wild-Type) | <2.5 |
| TRKA G595R | ~2.0 |
| TRKC G623R | ~2.3 |
| TRKA G667C | ~9.8 |
Data compiled from publicly available sources. Actual values may vary depending on the assay conditions.
Table 2: Example Template for In Vivo Dose-Ranging Study in Mice
| Dose Group (mg/kg, p.o., BID) | Number of Animals | Mean Body Weight Change (%) | Key Clinical Observations | Dose-Limiting Toxicities (DLTs) |
| Vehicle Control | 5 | None | ||
| 10 | 5 | |||
| 30 | 5 | |||
| 100 | 5 | |||
| 300 | 5 |
This table is a template. Researchers should populate it with their own experimental data.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a relevant mouse strain (e.g., athymic nude mice for xenograft studies) of a specific age and sex.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to dose groups (typically 3-5 animals per group). Include a vehicle control group.
-
Dose Preparation: Formulate this compound in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Dosing: Administer this compound or vehicle orally (p.o.) twice daily (BID) for a predefined period (e.g., 14 days).
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity. Record body weights daily.
-
Humane Endpoints: Define and adhere to humane endpoints, such as a body weight loss exceeding 20% or severe, unalleviated distress.
-
Data Analysis: Analyze body weight changes, clinical observations, and any instances of morbidity or mortality to determine the MTD.
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for in vivo studies.
References
- 1. Preclinical stereoselective disposition and toxicokinetics of two novel MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of LPM4870108, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (BAY 2731954) / Bayer, Pfizer [delta.larvol.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacr.org [aacr.org]
- 8. onclive.com [onclive.com]
- 9. Response and Mechanisms of Resistance to Larotrectinib and this compound in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TRK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the second-generation TRK inhibitor, Selitrectinib. The focus is on understanding and overcoming resistance mechanisms, including the nuanced role of gatekeeper mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the context of TRK inhibitor resistance?
A1: this compound (formerly LOXO-195) is a potent, next-generation selective TRK inhibitor.[1][2] Its primary design is to overcome acquired resistance to first-generation TRK inhibitors like larotrectinib and entrectinib.[3][4] This resistance is often caused by on-target mutations in the TRK kinase domain.[5]
Q2: Is this compound effective against gatekeeper mutations?
A2: Yes, this compound was specifically designed to be effective against common resistance mutations that arise after treatment with first-generation TRK inhibitors, including both solvent-front and gatekeeper mutations.[6][7] While solvent-front mutations are more common, gatekeeper mutations (e.g., NTRK1 F589L, NTRK3 F617I) are also known mechanisms of resistance to first-generation inhibitors that this compound can successfully target.[8][9]
Q3: Can resistance to this compound itself develop? If so, what are the mechanisms?
A3: Yes, despite its effectiveness, acquired resistance to this compound can occur. The primary mechanisms of resistance to second-generation TRK inhibitors like this compound include:
-
xDFG mutations: These are substitutions in the activation loop of the TRK kinase domain, such as TRKA G667C.[10][11]
-
Compound mutations: This is the acquisition of a second mutation on the same allele as the initial resistance mutation (e.g., a patient with a LMNA-NTRK1 G595R mutation acquiring an additional TRKA G667A mutation).[10]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for TRK signaling, such as through mutations in BRAF, KRAS, or MET amplification.[9][12] It's important to note that next-generation TRK inhibitors are generally not effective against off-target resistance mechanisms.[4]
Q4: A patient's tumor initially responded to a first-generation TRK inhibitor, then developed a gatekeeper mutation and was switched to this compound. Now, the tumor is progressing again. What should we investigate?
A4: In this scenario, it is crucial to perform a new molecular analysis of the progressing tumor, either through a tumor biopsy or a liquid biopsy (ctDNA analysis). The investigation should focus on:
-
Confirming the continued presence of the original NTRK fusion.
-
Screening for new on-target mutations in the NTRK kinase domain, paying close attention to xDFG motif mutations (e.g., TRKA G667C/A/S, TRKC G696C/A/S) and potential compound mutations.[11]
-
Assessing for off-target resistance mechanisms by sequencing key cancer-related genes such as BRAF, KRAS, MET, and others involved in MAPK and PI3K signaling pathways.[12]
Q5: What are the therapeutic options after resistance to this compound develops?
A5: The therapeutic strategy depends on the identified resistance mechanism:
-
On-target mutations (e.g., xDFG): The development of selective type II TRK inhibitors is an emerging area of research aimed at overcoming resistance to second-generation inhibitors.[10][11] Enrollment in clinical trials for these newer agents may be an option.
-
Off-target resistance: The strategy may involve combination therapy. For example, if a BRAF V600E mutation is detected, combining a TRK inhibitor with a BRAF inhibitor might re-establish disease control.[12] Similarly, MET amplification could be addressed with a combination of a TRK and a MET inhibitor.[7]
Troubleshooting Guides
Issue: Unexpected Lack of Response to this compound in a Patient with a Known Gatekeeper Mutation
| Possible Cause | Troubleshooting Steps |
| Presence of a pre-existing, undetected resistance mutation. | Re-analyze the baseline (pre-Selitrectinib) tumor sample using a sensitive next-generation sequencing (NGS) panel to check for low-frequency mutations, particularly in the xDFG motif. |
| Off-target resistance was already present at baseline. | Broaden the genomic analysis of the baseline sample to include key bypass pathway genes (KRAS, BRAF, MET, etc.). |
| Pharmacokinetic issues or patient non-adherence. | Review patient adherence and consider therapeutic drug monitoring if available. |
| Incorrect initial molecular diagnosis. | Confirm the original NTRK fusion and the specific gatekeeper mutation using an orthogonal method (e.g., RNA-based NGS if DNA-based was initially used). |
Issue: Acquired Resistance to this compound After an Initial Response
| Possible Cause | Troubleshooting Steps |
| Development of a new on-target mutation. | Perform NGS on a new tumor or ctDNA sample to identify mutations. Focus on the xDFG motif and look for potential compound mutations. |
| Emergence of an off-target bypass pathway. | Use a comprehensive genomic panel to screen for alterations in pathways like MAPK (e.g., BRAF, KRAS mutations) or other receptor tyrosine kinases (e.g., MET amplification). |
| Clonal evolution and tumor heterogeneity. | If possible, biopsy multiple progressing lesions to understand the heterogeneity of resistance mechanisms, which may inform subsequent therapeutic strategies. |
Data Presentation
Table 1: Overview of TRK Inhibitor Generations and Resistance Mutations
| Inhibitor Generation | Examples | Designed to Target | Common Acquired Resistance Mechanisms |
| First-Generation | Larotrectinib, Entrectinib | Wild-type TRK fusions | On-target: Solvent-front mutations (NTRK1 G595R, NTRK3 G623R), Gatekeeper mutations (NTRK1 F589L), xDFG mutations (NTRK1 G667C).[9] Off-target: BRAF/KRAS mutations, MET amplification.[12] |
| Second-Generation | This compound, Repotrectinib | Wild-type TRK fusions, Solvent-front mutations, Gatekeeper mutations | On-target: xDFG mutations (TRKA G667C/A/S, TRKC G696C/A/S), Compound mutations.[10][11] Off-target: Continued activation of bypass pathways. |
| Emerging (e.g., Type II) | Investigational compounds | Wild-type TRK fusions, Solvent-front, Gatekeeper, and xDFG mutations | To be determined in clinical studies. |
Table 2: IC50 Values of this compound Against Various TRK Kinases
| Kinase / Mutant | IC50 (nM) |
| TRKA | 0.6[13] |
| TRKC | <2.5[13] |
| TRKA G595R (Solvent-Front) | 2.0 - 9.8[1] |
| TRKC G623R (Solvent-Front) | 2.0 - 9.8[1] |
| TRKA G667C (xDFG) | 2.0 - 9.8[1] |
| Note: IC50 values demonstrate the concentration of an inhibitor required to reduce the activity of a kinase by 50% in vitro. Lower values indicate higher potency. |
Experimental Protocols
Protocol 1: Detection of NTRK Kinase Domain Mutations via Next-Generation Sequencing (NGS) of Tumor Tissue
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized. DNA and RNA are co-extracted using a commercially available kit optimized for FFPE samples.
-
Library Preparation:
-
For DNA, targeted gene panels covering the entire coding regions of NTRK1, NTRK2, and NTRK3, as well as other key cancer genes (BRAF, KRAS, MET, etc.), are used. DNA is fragmented, end-repaired, A-tailed, and ligated with sequencing adapters.
-
For RNA, it is first reverse-transcribed to cDNA. A hybrid-capture-based method is then used to enrich for NTRK fusion transcripts and other relevant gene fusions.
-
-
Sequencing: Prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Sequencing reads are aligned to the human reference genome (e.g., hg19/GRCh37).
-
Variant calling algorithms are used to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) within the NTRK kinase domains.
-
Fusion-calling software is used on RNA-seq data to confirm the original fusion and detect any potential new rearrangements.
-
Identified variants are annotated to determine their location (e.g., gatekeeper, solvent-front, xDFG) and predicted functional impact.
-
Protocol 2: Cell Viability Assay to Test Inhibitor Sensitivity
-
Cell Culture: Engineer a relevant cell line (e.g., Ba/F3) to express the specific NTRK fusion and resistance mutation of interest (e.g., ETV6-NTRK3 with a F617I gatekeeper mutation followed by a G696A xDFG mutation). Culture cells in appropriate media.
-
Assay Setup: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow cells to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound and other relevant inhibitors (e.g., a first-generation and a type II inhibitor). Treat the cells with a range of concentrations for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle-only control wells. Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Visualizations
Caption: Constitutive activation of downstream MAPK and PI3K/AKT pathways by an NTRK fusion protein.
Caption: Workflow for managing acquired resistance to first- and second-generation TRK inhibitors.
Caption: Key mechanisms of acquired resistance to the second-generation TRK inhibitor this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [PDF] A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors. | Semantic Scholar [semanticscholar.org]
- 4. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. targetedonc.com [targetedonc.com]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating MAPK Pathway Activation as a Bypass Mechanism to Selitrectinib
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway as a potential bypass mechanism to Selitrectinib (LOXO-195/BAY 2731954) resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a next-generation, orally bioavailable, and selective inhibitor of Tropomyosin Receptor Kinase (TRK) fusion proteins.[1][2][3] It is designed to target and bind to TRK proteins, including those with acquired resistance mutations to first-generation TRK inhibitors.[4][5] By inhibiting TRK, this compound blocks downstream signaling pathways, including the MAPK pathway, leading to the induction of apoptosis and inhibition of cell growth in tumors harboring NTRK gene fusions.[6]
Q2: What is the MAPK pathway and how can its activation lead to this compound resistance?
The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8][9][10] It is a three-tiered kinase cascade consisting of RAF, MEK, and ERK. In the context of TRK fusion-positive cancers, this pathway is a downstream effector of TRK signaling. Bypass activation of the MAPK pathway, through mutations in key components like KRAS or BRAF, can reactivate downstream signaling independently of TRK.[8][11] This allows cancer cells to evade the inhibitory effects of this compound, leading to drug resistance.[11]
Q3: My NTRK fusion-positive cells are showing reduced sensitivity to this compound. How can I determine if MAPK pathway activation is the cause?
To investigate if MAPK pathway activation is mediating resistance, you can perform a series of experiments:
-
Assess the phosphorylation status of key MAPK pathway proteins: Use Western blotting to check the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). Increased levels of p-MEK and p-ERK in the presence of this compound suggest pathway reactivation.
-
Sequence key MAPK pathway genes: Analyze the genetic sequences of KRAS, NRAS, and BRAF in your resistant cell lines to identify activating mutations that could be driving the bypass mechanism.
-
Evaluate the effect of dual inhibition: Test the combination of this compound with a MEK inhibitor (e.g., Trametinib) or a BRAF inhibitor (e.g., Vemurafenib, if a BRAF mutation is present). A synergistic effect on cell viability would strongly suggest that MAPK pathway activation is a key resistance mechanism.
Q4: I am observing high variability in my cell viability assays when testing this compound. What are the common causes and solutions?
High variability in cell viability assays can be caused by several factors:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before and during plating.
-
Edge effects: Avoid using the outer wells of the microplate, or fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[12]
-
Inconsistent incubation times: Ensure uniform incubation periods for all plates, especially after adding detection reagents.[12]
-
Pipetting errors: Calibrate pipettes regularly and use consistent pipetting techniques.
-
Compound precipitation: Visually inspect the wells for any signs of drug precipitation.
Troubleshooting Guides
Guide 1: Western Blot - Low or No Signal for Phosphorylated Proteins (p-MEK, p-ERK)
| Possible Cause | Solution |
| Low protein abundance | Increase the amount of protein loaded onto the gel. Consider enriching for your protein of interest via immunoprecipitation.[13][14] |
| Inefficient protein transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage, especially for high molecular weight proteins.[14][15] |
| Inactive antibodies | Use fresh or validated antibodies. Test antibody activity using a positive control lysate.[13][14] |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[15][16] |
| Presence of phosphatases in lysate | Add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation status of your target proteins. |
Guide 2: Cell Viability Assay - Inconsistent IC50 Values for this compound
| Possible Cause | Solution |
| Cell health and passage number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.[17] |
| Inconsistent drug concentration | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing.[17] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).[17] |
| Variable cell seeding density | Optimize and strictly control the number of cells seeded per well.[17][18] |
| Assay interference | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Consider using an alternative assay (e.g., CellTiter-Glo). |
Experimental Protocols
Protocol 1: Western Blotting for p-MEK and p-ERK
-
Cell Lysis:
-
Culture this compound-sensitive and resistant cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the indicated time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[19]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-MEK (Ser217/221), MEK, p-ERK (Thr202/Tyr204), and ERK (overnight at 4°C).[21][22]
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.[22]
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.[23]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug-containing medium.
-
Incubate for the desired treatment duration (e.g., 72 hours).[23]
-
-
MTT Assay:
Protocol 3: Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions
-
Cell Lysis:
-
Lyse cells with a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease and phosphatase inhibitors to preserve protein complexes.[27]
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G agarose or magnetic beads to reduce non-specific binding.[28]
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against your "bait" protein (e.g., a component of the MAPK pathway) overnight at 4°C.[29]
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[30]
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting "prey" proteins.[29]
-
Quantitative Data Summary
Table 1: IC50 Values of TRK Inhibitors in NTRK Fusion-Positive Cell Lines
| Cell Line | NTRK Fusion | TRK Inhibitor | IC50 (nM) |
| KM12 | TPM3-NTRK1 | Larotrectinib | 23.5 - 49.4 |
| KM12 | TPM3-NTRK1 | Entrectinib | 0.3 - 1.3 |
| KM12 | TPM3-NTRK1 | This compound | 1.8 - 3.9 |
| BaF3 | ETV6-NTRK3 | Larotrectinib | Low nanomolar |
| BaF3 | ETV6-NTRK3 | Entrectinib | Low nanomolar |
Data compiled from multiple sources indicating the high potency of these inhibitors.[1][6]
Table 2: this compound Potency Against Resistant Mutations
| TRK Mutation | IC50 (nM) |
| TRKA G595R (Solvent Front) | Potent Inhibition |
| TRKC G623R (Solvent Front) | Potent Inhibition |
| TRKA G667C (Activation Loop) | Potent Inhibition |
| TRKA/B/C xDFG Mutations | 124 - 341 |
This compound demonstrates potent activity against common solvent front and activation loop mutations but has reduced potency against xDFG mutations.[4][5]
Visualizations
References
- 1. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (BAY 2731954) / Bayer, Pfizer [delta.larvol.com]
- 3. Solid Tumors Harboring NTRK Fusion | Study 21122 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic model of MAPK signaling reveals how allostery and rewiring contribute to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]
- 9. Multi-Level Profiling of MAPK-Associated Genes and MicroRNAs Uncovers Regulatory Networks in Breast Cancer Subtypes [mdpi.com]
- 10. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 11. Anticipating drug resistance in the MAP kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 29. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 30. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Navigating Selitrectinib Studies: A Technical Support Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a centralized resource to understand and interpret the results of Selitrectinib (formerly LOXO-195 or BAY 2731954) studies. This compound is a next-generation selective tropomyosin receptor kinase (TRK) inhibitor designed to overcome acquired resistance to first-generation TRK inhibitors.[1][2][3][4] Apparent "conflicting results" in clinical efficacy can often be explained by the underlying molecular mechanisms of resistance to prior TRK inhibitor therapy. This resource offers troubleshooting guidance and frequently asked questions to clarify these complexities.
Frequently Asked Questions (FAQs)
Q1: Why do some patients with TRK fusion-positive cancers not respond to this compound after progressing on a first-generation TRK inhibitor?
A1: The efficacy of this compound is highly dependent on the specific molecular mechanism of resistance that developed in response to the first-generation TRK inhibitor.[2][5] this compound is potent against on-target resistance mutations, particularly solvent front mutations (e.g., NTRK1 G595R, NTRK3 G623R).[4][6][7] However, it is not effective against off-target resistance mechanisms, which involve the activation of alternative signaling pathways that bypass TRK signaling.[3][4][8]
Troubleshooting Guide:
-
Verify the Resistance Mechanism: It is crucial to perform molecular profiling (e.g., next-generation sequencing of tissue or liquid biopsy) on progressing tumors to identify the specific resistance mutation.
-
On-Target vs. Off-Target Resistance:
-
Expected to Respond: Patients with acquired solvent front mutations in the TRK kinase domain are likely to respond to this compound.[2][5]
-
Not Expected to Respond: Patients who have developed off-target resistance, such as through mutations in KRAS, BRAF, or MET amplification, will not benefit from this compound monotherapy as their tumors are no longer solely dependent on TRK signaling.[6][7][8]
-
Q2: Are there any on-target resistance mutations that do not respond to this compound?
A2: Yes. While this compound is effective against solvent front and gatekeeper mutations, it has shown less potency against xDFG mutations in preclinical and clinical settings.[7][8] These mutations also occur within the TRK kinase domain but confer resistance to both first- and second-generation TRK inhibitors.[8]
Troubleshooting Guide:
-
Comprehensive Mutational Analysis: Ensure that the molecular profiling panel can detect a wide range of kinase domain mutations, including solvent front, gatekeeper, and xDFG substitutions.
-
Consider Alternative Therapies: For patients with xDFG mutations, alternative therapeutic strategies or enrollment in clinical trials for third-generation TRK inhibitors may be necessary.
Q3: What is the expected response rate for this compound in patients with acquired resistance?
A3: The overall response rate can be misleading if not stratified by the mechanism of resistance. In a key study, the confirmed overall response rate was 34% in patients previously treated with a TRK inhibitor.[2][5] However, when broken down by resistance mechanism:
-
Patients with acquired NTRK gene mutations (on-target) had a response rate of 45%.[2][5]
-
Patients with TRK-independent resistance mechanisms (off-target) had a response rate of 0%.[2][5]
Data Presentation
Table 1: Efficacy of this compound Based on Resistance Mechanism
| Resistance Mechanism Category | Specific Examples | Expected Response to this compound | Reference |
| On-Target Resistance | NTRK1 G595R (Solvent Front) | Yes | [6] |
| NTRK3 G623R (Solvent Front) | Yes | [9] | |
| NTRK1 F589L (Gatekeeper) | Yes | [4] | |
| xDFG Mutations | No | [7][8] | |
| Off-Target Resistance | KRAS mutation | No | [6] |
| BRAF V600E mutation | No | [8] | |
| MET amplification | No | [8] |
Experimental Protocols
Protocol 1: Identification of TRK Inhibitor Resistance Mechanisms
-
Sample Acquisition: Obtain a tumor tissue biopsy or a liquid biopsy (circulating tumor DNA) from the patient upon disease progression on a first-generation TRK inhibitor.
-
Nucleic Acid Extraction: Isolate DNA and/or RNA from the collected sample. RNA-based next-generation sequencing (NGS) is often preferred for detecting fusion genes.[7]
-
Next-Generation Sequencing (NGS):
-
Perform targeted NGS using a panel that covers the full coding sequences of NTRK1, NTRK2, and NTRK3, as well as genes implicated in off-target resistance pathways (e.g., KRAS, BRAF, MET, EGFR).
-
Analyze the sequencing data to identify point mutations, insertions/deletions, and gene amplifications.
-
-
Data Interpretation:
-
Compare the mutational profile of the progressing tumor to a baseline (pre-treatment) sample if available.
-
Classify identified mutations as on-target (within the NTRK gene) or off-target (in other signaling pathway genes).
-
For on-target mutations, further classify them as solvent front, gatekeeper, or xDFG mutations to predict sensitivity to this compound.
-
Visualizations
Caption: TRK signaling pathway and mechanisms of resistance to TRK inhibitors.
Caption: Workflow for identifying and acting on TRK inhibitor resistance.
References
- 1. mskcc.org [mskcc.org]
- 2. LOXO-195 promising against tumors with acquired resistance to first-generation therapeutics | EurekAlert! [eurekalert.org]
- 3. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
- 4. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. Response and Mechanisms of Resistance to Larotrectinib and this compound in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Poor Bioavailability of Selitrectinib in Preclinical Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing challenges related to the poor oral bioavailability of Selitrectinib in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound (also known as LOXO-195) is an orally bioavailable, selective next-generation tropomyosin receptor kinase (TRK) inhibitor. It is designed to overcome acquired resistance to first-generation TRK inhibitors. Like many kinase inhibitors, this compound's chemical properties can lead to poor aqueous solubility, which is a primary reason for low and variable oral bioavailability in preclinical studies. This can result in insufficient drug exposure at the tumor site, potentially leading to a lack of efficacy in in vivo models despite high in vitro potency.
Q2: What are the key factors that can contribute to the poor oral bioavailability of this compound?
A2: Several factors can limit the oral bioavailability of this compound:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound may have limited solubility in the aqueous environment of the gastrointestinal (GI) tract, hindering its dissolution and subsequent absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation, a phenomenon known as the first-pass effect.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters located in the intestinal lining can actively pump this compound back into the GI lumen, thereby reducing its net absorption.
-
pH-Dependent Solubility: The solubility of this compound might be dependent on the pH of the gastrointestinal tract, which can lead to variable absorption along the GI tract and between different animals.
Q3: What is a desirable target for oral bioavailability in a preclinical setting for a compound like this compound?
A3: While there isn't a universal target, an oral bioavailability of over 30% is often considered a favorable starting point for the development of orally administered drugs.[1] However, the necessary bioavailability is ultimately determined by the compound's potency and its therapeutic window.
Q4: How can I determine if poor bioavailability is due to low solubility or other factors like rapid metabolism?
A4: A systematic approach involving both in vitro and in vivo studies is necessary. In vitro assays like solubility studies in biorelevant media (FaSSIF, FeSSIF) and Caco-2 permeability assays can provide initial insights. An in vivo pharmacokinetic study comparing oral (PO) and intravenous (IV) administration is the definitive method to determine absolute oral bioavailability and distinguish between absorption and clearance issues.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and overcoming poor oral bioavailability of this compound in your preclinical experiments.
| Problem | Possible Causes | Recommended Actions |
| Low and variable plasma concentrations after oral administration. | 1. Poor aqueous solubility leading to incomplete dissolution. 2. Suboptimal formulation. 3. High first-pass metabolism. 4. Efflux by intestinal transporters (e.g., P-gp). | 1. Assess Solubility: Determine the solubility of this compound in biorelevant media (FaSSIF and FeSSIF) to understand its dissolution potential in the fasted and fed states. 2. Optimize Formulation: Explore enabling formulations such as amorphous solid dispersions, micronization, or lipid-based formulations (e.g., SEDDS). 3. Evaluate Permeability and Efflux: Conduct a Caco-2 permeability assay to assess the potential for active efflux. 4. In Vivo PK Study: Perform a pharmacokinetic study with both oral and intravenous administration to determine absolute bioavailability and clearance. |
| Lack of dose-proportionality in plasma exposure. | 1. Saturation of absorption mechanisms at higher doses. 2. Solubility-limited absorption. | 1. Formulation Enhancement: Employ solubility-enhancing formulations to overcome dissolution rate limitations. 2. Dose-Range Finding Study: Conduct a carefully designed dose-range finding study with an optimized formulation to identify the linear dose-exposure range. |
| High inter-animal variability in pharmacokinetic studies. | 1. pH-dependent solubility of this compound. 2. "Food effect" - differences in food consumption among animals. 3. Inconsistent gavage technique. | 1. Control for Food Intake: Fast animals overnight before dosing to minimize variability from food effects. 2. Standardize Dosing Procedure: Ensure consistent and accurate oral gavage technique across all animals. 3. Use of an Acidifying Agent: For compounds with pH-dependent solubility, co-formulating with an acidifying agent can sometimes improve consistency. |
| Good in vitro potency but poor in vivo efficacy in xenograft models. | 1. Insufficient drug exposure at the tumor site due to poor oral bioavailability. | 1. PK/PD Correlation: Correlate plasma and tumor concentrations of this compound with the observed pharmacodynamic effects. 2. Formulation Improvement: Re-evaluate the formulation to enhance systemic exposure. Consider alternative routes of administration for initial efficacy studies if oral bioavailability remains a significant hurdle. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁FN₆O | PubChem |
| Molecular Weight | 380.4 g/mol | PubChem |
| Water Solubility | Insoluble | Selleck Chemicals |
| DMSO Solubility | 38 mg/mL (99.88 mM) | Selleck Chemicals |
Table 2: Preclinical Pharmacokinetic Parameters of a Structurally Related TRK Inhibitor (Compound 11) in Rats
| Parameter | Value |
| Dose | 75 mg/kg (oral) |
| AUC₀-inf | 3012 ng/mL*h |
| t₁/₂ | 5.1 h |
| Oral Bioavailability (F) | 27.2% |
| Source: Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib.[2] |
Table 3: Caco-2 Permeability Classification
Note: Specific Caco-2 permeability data for this compound is not publicly available. The following table provides a general classification scheme.
| Apparent Permeability (Papp) (10⁻⁶ cm/s) | Predicted Human Absorption |
| < 1 | Poor (0-20%) |
| 1 - 10 | Moderate (20-70%) |
| > 10 | High (70-100%) |
| Source: In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth.[3] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Mice
-
Animals: Use male or female mice (e.g., C57BL/6), 8-10 weeks old. Acclimatize animals for at least one week before the study.
-
Groups:
-
Group 1: Intravenous (IV) administration (n=3-5 mice).
-
Group 2: Oral (PO) administration (n=3-5 mice).
-
-
Formulation:
-
IV Formulation: Dissolve this compound in a suitable vehicle for intravenous injection (e.g., a solution containing DMSO, PEG300, and Tween 80). The final DMSO concentration should be minimized.
-
PO Formulation: Prepare a suspension or solution of this compound in a vehicle appropriate for oral gavage (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).[4]
-
-
Dosing:
-
Fast animals for 4-6 hours prior to dosing, with free access to water.
-
Administer a single dose of this compound. A typical IV dose might be 1-2 mg/kg, and a PO dose could be 10-50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[5]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve) for both IV and PO groups.
-
Bioavailability Calculation:
-
Absolute Oral Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Transport Buffer: Use a buffered salt solution such as Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Permeability Assessment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the this compound solution in transport buffer to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
Also, collect a sample from the apical compartment at the beginning and end of the experiment.
-
-
Efflux Assessment (Basolateral to Apical - B to A):
-
To investigate active efflux, perform the transport study in the reverse direction (basolateral to apical).
-
-
Sample Analysis: Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
Visualizations
Caption: NTRK fusion protein signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting poor oral bioavailability.
Caption: Decision tree for troubleshooting the root cause of poor bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioanalytical assay for the novel TRK inhibitor this compound in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating KRAS Mutations as a Source of Selitrectinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing KRAS mutations as a mechanism of resistance to Selitrectinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly LOXO-195) is a next-generation, selective inhibitor of Tropomyosin Receptor Kinase (TRK) proteins (TRKA, TRKB, and TRKC).[1] These TRK proteins, encoded by NTRK genes, are crucial for neuronal development and function.[2] In some cancers, chromosomal rearrangements can lead to NTRK gene fusions, resulting in the production of chimeric TRK fusion proteins that are constitutively active and drive tumor growth.[3][4] this compound is designed to target and inhibit the kinase activity of these TRK fusion proteins, thereby blocking downstream signaling pathways and inducing cancer cell death.[4][5] It is also effective against some acquired resistance mutations that can develop in response to first-generation TRK inhibitors.[2][4]
Q2: How can KRAS mutations lead to resistance to this compound?
A2: this compound resistance can occur through on-target mechanisms, such as secondary mutations in the NTRK gene itself, or off-target mechanisms that involve the activation of bypass signaling pathways.[6][7] Acquired mutations in the KRAS gene are a key example of an off-target resistance mechanism.[8][9] KRAS is a central protein in the MAPK signaling pathway (RAF-MEK-ERK) and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation and survival.[10][11][12] Even when this compound effectively inhibits the upstream TRK fusion protein, a newly acquired activating KRAS mutation can independently and constitutively activate these downstream pathways, rendering the cancer cell insensitive to TRK inhibition and leading to tumor progression.[8][9] This phenomenon has been observed in patients who initially responded to TRK inhibitor therapy and subsequently developed resistance.[8][9]
Q3: My NTRK fusion-positive cancer cell line, which was initially sensitive to this compound, has developed resistance. How do I determine if a KRAS mutation is the cause?
A3: A systematic approach is recommended. First, confirm the resistant phenotype by re-evaluating the IC50 of this compound in the resistant cell line compared to the parental sensitive line using a cell viability assay. A significant shift in the IC50 indicates acquired resistance. Next, analyze the activation of downstream signaling pathways. Perform a western blot to check for the phosphorylation levels of key proteins in the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways in the presence of this compound. Constitutive activation of these pathways in the resistant line, despite TRK inhibition, would suggest a bypass mechanism. Finally, to directly test for a KRAS mutation, you can perform targeted sequencing of the KRAS gene, focusing on known hotspot codons (e.g., 12, 13, 61). Methods like Sanger sequencing or digital droplet PCR (ddPCR) can be used for this purpose.[4][13][14]
Q4: Are there specific KRAS mutations that have been linked to this compound resistance?
A4: Yes, a gain-of-function KRAS G12V mutation has been identified in a patient with a TPM3-NTRK1-driven sarcoma who developed resistance to this compound.[8][9] Additionally, other hotspot mutations in KRAS, such as G12D and G12A, have been shown to confer resistance to TRK inhibitors in preclinical models by activating the MAPK pathway.[3][15] It is plausible that any activating mutation in KRAS could potentially lead to resistance to this compound by providing an alternative signaling route for cell survival and proliferation.
Data Presentation
Table 1: this compound IC50 Values in TRK Fusion-Positive Cell Lines
| Cell Line | TRK Fusion/Mutation | This compound IC50 (nM) | Reference |
| KM12 | TPM3-NTRK1 | ≤ 5 | [1] |
| CUTO-3 | EML4-NTRK3 | ≤ 5 | [1] |
| MO-91 | TPM3-NTRK1 | ≤ 5 | [1] |
| BaF3 | TRKA F589L | 17 | [1] |
| BaF3 | TRKC G623R | 27 | [16] |
Experimental Protocols
Generating a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cancer cell line from a sensitive parental line harboring an NTRK fusion.
Materials:
-
NTRK fusion-positive cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., CCK-8, MTT)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50:
-
Seed the parental cells in 96-well plates.
-
Treat with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay.[11]
-
-
Initial drug exposure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[12]
-
-
Stepwise dose escalation:
-
Establishment of the resistant line:
-
Continue this process for several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).[8]
-
-
Characterization of the resistant line:
-
Determine the new IC50 of this compound in the established resistant cell line.
-
Maintain a sub-culture of the resistant cells in a medium containing a maintenance dose of this compound.
-
Periodically check for the stability of the resistant phenotype.
-
Western Blot for MAPK and PI3K/AKT Pathway Activation
This protocol details the steps to analyze the phosphorylation status of ERK and AKT, key downstream effectors of KRAS.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell treatment and lysis:
-
Seed both sensitive and resistant cells and grow to 70-80% confluency.
-
Treat the cells with this compound at a concentration known to inhibit TRK signaling in the sensitive line.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[10]
-
Clarify the lysates by centrifugation and collect the supernatant.[10]
-
-
Protein quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[10]
-
-
SDS-PAGE and protein transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
-
Immunoblotting:
-
Detection and analysis:
-
Apply the ECL substrate and visualize the bands using an imaging system.[17]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Sanger Sequencing for KRAS Mutation Detection
This protocol outlines the steps for identifying mutations in KRAS codons 12 and 13.
Materials:
-
Genomic DNA extracted from sensitive and resistant cell lines
-
PCR primers flanking KRAS exon 2 (codons 12 and 13)
-
PCR master mix
-
PCR purification kit
-
Sequencing primers
-
BigDye Terminator Cycle Sequencing Kit
-
Capillary electrophoresis-based genetic analyzer
Procedure:
-
PCR amplification:
-
Amplify the genomic region of KRAS containing codons 12 and 13 using PCR.[13]
-
-
PCR product purification:
-
Purify the PCR product to remove unincorporated primers and dNTPs.[14]
-
-
Cycle sequencing:
-
Perform cycle sequencing using the purified PCR product as a template, a sequencing primer, and the BigDye Terminator mix.[13]
-
-
Sequencing and analysis:
Troubleshooting Guides
Issue 1: My this compound-resistant cell line does not show any of the common KRAS hotspot mutations.
-
Possible Cause 1: Resistance is mediated by a different mechanism.
-
Solution: Resistance to this compound can be multifactorial. Consider investigating other potential resistance mechanisms, such as:
-
On-target resistance: Sequence the NTRK kinase domain to check for secondary mutations.
-
Other bypass pathways: Use a broader sequencing panel to look for mutations or amplifications in other genes known to confer resistance to targeted therapies (e.g., BRAF, MET).[18]
-
-
-
Possible Cause 2: The KRAS mutation is outside the commonly tested hotspots.
-
Solution: While less common, activating KRAS mutations can occur outside of codons 12, 13, and 61. Consider sequencing the entire KRAS coding region.
-
-
Possible Cause 3: The resistance is due to non-genetic mechanisms.
-
Solution: Investigate potential epigenetic changes or alterations in the expression of drug transporters that could be contributing to resistance.
-
Issue 2: My western blot for p-ERK or p-AKT shows a weak or no signal in the resistant cells, even though I suspect KRAS-mediated resistance.
-
Possible Cause 1: Suboptimal sample preparation.
-
Solution: Ensure that your lysis buffer contains fresh phosphatase inhibitors to prevent the dephosphorylation of your target proteins during sample preparation.[2] Also, make sure you are loading a sufficient amount of total protein (30-50 µg is often recommended for phosphorylated proteins).[2][18]
-
-
Possible Cause 2: Low basal activation.
-
Solution: The basal level of p-ERK or p-AKT might be low. Consider stimulating the cells with a growth factor (e.g., EGF) to induce pathway activation and get a more robust signal.[2]
-
-
Possible Cause 3: Antibody issues.
-
Solution: Verify the specificity and optimal dilution of your primary antibody. Run a positive control to ensure the antibody is working correctly.[19] For phospho-specific antibodies, blocking with 5% BSA in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background.[2]
-
Issue 3: The Sanger sequencing results for KRAS are ambiguous or show low-level mutations.
-
Possible Cause 1: Heterogeneous cell population.
-
Solution: The resistant cell line may be a mixed population of cells with and without the KRAS mutation. Sanger sequencing has a detection limit of around 20% mutant allele frequency.[20] To detect low-frequency mutations, consider using a more sensitive technique like digital droplet PCR (ddPCR).[4] Alternatively, you can try to sub-clone the resistant cell line to isolate a pure population with the mutation.
-
-
Possible Cause 2: Poor quality DNA or PCR.
-
Solution: Ensure that the genomic DNA used for PCR is of high quality. Optimize the PCR conditions (e.g., annealing temperature, primer concentration) to obtain a clean, single PCR product for sequencing.
-
Visualizations
Caption: KRAS-mediated resistance to this compound.
Caption: Workflow for identifying KRAS-mediated resistance.
Caption: Logic of KRAS-driven this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. KRAS Variant Identification Using Sanger Sequencing | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. KRAS Mutation Test in Korean Patients with Colorectal Carcinomas: A Methodological Comparison between Sanger Sequencing and a Real-Time PCR-Based Assay [jpatholtm.org]
- 15. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. KRAS Mutation: Comparison of Testing Methods and Tissue Sampling Techniques in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TRK Inhibitors: Selitrectinib vs. Larotrectinib in TRK Fusion-Positive Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent tropomyosin receptor kinase (TRK) inhibitors, larotrectinib and selitrectinib, for the treatment of TRK fusion-positive cancers. Larotrectinib, a first-in-class TRK inhibitor, has demonstrated significant efficacy in treatment-naïve patients. This compound, a next-generation inhibitor, is specifically designed to overcome acquired resistance to first-generation TRK inhibitors. This document outlines their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of their key clinical trials, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding.
Mechanism of Action and Signaling Pathway
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Chromosomal rearrangements can lead to fusions of these genes with various partners, resulting in the expression of constitutively active TRK fusion proteins that drive oncogenesis.[1] These fusion proteins activate downstream signaling pathways, including the MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[2]
Larotrectinib is a highly selective, ATP-competitive inhibitor of all three TRK proteins.[1] By binding to the ATP-binding pocket of the TRK kinase domain, it prevents the phosphorylation and activation of downstream signaling molecules, leading to the inhibition of tumor growth and induction of apoptosis in TRK fusion-positive cancer cells.[2]
This compound is a next-generation TRK inhibitor designed to be effective against tumors that have developed resistance to first-generation inhibitors like larotrectinib. It also targets the TRK kinase domain but is engineered to overcome specific mutations that confer resistance.
Clinical Efficacy
Larotrectinib in TRK Fusion-Positive Cancers
Larotrectinib has demonstrated high response rates and durable efficacy in a broad range of tumor types harboring NTRK gene fusions, irrespective of patient age. The pivotal data for its approval came from an integrated analysis of three clinical trials: a Phase 1 trial with adults (NCT02122913), a Phase 1/2 trial with pediatric patients (SCOUT, NCT02637687), and a Phase 2 basket trial with adolescents and adults (NAVIGATE, NCT02576431).[3]
| Efficacy Endpoint | Larotrectinib (Pooled Analysis)[4] |
| Overall Response Rate (ORR) | 57% (95% CI 50–65) |
| Complete Response (CR) | 16% |
| Partial Response (PR) | 41% |
| Stable Disease (SD) | 22% |
| Progressive Disease (PD) | 13% |
| Median Duration of Response (DoR) | 43.3 months |
| Median Progression-Free Survival (PFS) | Not Reported in this analysis |
| Median Overall Survival (OS) | Not Reported in this analysis |
Data from a post-hoc analysis of 180 adult patients with a data cut-off of July 2022.
This compound in Larotrectinib-Resistant TRK Fusion Cancers
Acquired resistance to larotrectinib often occurs through the development of on-target mutations in the NTRK kinase domain, most commonly solvent front mutations (e.g., NTRK1 G595R, NTRK3 G623R). This compound was specifically developed to overcome these resistance mechanisms. Its clinical efficacy was evaluated in a Phase 1/2 trial (NCT03215511) in patients with advanced solid tumors harboring NTRK gene fusions who had been previously treated with a TRK inhibitor.
| Efficacy Endpoint | This compound (Phase 1/2 Trial)[5] |
| Overall Response Rate (ORR) | 40-50% |
| Response in Solvent Front Mutations | Yes |
| Response in Gatekeeper Mutations | Yes |
| Response in xDFG Mutations | Yes |
Note: The reported ORR for this compound is in a heavily pre-treated, resistant patient population.
Safety and Tolerability
Larotrectinib
Larotrectinib is generally well-tolerated. The most common treatment-related adverse events (TRAEs) are predominantly Grade 1 or 2.
| Adverse Event (Any Grade) | Larotrectinib (Adults) |
| Dizziness | Reported |
| Nausea | Reported |
| Fatigue | Reported |
| Constipation | Reported |
| Anemia | Reported |
| Increased AST/ALT | Reported |
Grade 3-4 TRAEs occurred in 14% of adult patients in one analysis.
This compound
The safety profile of this compound has been evaluated in its Phase 1/2 trial. Based on available data, dizziness and ataxia have been noted as potential toxicities associated with this second-generation inhibitor.[5] A comprehensive safety profile from the completed trial is pending publication.
Experimental Protocols
Larotrectinib (NAVIGATE Trial - NCT02576431)
The NAVIGATE trial is a Phase 2, open-label, multi-center, basket study.[6][7]
-
Patient Population: Adult and adolescent patients (≥12 years of age) with locally advanced or metastatic solid tumors with a documented NTRK1, NTRK2, or NTRK3 gene fusion.[7]
-
Treatment: Larotrectinib administered orally at a dose of 100 mg twice daily in continuous 28-day cycles.[6]
-
Primary Endpoint: Overall Response Rate (ORR) as assessed by an independent review committee (IRC) according to RECIST v1.1.[8]
-
Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[9]
This compound (NCT03215511)
This is a Phase 1/2, open-label, dose-escalation and cohort-expansion study.[2][10]
-
Patient Population: Adult and pediatric patients with advanced solid tumors harboring an NTRK gene fusion who have been previously treated with a TRK inhibitor.[10]
-
Treatment: this compound administered orally. The Phase 1 portion was designed to determine the recommended Phase 2 dose.[2]
-
Primary Endpoints:
-
Phase 1: To determine the recommended Phase 2 dose of this compound.[2]
-
Phase 2: To assess the ORR in patients with NTRK fusion-positive cancers.
-
-
Secondary Endpoints: Characterize the pharmacokinetic properties, safety and tolerability, and to further assess ORR.[2]
References
- 1. asco.org [asco.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Study to Test the Effect of the Drug Larotrectinib in Adults and Children With NTRK-fusion Positive Solid Tumors [clin.larvol.com]
- 4. Larotrectinib long-term efficacy and safety in adult patients (pts) with tropomyosin receptor kinase (TRK) fusion cancer. | Semantic Scholar [semanticscholar.org]
- 5. The Safety Profiles of Two First-Generation NTRK Inhibitors: Analysis of Individual Case Safety Reports from the FDA Adverse Event Reporting System (FAERS) Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Phase 1 Study of the TRK Inhibitor this compound (BAY 2731954) in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers [mdanderson.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Solid tumors harboring NTRK fusion | Study 20810 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
A Head-to-Head Preclinical Showdown: Selitrectinib vs. Repotrectinib in Cancer Models
A detailed comparative analysis of two next-generation tyrosine kinase inhibitors, Selitrectinib (LOXO-195) and Repotrectinib (TPX-0005), reveals distinct preclinical activity profiles against key oncogenic drivers and resistance mutations. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their comparative efficacy and mechanisms of action.
In the landscape of targeted cancer therapy, both this compound and Repotrectinib have emerged as potent next-generation tyrosine kinase inhibitors (TKIs) designed to overcome resistance to earlier-generation drugs.[1][2] While both drugs show promise, preclinical studies indicate that Repotrectinib may hold an edge in potency against both wild-type and certain mutated oncogenic fusion proteins.[3][4] This guide provides a head-to-head comparison of their preclinical performance, drawing upon available in vitro and in vivo data.
Mechanism of Action: Targeting Key Oncogenic Drivers
This compound is a selective inhibitor of Tropomyosin Receptor Kinase (TRK) fusion proteins (TRKA, TRKB, and TRKC), which are oncogenic drivers in a variety of solid tumors.[5] It is specifically designed to be effective against acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors.[2]
Repotrectinib has a broader target profile, inhibiting not only TRK kinases but also ROS1 and ALK fusion proteins.[6][7] Its compact macrocyclic structure was rationally designed to be highly potent and to circumvent common resistance mutations, such as solvent-front mutations, that limit the efficacy of other TKIs.[7][8] By binding to the ATP-binding site of these kinases, both drugs block downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6]
Preclinical Efficacy: A Comparative Look
Direct comparative studies in preclinical models have highlighted differences in the potency of this compound and Repotrectinib.
In Vitro Potency
In cellular assays, Repotrectinib has demonstrated superior potency against wild-type TRK fusions and key resistance mutations compared to this compound. One study using engineered Ba/F3 cells reported that Repotrectinib was over 10-fold more potent than this compound against wild-type TRK fusions and solvent front mutations.[4] Furthermore, Repotrectinib was significantly more potent against gatekeeper mutations.[4] Another analysis confirmed that while both are compact macrocyclic inhibitors, these structural differences translate to substantial differences in potency.[3]
| Target | Inhibitor | IC50 (nM) | Cell Line |
| Wild-Type TRK | |||
| TRKA | This compound | 0.6 | Engineered Cells |
| TRKA | Repotrectinib | More potent than this compound | Engineered Cells[4] |
| TRKC | This compound | <2.5 | Engineered Cells |
| TRK Fusion | This compound | ≤5 | KM12, CUTO-3, MO-91 |
| Resistant TRK Mutations | |||
| TRKA G595R (Solvent Front) | This compound | Less active | Engineered Cells[3] |
| TRKA G595R (Solvent Front) | Repotrectinib | More potent than this compound | Engineered Cells[4] |
| TRKA F589L (Gatekeeper) | Repotrectinib | Over 100-fold more potent than this compound | Engineered Cells[4] |
| TRKC F617I (Gatekeeper) | Repotrectinib | Over 100-fold more potent than this compound | Engineered Cells[4] |
| TRKA G595R/F589L (Compound) | Repotrectinib | Active (IC50 10-30 nM) | Engineered Cells[3][4] |
| TRKA G595R/F589L (Compound) | This compound | Less Active (IC50 > 300 nM) | Engineered Cells[3] |
| ROS1 Fusions | |||
| Wild-Type ROS1 | Repotrectinib | Potent Inhibition | YU1078 PDC |
| ROS1 G2032R (Solvent Front) | Repotrectinib | Potent Inhibition | Patient-Derived Models[9][10] |
Table 1: Comparative In Vitro Potency (IC50) of this compound and Repotrectinib in Preclinical Models. Note: Direct numerical IC50 values for Repotrectinib in some comparisons were not available in the provided abstracts, but its relative potency was described.[3][4]
In Vivo Antitumor Activity
In xenograft models, both drugs have demonstrated the ability to inhibit tumor growth. This compound was shown to be effective at reducing phosphorylated TRKA and inhibiting tumor growth in four TRKA-dependent tumor models. Repotrectinib also led to significant tumor regression in xenograft models carrying wild-type or mutated TRK fusions.[4] In patient-derived xenograft models of ROS1-positive non-small cell lung cancer (NSCLC), Repotrectinib induced marked tumor regression and delayed tumor re-emergence following drug withdrawal compared to other TKIs.[10]
Efficacy Against Resistance Mutations
A critical aspect of next-generation TKIs is their ability to overcome resistance mechanisms.
This compound was specifically developed to target mutations that confer resistance to first-generation TRK inhibitors, including solvent-front, gatekeeper, and xDFG motif mutations.[1][2]
Repotrectinib also shows robust activity against a wide range of resistance mutations in ROS1, TRK, and ALK.[7][11] Preclinical data highlight its potent activity against the common ROS1 G2032R solvent-front mutation.[9][11] Notably, Repotrectinib is the only TKI reported to be active against the challenging TRKA G595R/F589L compound mutation in preclinical models.[4] However, resistance to even these next-generation inhibitors can emerge, for instance, through xDFG mutations in the TRK kinase domain, which have been shown to limit the efficacy of both this compound and Repotrectinib.[12][13]
Experimental Protocols
The preclinical evaluation of these inhibitors typically involves a standardized workflow to assess their potency and efficacy.
Cell-Based Assays: The anti-proliferative activity of the inhibitors was compared using engineered Ba/F3 cells expressing either wild-type or mutated TRK fusion proteins.[4] Patient-derived cell cultures, such as the YU1078 model from a ROS1-TKI naïve NSCLC patient, were also utilized to evaluate in vitro activity.[9] Cells were treated with varying concentrations of the inhibitors to determine the half-maximal inhibitory concentration (IC50).[14]
Immunoblot Analysis: To confirm the mechanism of action, immunoblotting (Western blotting) was used to measure the phosphorylation levels of the target kinases (e.g., ROS1) and downstream signaling proteins like STAT3.[10] A reduction in phosphorylation indicates successful target inhibition.
In Vivo Xenograft Models: Patient-derived or cell-line-derived xenograft models were established in immunocompromised mice.[9][10] Once tumors were established, mice were treated with the inhibitors or a vehicle control. Tumor volume was measured regularly to assess anti-tumor activity.[9][10] In some studies, the duration of tumor re-emergence after drug withdrawal was also evaluated.[10]
Conclusion
Both this compound and Repotrectinib are potent next-generation TKIs designed to overcome acquired resistance in cancers driven by TRK, and in the case of Repotrectinib, ROS1 and ALK fusions. Head-to-head preclinical data suggests that Repotrectinib exhibits greater potency against both wild-type TRK fusions and a broader range of resistance mutations, including challenging gatekeeper and compound mutations.[3][4] This preclinical evidence provides a strong rationale for the ongoing clinical investigation of both agents to define their ultimate therapeutic roles in treating patients with these specific genetic alterations.[4][9]
References
- 1. Response and Mechanisms of Resistance to Larotrectinib and this compound in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Repotrectinib? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 12. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Selitrectinib's Efficacy Against NTRK Resistance Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Selitrectinib's activity against specific Neurotrophic Tyrosine Receptor Kinase (NTRK) resistance mutations relative to other TRK inhibitors. The emergence of resistance mutations to first-generation TRK inhibitors like Larotrectinib and Entrectinib presents a significant clinical challenge. Second-generation inhibitors, including this compound and Repotrectinib, have been specifically designed to overcome these resistance mechanisms. This document summarizes the available preclinical data, offering a valuable resource for researchers in the field of oncology and drug development.
In Vitro Efficacy of TRK Inhibitors Against Resistance Mutations
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other TRK inhibitors against various NTRK fusion proteins, including those with acquired resistance mutations. The data is derived from cellular proliferation assays, primarily using engineered Ba/F3 cells, a common in vitro model for assessing the potency of kinase inhibitors.
Table 1: Comparative IC50 Values (nM) of TRK Inhibitors Against Wild-Type NTRK Fusions
| Fusion Protein | Larotrectinib | Entrectinib | This compound | Repotrectinib |
| LMNA-TRKA | 23.5 - 49.4 | 0.3 - 1.3 | 1.8 - 3.9 | <0.2 |
| ETV6-TRKB | 23.5 - 49.4 | 0.3 - 1.3 | 1.8 - 3.9 | <0.2 |
| ETV6-TRKC | 23.5 - 49.4 | 0.3 - 1.3 | 1.8 - 3.9 | <0.2 |
Table 2: Comparative IC50 Values (nM) of TRK Inhibitors Against Solvent Front Mutations
| Mutation | Larotrectinib | Entrectinib | This compound | Repotrectinib |
| TRKA G595R | >600 | >400-fold decrease | ~10-fold less potent than Repotrectinib | 0.4 |
| TRKB G639R | >600 | >400-fold decrease | - | 0.6 |
| TRKC G623R | 6,940 | >400-fold decrease | 27 | 2 |
| TRKC G623E | - | - | - | 1.4 |
Table 3: Comparative IC50 Values (nM) of TRK Inhibitors Against Gatekeeper Mutations
| Mutation | Larotrectinib | Entrectinib | This compound | Repotrectinib |
| TRKA F589L | >600 | <0.2 - 60.4 | ~10-fold less potent than Repotrectinib | ~100-fold more potent than this compound |
| TRKC F617I | 4,330 | <0.2 - 60.4 | 52 | <0.2 |
Table 4: Comparative IC50 Values (nM) of TRK Inhibitors Against xDFG and Compound Mutations
| Mutation | Larotrectinib | Entrectinib | This compound | Repotrectinib |
| TRKA G667C (xDFG) | >1500 | 138 - 876 | 124 - 341 | 14.6 - 67.6 |
| TRKA F589L/G595R (Compound) | - | >400-fold decrease | >300 | 10 - 30 |
Experimental Protocols
The majority of the cited in vitro data was generated using Ba/F3 cell proliferation assays. Below is a detailed, representative protocol for such an experiment.
Ba/F3 Cell Proliferation Assay Protocol
1. Cell Line Maintenance:
-
Ba/F3 (murine pro-B) cells engineered to express specific wild-type or mutant NTRK fusion proteins are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 ng/mL of murine interleukin-3 (IL-3).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Prior to the assay, cells are washed to remove IL-3 and resuspended in an assay medium (RPMI-1640 with 10% FBS and 1% penicillin-streptomycin, without IL-3).
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
The test compounds (this compound, Repotrectinib, etc.) are serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
3. Measurement of Cell Viability:
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
The luminescence signal is read using a plate reader.
4. Data Analysis:
-
The raw luminescence data is normalized to the vehicle control (100% viability) and a background control (no cells, 0% viability).
-
The normalized data is then plotted against the logarithm of the drug concentration.
-
The IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, is calculated using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
Visualizing NTRK Signaling and Resistance
The following diagrams, generated using the DOT language, illustrate the NTRK signaling pathway, the mechanism of resistance mutations, and the experimental workflow.
Discussion
The development of acquired resistance to first-generation TRK inhibitors is a significant clinical hurdle.[1] The most common on-target resistance mechanisms involve mutations in the TRK kinase domain, specifically at the solvent front, gatekeeper residue, and the xDFG motif.[2][3] These mutations sterically hinder the binding of first-generation inhibitors like Larotrectinib and Entrectinib.[2]
Second-generation TRK inhibitors, this compound and Repotrectinib, were rationally designed with more compact structures to overcome the steric hindrance caused by these mutations.[2] The preclinical data presented in this guide demonstrates that both this compound and Repotrectinib have activity against common solvent front and gatekeeper mutations that confer resistance to first-generation inhibitors.
Notably, Repotrectinib appears to be more potent than this compound against all tested resistance mutations in head-to-head comparisons.[4] For instance, against the TRKC G623R solvent front mutation, Repotrectinib (IC50: 2 nM) is approximately 13.5-fold more potent than this compound (IC50: 27 nM).[2] Similarly, for the TRKC F617I gatekeeper mutation, Repotrectinib (IC50: <0.2 nM) is over 260-fold more potent than this compound (IC50: 52 nM).[2] Repotrectinib also demonstrates superior activity against the xDFG mutation TRKA G667C and the compound mutation TRKA F589L/G595R.
The structural basis for these differences in potency lies in their distinct binding modes. While both are macrocyclic inhibitors, Repotrectinib's structure is more compact and binds to the hinge region of the TRK kinase, avoiding the solvent-front and gatekeeper regions.[2] In contrast, this compound, while avoiding the solvent-front, still protrudes into the gatekeeper region, which may explain its lower potency against gatekeeper mutations.[2]
Conclusion
This comparative guide highlights the significant activity of this compound against NTRK resistance mutations that arise after treatment with first-generation inhibitors. However, in preclinical models, Repotrectinib consistently demonstrates superior potency across a range of clinically relevant resistance mutations. These findings underscore the importance of continued research and development of next-generation TRK inhibitors to address the evolving landscape of drug resistance in NTRK fusion-positive cancers. The data presented here can serve as a valuable resource for researchers working to develop novel therapeutic strategies for this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Selitrectinib and Other Second-Generation TRK Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of selitrectinib against other second-generation Tropomyosin Receptor Kinase (TRK) inhibitors, including repotrectinib and taletrectinib. The analysis is supported by preclinical and clinical data, with detailed methodologies for key experiments and visualizations of relevant biological pathways.
The development of TRK inhibitors has marked a significant advancement in precision oncology, offering a targeted therapeutic approach for patients with cancers harboring NTRK gene fusions. While first-generation inhibitors like larotrectinib and entrectinib have shown remarkable efficacy, the emergence of acquired resistance mutations has necessitated the development of next-generation agents. This guide focuses on this compound, a second-generation TRK inhibitor, and compares its performance with other contemporary inhibitors, repotrectinib and taletrectinib.
Mechanism of Action and Resistance
First-generation TRK inhibitors are susceptible to resistance mutations in the TRK kinase domain, particularly solvent front, gatekeeper, and xDFG mutations. Second-generation inhibitors, including this compound, repotrectinib, and taletrectinib, have been specifically designed to overcome these resistance mechanisms.
This compound is an orally bioavailable, selective TRK inhibitor that targets and binds to TRK fusion proteins, including those with acquired resistance mutations that render first-generation inhibitors ineffective.[1][2] Repotrectinib is a multi-targeted inhibitor of TRK, ROS1, and ALK kinases, designed with a compact macrocyclic structure to avoid steric hindrance from resistance mutations.[3][4] Taletrectinib is another next-generation inhibitor targeting ROS1 and NTRK, also demonstrating activity against resistance mutations.[5]
However, resistance can also emerge against second-generation inhibitors, often through the acquisition of compound mutations or activation of bypass signaling pathways.[6] For instance, while this compound is effective against solvent front mutations, its activity can be compromised by certain gatekeeper and compound mutations.[7] Repotrectinib has shown potency against a broader range of mutations, including some compound mutations, due to its distinct binding mode.[7]
Preclinical Efficacy: A Quantitative Comparison
The in vitro potency of this compound, repotrectinib, and taletrectinib has been evaluated against wild-type TRK kinases and various resistance mutations using cell-based assays, most commonly with Ba/F3 cells engineered to express specific NTRK fusions and mutations. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Target | This compound IC50 (nM) | Repotrectinib IC50 (nM) | Taletrectinib IC50 (nM) |
| Wild-Type Fusions | |||
| TRKA | 8.6 | <0.1 | - |
| TRKB | - | <0.1 | - |
| TRKC | - | <0.1 | - |
| Solvent Front Mutations | |||
| TRKA G595R | 13.1 | 0.1 | - |
| TRKC G623R | - | 0.4 | - |
| Gatekeeper Mutations | |||
| TRKA F589L | 31.6 | <0.1 | - |
| TRKC F617I | - | <0.2 | - |
| xDFG Mutations | |||
| TRKA G667C | 94.9 | 9.2 | 304.1 |
| Compound Mutations | |||
| TRKA G595R/F589L | 531.1 | 17.4 | - |
Clinical Efficacy and Safety
Clinical trials provide crucial insights into the real-world performance of these inhibitors. The following table summarizes key efficacy data from trials of this compound, repotrectinib, and taletrectinib.
| Clinical Trial | Drug | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| NCT03215511 (Phase 1/2) | This compound | Patients with NTRK fusion cancers and acquired resistance to a prior TRK inhibitor | 45% (in patients with TRK kinase domain mutations) | Not Reported | Not Reported |
| TRIDENT-1 (Phase 1/2) | Repotrectinib | TKI-naïve ROS1+ NSCLC | 79% | 34.1 months | 35.7 months |
| TRIDENT-1 (Phase 1/2) | Repotrectinib | TKI-pretreated ROS1+ NSCLC | 38% | 14.8 months | 9.0 months |
| TRUST-I & TRUST-II (Phase 2) | Taletrectinib | TKI-naïve ROS1+ NSCLC | 88.8% | 44.2 months | 45.6 months |
| TRUST-I & TRUST-II (Phase 2) | Taletrectinib | TKI-pretreated ROS1+ NSCLC | 55.8% | 16.6 months | 9.7 months |
Note: The patient populations for the repotrectinib and taletrectinib trials were primarily focused on ROS1+ NSCLC, which can also harbor TRK fusions. The this compound trial focused specifically on NTRK fusion cancers with acquired resistance.
In terms of safety, all three inhibitors are generally well-tolerated. Common adverse events for this compound include dizziness and ataxia.[2] For repotrectinib, the most common side effects are dizziness, dysgeusia, and paresthesia.[3] Taletrectinib is associated with gastrointestinal side effects and elevated liver enzymes, with a low incidence of neurological adverse events.[8]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments cited in the preclinical assessment of these TRK inhibitors.
Ba/F3 Cell Proliferation Assay
This assay is a cornerstone for evaluating the cellular potency of kinase inhibitors.
Objective: To determine the concentration of an inhibitor required to inhibit the proliferation of Ba/F3 cells expressing a specific TRK fusion protein by 50% (IC50).
Methodology:
-
Cell Line Generation: The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is engineered to express a specific NTRK fusion protein (e.g., TPM3-NTRK1). This makes the cells IL-3 independent, with their proliferation now driven by the constitutively active TRK fusion kinase. Resistance mutations are introduced into the NTRK fusion construct via site-directed mutagenesis.
-
Cell Culture: The engineered Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics, in the absence of IL-3.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
The cells are treated with a serial dilution of the TRK inhibitor (e.g., this compound, repotrectinib, or taletrectinib) for a period of 72 hours.
-
Cell viability is assessed using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: The luminescence or absorbance readings are normalized to untreated control cells. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
In Vivo Xenograft Models
Xenograft models are crucial for evaluating the anti-tumor efficacy of drug candidates in a living organism.
Objective: To assess the ability of a TRK inhibitor to inhibit tumor growth in mice bearing human tumors with NTRK fusions.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or NOD/SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation:
-
Human cancer cell lines harboring a specific NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) are cultured.
-
A suspension of these cells is injected subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control (vehicle) groups.
-
The TRK inhibitor is administered orally at a specified dose and schedule.
-
-
Tumor Measurement and Data Collection:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The body weight of the mice is monitored as a measure of toxicity.
-
-
Data Analysis: The mean tumor volume of the treatment group is compared to the control group to determine the extent of tumor growth inhibition.
Signaling Pathway
The oncogenic activity of TRK fusion proteins stems from the constitutive activation of downstream signaling pathways that promote cell proliferation and survival. TRK inhibitors act by blocking this aberrant signaling.
Conclusion
This compound, repotrectinib, and taletrectinib represent a significant step forward in the treatment of NTRK fusion-positive cancers, particularly in the context of resistance to first-generation inhibitors. Preclinical data demonstrates that all three inhibitors have potent activity against wild-type TRK fusions and various resistance mutations. Repotrectinib appears to have a broader spectrum of activity against a wider range of mutations, including some compound mutations, in preclinical models.
Clinical data for repotrectinib and taletrectinib in ROS1+ NSCLC, a patient population that can also harbor TRK fusions, show impressive efficacy in both TKI-naïve and pre-treated patients. The available clinical data for this compound, while less detailed, confirms its activity in patients who have developed resistance to prior TRK inhibitors.
The choice between these second-generation TRK inhibitors may ultimately depend on the specific resistance mutations present in a patient's tumor, as well as the individual patient's clinical history and tolerance for potential side effects. Further head-to-head clinical trials will be necessary to definitively establish the comparative efficacy and safety of these promising agents. The ongoing research and development in this field continue to offer hope for patients with NTRK fusion-positive cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety of current treatment options for NTRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NTRK1/2/3: biology, detection and therapy - Bungaro - Precision Cancer Medicine [pcm.amegroups.org]
- 6. benchchem.com [benchchem.com]
- 7. A Phase 1 Study of the TRK Inhibitor this compound (BAY 2731954) in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers [mdanderson.org]
- 8. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Selitrectinib and Standard-of-Care in TRK Fusion-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Selitrectinib with the standard-of-care Tropomyosin Receptor Kinase (TRK) inhibitors, Larotrectinib and Entrectinib, for the treatment of Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusion-positive cancers. The content is based on available clinical trial data and is intended to inform research and drug development professionals.
Introduction to TRK Fusion-Positive Cancers and Targeted Therapy
NTRK gene fusions are oncogenic drivers found across a wide range of solid tumors in both adult and pediatric patients.[1] These fusions lead to the production of constitutively active TRK fusion proteins, which drive tumor cell proliferation and survival through various downstream signaling pathways.[2] The development of TRK inhibitors has marked a significant advancement in precision oncology, offering a tumor-agnostic treatment approach.[3]
Larotrectinib and Entrectinib are first-generation TRK inhibitors that have become the standard of care for patients with TRK fusion-positive solid tumors.[4] Despite their initial efficacy, a subset of patients develops acquired resistance, often through the emergence of mutations in the TRK kinase domain.[2][5] This has necessitated the development of next-generation TRK inhibitors, such as this compound (formerly LOXO-195), designed to overcome these resistance mechanisms.[6]
Mechanism of Action: Overcoming Resistance with this compound
This compound is a highly potent and selective, next-generation TRK inhibitor designed to be active against both wild-type TRK and, crucially, against mutations that confer resistance to first-generation TRK inhibitors.[6] The most common resistance mechanisms are solvent-front and gatekeeper mutations within the ATP-binding pocket of the TRK kinase domain.[5][7] this compound's structural design allows it to bind effectively to the kinase domain despite these mutations, thereby re-establishing inhibition of the signaling pathway.[5] In vitro studies have shown that this compound has potent activity against various resistance mutations, including TRKA G595R, TRKC G623R, and TRKA G667C.[6]
Comparative Efficacy of this compound and Standard-of-Care TRK Inhibitors
A direct head-to-head comparison of this compound with standard-of-care in treatment-naive patients is not available, as this compound is specifically being studied in patients who have already been treated with a TRK inhibitor.[8] The following tables summarize the efficacy data from the respective clinical trials.
Table 1: Efficacy of this compound in Patients with Acquired Resistance to a Prior TRK Inhibitor
| Efficacy Endpoint | This compound (NCT03215511) |
| Patient Population | Patients with NTRK fusion-positive solid tumors who have progressed on a prior TRK inhibitor. |
| Objective Response Rate (ORR) | Approximately 40% to 50% in patients with solvent-front and gatekeeper mutations.[7] |
| Duration of Response (DoR) | Data not yet mature. |
| Progression-Free Survival (PFS) | Data not yet mature. |
Note: Data for this compound is based on preliminary reports from the ongoing Phase 1/2 trial.
Table 2: Efficacy of Standard-of-Care TRK Inhibitors in TRK Fusion-Positive Cancers
| Efficacy Endpoint | Larotrectinib (NAVIGATE - NCT02576431 & SCOUT - NCT02637687) | Entrectinib (STARTRK-2 - NCT02568267, STARTRK-1 - NCT02097810, ALKA-372-001) |
| Patient Population | Adult and pediatric patients with TRK fusion-positive solid tumors. | Adult patients with NTRK fusion-positive solid tumors. |
| Objective Response Rate (ORR) | 75% (in the primary analysis of the first 55 patients).[9] | 61.3% (in an updated analysis of 150 patients).[10] |
| Duration of Response (DoR) | Median not reached at the time of primary analysis. | 20.0 months.[10] |
| Progression-Free Survival (PFS) | Median not reached at the time of primary analysis. | 13.8 months.[10] |
| Overall Survival (OS) | 12-month OS rate of 85% in patients with primary CNS tumors.[11] | 37.1 months.[10] |
Safety and Tolerability Profile
The safety profiles of this compound, Larotrectinib, and Entrectinib are generally manageable.
Table 3: Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event | This compound (NCT03215511) | Larotrectinib (NAVIGATE & SCOUT) | Entrectinib (STARTRK-2, STARTRK-1, ALKA-372-001) |
| Most Common TRAEs | Dizziness, ataxia.[7] | Mostly Grade 1/2.[12] | Dysgeusia (36.6%), diarrhea (29.8%), weight increase (28.5%).[10] |
| Grade 3/4 TRAEs | Increased alanine aminotransferase, increased aspartate aminotransferase, anemia, decreased neutrophils.[12] | Increased weight (10%), anemia (12%).[13] | |
| Discontinuation due to TRAEs | Data not yet mature. | None reported in the GI cancer cohort.[12] | 7.2%.[10] |
Experimental Protocols
This compound: Phase 1/2 Study in Previously Treated NTRK Fusion Cancers (NCT03215511)
-
Study Design: An open-label, multicenter, Phase 1/2 study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound.[8]
-
Patient Population: Adult and pediatric patients with a documented NTRK gene fusion-positive solid tumor who have been previously treated with at least one TRK inhibitor.[14]
-
Intervention: this compound administered orally. The Phase 1 portion is a dose-escalation phase to determine the recommended Phase 2 dose.
-
Primary Outcome Measures: Maximum Tolerated Dose (MTD) and Overall Response Rate (ORR).[15]
-
Secondary Outcome Measures: Duration of Response (DoR), Progression-Free Survival (PFS), and safety.
Larotrectinib: Phase 2 NAVIGATE Basket Trial (NCT02576431)
-
Study Design: An open-label, multicenter, Phase 2 basket trial for patients with solid tumors harboring an NTRK gene fusion.[16]
-
Patient Population: Adult and adolescent patients with a documented NTRK fusion-positive solid tumor that is metastatic or would result in severe morbidity from surgical resection, and for which there is no satisfactory alternative treatment or has progressed following treatment.[16]
-
Intervention: Larotrectinib 100 mg administered orally twice daily.[16]
-
Primary Outcome Measure: Overall Response Rate (ORR) as assessed by an independent review committee.[12]
-
Secondary Outcome Measures: Duration of Response (DoR), Progression-Free Survival (PFS), and safety.[12]
Entrectinib: Phase 2 STARTRK-2 Basket Trial (NCT02568267)
-
Study Design: An open-label, multicenter, global Phase 2 basket study for patients with locally advanced or metastatic solid tumors that harbor NTRK1/2/3, ROS1, or ALK gene rearrangements.[1]
-
Patient Population: Patients with various solid tumors, including non-small cell lung cancer and colorectal cancer, with the specified gene fusions.[1]
-
Intervention: Entrectinib 600 mg administered orally once daily in 4-week cycles.[1]
-
Primary Outcome Measures: Objective Response Rate (ORR) and Duration of Response (DoR).[10]
-
Secondary Outcome Measures: Progression-Free Survival (PFS), Overall Survival (OS), and safety.[10]
Conclusion
This compound represents a critical advancement in the management of TRK fusion-positive cancers by offering a therapeutic option for patients who have developed resistance to the standard-of-care first-generation TRK inhibitors, Larotrectinib and Entrectinib. While direct comparative data in a first-line setting is not the focus of this compound's development, its efficacy in the resistant population underscores its importance in the evolving landscape of precision oncology. Further maturation of the clinical trial data for this compound will provide a more comprehensive understanding of its long-term efficacy and safety. For now, it stands as a promising agent to extend the benefit of TRK-targeted therapy for patients with these genetically defined cancers.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jadpro.com [jadpro.com]
- 4. Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. targetedonc.com [targetedonc.com]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ascopubs.org [ascopubs.org]
- 13. icm.unicancer.fr [icm.unicancer.fr]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Guide to Biomarker Discovery for Predicting Response to Selitrectinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Selitrectinib with other therapeutic alternatives for cancers harboring Neurotrophic Tropomyosin Receptor Kinase (NTRK) gene fusions. It includes supporting experimental data on efficacy, biomarkers for response, and mechanisms of resistance. Detailed experimental protocols for key biomarker detection methods are also provided to aid in research and clinical trial design.
Introduction to this compound and the TRK Inhibitor Landscape
This compound (formerly LOXO-195) is a next-generation, selective TRK tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to overcome acquired resistance to first-generation TRK inhibitors like Larotrectinib and Entrectinib.[2] These first-generation drugs have shown significant efficacy in patients with NTRK fusion-positive cancers, but their long-term benefit can be limited by the development of resistance.[1][2]
The primary predictive biomarkers for response to TRK inhibitors, including this compound, are NTRK1, NTRK2, and NTRK3 gene fusions.[3] However, the landscape of TRK inhibition is evolving, with the emergence of other next-generation inhibitors and a growing understanding of resistance mechanisms. This guide will compare this compound to its main alternatives and provide the necessary details for researchers to design and execute studies aimed at identifying patients most likely to benefit from these therapies.
Comparative Efficacy of Next-Generation TRK Inhibitors
The development of next-generation TRK inhibitors has provided new options for patients who have developed resistance to first-generation therapies. This section compares the clinical efficacy of this compound with other prominent next-generation TRK inhibitors.
| Drug | Clinical Trial | Patient Population | Objective Response Rate (ORR) |
| This compound | Phase 1/2 (NCT03215511) | Previously treated NTRK fusion cancers | 34% (all evaluable patients) |
| Patients with confirmed on-target resistance mutations | 45% | ||
| Repotrectinib | TRIDENT-1 (Phase 1/2) | TKI-naïve NTRK fusion-positive | 58% |
| TKI-pretreated NTRK fusion-positive | 50% | ||
| Taletrectinib | Phase 2 (NCT04617054) | NTRK fusion-positive solid tumors | Data not yet mature |
| Phase 1 (ROS1+ NSCLC with some NTRK+ patients) | Mixed | 33.3% |
Biomarkers for Response and Resistance
The identification of predictive biomarkers is crucial for the successful application of targeted therapies like this compound.
Primary Biomarker: NTRK Gene Fusions
The presence of an NTRK gene fusion is the primary biomarker for predicting response to this compound and other TRK inhibitors. These fusions lead to the constitutive activation of TRK signaling pathways, driving tumor growth.
Mechanisms of Resistance
Resistance to TRK inhibitors can be categorized as either on-target or off-target.
-
On-Target Resistance: These are mutations within the NTRK kinase domain that interfere with drug binding. Common on-target resistance mutations include:
-
Solvent Front Mutations: (e.g., NTRK1 G595R)
-
Gatekeeper Mutations: (e.g., NTRK1 F589L)
-
xDFG Motif Mutations: (e.g., NTRK1 G667C)
-
-
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for TRK signaling. A key off-target resistance mechanism is the acquisition of mutations in genes such as:
-
KRAS: Activating mutations in KRAS (e.g., G12V, G12D) can reactivate the MAPK pathway, rendering the tumor resistant to TRK inhibition.[4] The exact frequency of KRAS mutations as a resistance mechanism to this compound is still under investigation.
-
Experimental Protocols
Accurate and reliable detection of NTRK gene fusions and resistance mutations is essential for patient selection and monitoring. The following are detailed protocols for the most common and recommended methods.
Pan-TRK Immunohistochemistry (IHC) for FFPE Tissue
IHC is a widely used screening method to detect the overexpression of TRK proteins, which can be indicative of an underlying NTRK gene fusion.
Principle: This method uses antibodies that bind to the TRK proteins in a formalin-fixed, paraffin-embedded (FFPE) tissue sample. A secondary antibody conjugated to an enzyme reacts with a chromogen to produce a colored precipitate at the site of the antibody-antigen reaction, which can be visualized under a microscope.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a series of graded alcohols: 100% ethanol (2x2 minutes), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for 20-30 minutes.
-
Rinse slides in phosphate-buffered saline (PBS).
-
-
Blocking:
-
Incubate sections with a hydrogen peroxide block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with a protein block (e.g., 5% normal goat serum in PBS) for 20-30 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a pan-TRK primary antibody (e.g., clone EPR17341) at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Apply diaminobenzidine (DAB) chromogen and incubate until the desired stain intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: A positive result is typically defined as cytoplasmic and/or nuclear staining in tumor cells.[5] However, since wild-type TRK proteins can also be expressed, a positive IHC result should be confirmed by a molecular method like NGS or FISH.[6][7]
Fluorescence In Situ Hybridization (FISH) for NTRK Gene Rearrangements
FISH is a molecular cytogenetic technique used to detect specific DNA sequences on chromosomes, including gene rearrangements.
Principle: This method uses fluorescently labeled DNA probes that bind to specific regions of the NTRK genes. Break-apart probes are designed to bind to sequences flanking the NTRK gene. In a normal cell, the two fluorescent signals will be close together. In a cell with an NTRK gene rearrangement, the signals will be separated.
Protocol:
-
Deparaffinization and Pretreatment:
-
Deparaffinize and rehydrate FFPE tissue sections as described for IHC.
-
Treat slides with a protease solution (e.g., pepsin) to digest proteins and allow probe access to the DNA.
-
Wash with PBS.
-
-
Denaturation:
-
Denature the cellular DNA and the FISH probe by heating them at 75-80°C for 5-10 minutes.
-
-
Hybridization:
-
Apply the NTRK break-apart probe to the tissue section.
-
Incubate overnight at 37°C in a humidified chamber to allow the probe to hybridize to the target DNA.
-
-
Post-Hybridization Washes:
-
Wash the slides in a series of stringent buffers to remove unbound and non-specifically bound probes.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount with an anti-fade mounting medium.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope with appropriate filters.
-
Analyze at least 50-100 tumor cell nuclei for the presence of separated red and green signals, which indicates an NTRK gene rearrangement.
-
RNA-Based Next-Generation Sequencing (NGS) for NTRK Fusion Detection
RNA-based NGS is considered the gold standard for detecting NTRK fusions as it directly sequences the transcribed fusion product.
Principle: This method involves extracting RNA from the tumor sample, converting it to complementary DNA (cDNA), and then sequencing the cDNA using a high-throughput sequencer. The sequencing data is then analyzed to identify fusion transcripts.
Protocol:
-
RNA Extraction:
-
Extract total RNA from FFPE tissue sections using a commercially available kit optimized for this purpose.
-
Assess RNA quality and quantity using a spectrophotometer and/or a bioanalyzer.
-
-
Library Preparation:
-
Perform reverse transcription to convert RNA to cDNA.
-
Prepare a sequencing library using a targeted RNA-based NGS panel that includes primers for NTRK1, NTRK2, and NTRK3. This can be done using either amplicon-based or hybrid capture-based methods. Hybrid capture is preferred for the detection of novel fusion partners.[8][9]
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform (e.g., Illumina or Ion Torrent).
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Use a bioinformatics pipeline specifically designed for fusion detection to identify reads that span the junction of an NTRK gene and a partner gene.
-
Filter and annotate the identified fusions to confirm that they are in-frame and likely to be oncogenic.
-
Droplet Digital PCR (ddPCR) for Detecting Resistance Mutations
ddPCR is a highly sensitive and quantitative method for detecting and monitoring known resistance mutations in liquid biopsies (circulating tumor DNA) or tissue samples.
Principle: The PCR reaction mixture is partitioned into thousands of nanoliter-sized droplets, with each droplet ideally containing one or zero target DNA molecules. PCR amplification is then performed in each droplet. Droplets containing the target sequence will fluoresce, and the number of positive droplets is used to calculate the absolute concentration of the target DNA.
Protocol:
-
DNA Extraction:
-
Extract DNA from plasma (for ctDNA) or FFPE tissue using an appropriate kit.
-
Quantify the DNA concentration.
-
-
Assay Preparation:
-
Design or purchase pre-designed ddPCR assays (primers and probes) for the specific NTRK resistance mutations of interest (e.g., G595R, F589L, G667C). Probes for the wild-type and mutant alleles are labeled with different fluorophores (e.g., FAM and HEX).
-
-
Droplet Generation:
-
Prepare a PCR reaction mix containing the DNA sample, ddPCR supermix, and the specific mutation assay.
-
Use a droplet generator to partition the reaction mix into droplets.
-
-
PCR Amplification:
-
Perform PCR on the droplets in a thermal cycler.
-
-
Droplet Reading and Analysis:
-
Read the fluorescence of each droplet in a droplet reader.
-
The software will count the number of positive droplets for the wild-type and mutant alleles.
-
Calculate the fractional abundance of the mutant allele.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in TRK signaling and biomarker discovery can aid in understanding the rationale behind targeted therapies and diagnostic strategies.
Caption: TRK signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for biomarker-driven treatment decisions with this compound.
Caption: Logical relationship of this compound treatment and the development of resistance mechanisms.
References
- 1. Detection of NTRK fusions: Merits and Limitations of Current Diagnostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncomine.com [oncomine.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AnHeart Therapeutics Announces First Patient Dosed in Global Phase 2 TRUST-II Study for Taletrectinib in ROS1 Fusion-Positive Lung Cancer [businesswire.com]
- 6. ntrktesting.com [ntrktesting.com]
- 7. Combined Efficacy and Safety Data From 2 Phase 2 Trials of Taletrectinib in Patients Diagnosed With Advanced or Metastatic ROS1-Positive NSCLC - Conference Correspondent [conference-correspondent.com]
- 8. Cancer | Bayer Global [bayer.com]
- 9. RNA hybrid-capture next-generation sequencing has high sensitivity in identifying known and less characterized oncogenic and likely oncogenic NTRK fusions in a real-world standard-of-care setting - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Selitrectinib and Other TRK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-resistance profiles of Selitrectinib and other Tropomyosin Receptor Kinase (TRK) inhibitors. Supported by experimental data, this document details the mechanisms of resistance and outlines key experimental protocols for their evaluation.
The development of TRK inhibitors has marked a significant advancement in precision oncology, offering remarkable efficacy in patients with tumors harboring NTRK gene fusions. However, as with many targeted therapies, the emergence of drug resistance presents a clinical challenge. This guide focuses on this compound (formerly LOXO-195), a next-generation TRK inhibitor, and compares its activity against that of first-generation inhibitors like Larotrectinib and Entrectinib, as well as other next-generation agents such as Repotrectinib, in the context of acquired resistance.
Cross-Resistance Profiles of TRK Inhibitors
Acquired resistance to first-generation TRK inhibitors is primarily driven by on-target mutations in the TRK kinase domain. These mutations can be broadly categorized as solvent front, gatekeeper, and xDFG substitutions. This compound was specifically designed to overcome the common solvent front and gatekeeper mutations that confer resistance to Larotrectinib and Entrectinib.
The following table summarizes the in vitro inhibitory activity (IC50) of various TRK inhibitors against wild-type TRK fusion proteins and a panel of clinically relevant resistance mutations. This data, derived from cellular proliferation assays, provides a quantitative comparison of their cross-resistance profiles.
| Target | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | This compound (LOXO-195) IC50 (nM) | Repotrectinib IC50 (nM) |
| Wild-Type Fusions | ||||
| LMNA-TRKA | 15.9 | 0.3 | 8.6 | <0.1 |
| ETV6-TRKB | 13.1 | 0.2 | 1.0 | <0.1 |
| ETV6-TRKC | 23.2 | 0.4 | 1.7 | <0.1 |
| Solvent Front Mutations | ||||
| TRKA G595R | 1898 | 614 | 13.1 | 0.1 |
| TRKC G623R | >10000 | >10000 | 24.6 | 0.4 |
| TRKC G623E | 699 | >10000 | 49.1 | 0.9 |
| Gatekeeper Mutations | ||||
| TRKA F589L | 625.3 | <0.2 | 31.6 | <0.1 |
| TRKC F617I | 2162 | 61.7 | 53 | <0.2 |
| xDFG Motif Mutations | ||||
| TRKA G667C | 1863 | 186.7 | 94.9 | 9.2 |
| Compound Mutations | ||||
| TRKA G595R/F589L | >10000 | >20000 | 531.1 | 17.4 |
Note: IC50 values are compiled from multiple sources and assay conditions may vary. This table is intended for comparative purposes.
Mechanisms of Resistance to TRK Inhibitors
Resistance to TRK inhibitors can be broadly classified into two categories: on-target and off-target mechanisms.
On-Target Resistance: This involves mutations within the NTRK gene itself, leading to alterations in the TRK kinase domain that prevent inhibitor binding.[1]
-
Solvent Front Mutations: (e.g., TRKA G595R, TRKC G623R) These are among the most common resistance mechanisms to first-generation inhibitors.[2] They introduce steric hindrance that disrupts the binding of drugs like Larotrectinib and Entrectinib.[3] this compound and Repotrectinib, with their more compact structures, are designed to accommodate these changes and maintain inhibitory activity.[4]
-
Gatekeeper Mutations: (e.g., TRKA F589L, TRKC F617I) These mutations are located at a critical "gatekeeper" residue that controls access to a hydrophobic pocket within the ATP-binding site.[3]
-
xDFG Motif Mutations: (e.g., TRKA G667C) These mutations occur in the activation loop of the kinase and can also confer resistance to both first- and second-generation TRK inhibitors.[4]
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling.[3] These mechanisms do not involve mutations in the NTRK gene.
-
MAPK Pathway Activation: Acquired mutations in genes such as BRAF (e.g., V600E) or KRAS, or amplification of MET, can lead to the activation of the downstream MAPK signaling pathway, rendering the cells resistant to TRK inhibition alone.[4] In such cases, combination therapies targeting both TRK and the bypass pathway may be necessary.
Experimental Protocols
To provide a practical resource for researchers, this section details the methodologies for key experiments used to evaluate the cross-resistance profiles of TRK inhibitors.
Cellular Viability Assay (Ba/F3 Transformation Assay)
This assay is widely used to determine the potency of kinase inhibitors against specific oncogenic drivers in a cellular context. The principle relies on the interleukin-3 (IL-3) dependency of the murine pro-B cell line, Ba/F3. Expression of an oncogenic TRK fusion protein transforms these cells, allowing them to proliferate in the absence of IL-3. The ability of a TRK inhibitor to inhibit this IL-3-independent proliferation is a measure of its potency.
Protocol:
-
Cell Line Generation:
-
Obtain wild-type Ba/F3 cells.
-
Transduce the cells with a retroviral or lentiviral vector encoding the desired TRK fusion protein (e.g., ETV6-NTRK3) or a resistance mutant.
-
Select for successfully transduced cells in the presence of an appropriate antibiotic (e.g., puromycin).
-
Culture the selected cells in media containing IL-3.
-
-
IL-3 Withdrawal and Inhibitor Treatment:
-
Wash the cells to remove IL-3.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in IL-3-free media.
-
Add the TRK inhibitors at a range of concentrations (typically a 10-point serial dilution). Include a vehicle-only control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add a cell viability reagent, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of the inhibitor-treated wells to the vehicle-only control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) using a non-linear regression analysis.
-
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This biochemical assay directly measures the binding affinity of an inhibitor to the purified TRK kinase domain. It is a useful tool for determining the intrinsic potency of a compound without the complexities of a cellular environment.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the purified recombinant TRK kinase (wild-type or mutant) and a europium-labeled anti-tag antibody (e.g., anti-GST).
-
Prepare a solution of a fluorescently labeled ATP-competitive kinase inhibitor (tracer).
-
Prepare serial dilutions of the test inhibitors.
-
-
Assay Procedure:
-
In a 384-well plate, add the test inhibitors at various concentrations.
-
Add the kinase/antibody mixture to each well.
-
Add the tracer to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. The FRET signal is generated when the europium-labeled antibody and the fluorescent tracer are in close proximity, which occurs when the tracer is bound to the kinase.
-
-
Data Analysis:
-
Inhibitor binding to the kinase displaces the tracer, leading to a decrease in the FRET signal.
-
Calculate the emission ratio of the acceptor (tracer) to the donor (europium).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Generation of Resistance Mutations
Site-directed mutagenesis is a common technique used to introduce specific mutations into a gene of interest, in this case, the TRK kinase domain. This allows for the creation of cell lines or recombinant proteins harboring known resistance mutations for inhibitor screening.
Protocol:
-
Primer Design:
-
Design a pair of complementary oligonucleotide primers containing the desired mutation in the center. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
-
PCR Amplification:
-
Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type TRK gene as a template, and the mutagenic primers.
-
The PCR will amplify the entire plasmid, incorporating the mutation.
-
-
Digestion of Parental DNA:
-
Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains. The newly synthesized, mutated DNA will be unmethylated and therefore resistant to digestion.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on an agar plate containing the appropriate antibiotic for selection.
-
-
Verification:
-
Isolate plasmid DNA from several resulting colonies.
-
Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
-
Visualizing TRK Signaling and Experimental Workflows
To further aid in the understanding of TRK inhibitor action and resistance, the following diagrams have been generated using Graphviz.
Caption: TRK Signaling Pathway and Inhibitor Targets.
Caption: Workflow for Evaluating TRK Inhibitor Resistance.
References
A Comparative Safety Analysis of Selitrectinib and Larotrectinib for Researchers and Drug Development Professionals
An in-depth guide to the safety profiles of two prominent TRK inhibitors, offering a data-driven comparison for informed research and development decisions.
In the landscape of targeted cancer therapies, Tropomyosin Receptor Kinase (TRK) inhibitors have emerged as a significant advancement, offering tumor-agnostic treatment for patients with NTRK gene fusions. Larotrectinib, a first-generation TRK inhibitor, has demonstrated robust and durable responses across various tumor types. Selitrectinib, a next-generation inhibitor, was developed to address acquired resistance to first-generation agents. This guide provides a comprehensive comparison of the safety profiles of this compound and Larotrectinib, presenting available clinical trial data, outlining experimental methodologies for safety assessment, and visualizing key biological pathways.
Executive Summary
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison of the safety profiles of this compound and Larotrectinib, supported by experimental data. While extensive safety data is available for Larotrectinib from multiple clinical trials, the data for this compound is primarily derived from its initial Phase 1/2 clinical trial (NCT03215511) and is less extensive. This guide reflects the currently available public information.
Comparative Safety Profiles: A Tabular Analysis
The following tables summarize the adverse event (AE) data from clinical trials of Larotrectinib and available information for this compound. The data for Larotrectinib is derived from a pooled analysis of the NAVIGATE, SCOUT, and a Phase 1 adult trial, providing a broad overview of its safety in a large patient population. The information for this compound is based on the initial findings from its first-in-human trial.
Table 1: Common Treatment-Related Adverse Events (TRAEs) with Larotrectinib (All Grades)
| Adverse Event | Percentage of Patients |
| Fatigue | 37% |
| Nausea | 29% |
| Dizziness | 28% |
| Vomiting | 27% |
| Anemia | 26% |
| Increased AST | 25% |
| Cough | 24% |
| Increased ALT | 23% |
| Constipation | 23% |
| Diarrhea | 22% |
Data from a pooled analysis of 176 patients across three clinical trials.[1]
Table 2: Grade 3-4 Treatment-Related Adverse Events (TRAEs) with Larotrectinib
| Adverse Event | Percentage of Patients |
| Anemia | 3% |
| Increased ALT | 3% |
| Increased AST | 3% |
| Fatigue | 3% |
| Nausea | 2% |
| Dizziness | 1% |
Data from a pooled analysis of 176 patients across three clinical trials.[1]
This compound Safety Profile Overview:
The safety profile of this compound is being evaluated in the Phase 1/2 clinical trial NCT03215511. As a next-generation TRK inhibitor, its development focuses on overcoming resistance to first-generation inhibitors. The primary objectives of the initial phase of the study were to determine the recommended dose and assess its safety and tolerability.[2][3]
Early results from the trial have indicated that this compound is generally well-tolerated. Dose-limiting toxicities (DLTs) observed in the Phase 1 portion of the study included adverse events such as neutropenia, increased AST, and weight loss. These events were typically manageable with dose modifications.[4] A detailed, comprehensive table of adverse event frequencies from this ongoing trial is not yet publicly available in a format directly comparable to the extensive pooled data for Larotrectinib.
Experimental Protocols for Safety Assessment
The safety of kinase inhibitors like this compound and Larotrectinib is rigorously evaluated through a series of preclinical and clinical studies. While specific, detailed protocols for these proprietary drugs are not publicly available, the following outlines the standard methodologies employed in the pharmaceutical industry for such assessments.
Preclinical Toxicology Studies
Before human trials, comprehensive preclinical toxicology studies are conducted in animal models to identify potential target organs of toxicity and to determine a safe starting dose for clinical studies. These studies are typically performed in compliance with Good Laboratory Practice (GLP) regulations.
1. Single-Dose and Dose-Range Finding Studies:
-
Objective: To determine the maximum tolerated dose (MTD) and to identify the dose range for repeat-dose studies.
-
Methodology: A small number of animals from two species (one rodent, one non-rodent) are administered single, escalating doses of the drug. Clinical signs, body weight, and any signs of toxicity are monitored closely.
2. Repeat-Dose Toxicology Studies:
-
Objective: To evaluate the toxicological effects of the drug after repeated administration over a defined period.
-
Methodology: The drug is administered daily or on a schedule mimicking the intended clinical use for a duration ranging from a few weeks to several months. Endpoints include monitoring of clinical signs, body weight, food and water consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, and clinical chemistry), and full histopathological examination of all organs and tissues.
3. Safety Pharmacology Studies:
-
Objective: To assess the potential effects of the drug on vital physiological functions.
-
Methodology: These studies evaluate the effects on the cardiovascular, respiratory, and central nervous systems. For example, cardiovascular safety is assessed by monitoring blood pressure, heart rate, and ECG parameters in conscious, telemetered animals.
4. Genotoxicity Studies:
-
Objective: To determine if the drug can cause genetic damage.
-
Methodology: A battery of in vitro and in vivo tests are conducted, including the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration test in mammalian cells, and in vivo micronucleus test in rodents.
Kinase Inhibitor Selectivity and Off-Target Effects Assessment
A critical aspect of the safety evaluation of kinase inhibitors is determining their selectivity for the intended target (TRK kinases) and identifying any off-target activities that could lead to adverse effects.
1. Kinase Selectivity Profiling:
-
Objective: To assess the inhibitory activity of the drug against a broad panel of other kinases.
-
Methodology: This is typically done using in vitro biochemical assays. The drug is tested at a fixed concentration against a large panel of purified kinases (often hundreds). For any "hits" (kinases that are significantly inhibited), follow-up dose-response studies are performed to determine the IC50 value, which quantifies the potency of the inhibitor against these off-targets. This allows for the calculation of a selectivity index.[5][6][7]
2. Cellular Target Engagement Assays:
-
Objective: To confirm that the drug engages its intended target within a cellular context and to assess its selectivity in a more physiologically relevant system.
-
Methodology: Techniques such as Western blotting can be used to measure the phosphorylation status of the target kinase and its downstream signaling proteins in cells treated with the inhibitor. More advanced methods like cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays can directly measure the binding of the drug to its target in live cells.
Signaling Pathways and Experimental Workflows
To understand the on-target and potential off-target effects of TRK inhibitors, it is essential to visualize the signaling pathways they modulate.
NTRK Signaling Pathway
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions lead to the constitutive activation of TRK fusion proteins, which in turn activate downstream signaling pathways, promoting cell proliferation, survival, and differentiation. The primary pathways involved are the RAS/MAPK, PI3K/AKT, and PLCγ pathways.
Experimental Workflow for Kinase Inhibitor Safety Assessment
The safety assessment of a kinase inhibitor is a multi-stage process that integrates in vitro and in vivo studies to build a comprehensive safety profile before and during clinical development.
Conclusion
Larotrectinib has a well-characterized and generally manageable safety profile, with the majority of adverse events being mild to moderate in severity. The most common treatment-related adverse events include fatigue, gastrointestinal issues, and transient elevations in liver enzymes. Neurological events such as dizziness are also observed.
This compound, as a next-generation TRK inhibitor, is still in earlier stages of clinical development. The available data from the Phase 1/2 trial suggests a manageable safety profile, with dose-limiting toxicities that can be addressed with dose adjustments. As more data from the ongoing and future clinical trials of this compound become available, a more direct and comprehensive comparison of its safety profile with that of Larotrectinib will be possible.
For researchers and drug development professionals, understanding the nuances of the safety profiles of both first- and next-generation TRK inhibitors is crucial for designing future clinical trials, developing novel therapeutic strategies, and ultimately, improving patient outcomes in the treatment of NTRK fusion-positive cancers.
References
- 1. ijpbs.com [ijpbs.com]
- 2. From Bench to Clinic - The Chronology of Preclinical Studies - ITR Laboratories Canada Inc. [itrlab.com]
- 3. fda.gov [fda.gov]
- 4. The Safety Profiles of Two First-Generation NTRK Inhibitors: Analysis of Individual Case Safety Reports from the FDA Adverse Event Reporting System (FAERS) Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Intracranial Activity of TRK Inhibitors: Selitrectinib vs. Larotrectinib and Entrectinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the intracranial activity of Selitrectinib, a next-generation TRK inhibitor, with the first-generation inhibitors Larotrectinib and Entrectinib. The information is intended to support research and development efforts in the field of targeted cancer therapy for patients with central nervous system (CNS) tumors and brain metastases harboring NTRK gene fusions.
Executive Summary
Tropomyosin receptor kinase (TRK) inhibitors have revolutionized the treatment of NTRK fusion-positive cancers. However, the efficacy of these agents against intracranial tumors is a critical consideration due to the prevalence of brain metastases and primary CNS malignancies. This guide evaluates the available preclinical and clinical data for this compound, Larotrectinib, and Entrectinib, focusing on their ability to penetrate the blood-brain barrier (BBB) and exert therapeutic effects within the CNS.
This compound , a next-generation inhibitor, was developed to overcome acquired resistance to first-generation agents. Preclinical data indicate that this compound is a substrate for the efflux transporters P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRG2), which limits its intrinsic brain penetration.[1][2] Clinical trials are ongoing to evaluate its intracranial efficacy.
Larotrectinib , a first-generation inhibitor, has demonstrated the ability to cross the BBB in preclinical models and has shown clinical activity in patients with primary CNS tumors and brain metastases.[3][4][5][6]
Entrectinib , another first-generation inhibitor, was specifically designed for CNS penetration and preclinical studies suggest it is a weaker substrate for P-glycoprotein compared to Larotrectinib, leading to better brain accumulation.[7][8] Clinical data have confirmed its robust intracranial activity.
Preclinical Intracranial Activity
The ability of a drug to cross the blood-brain barrier is a prerequisite for its efficacy against intracranial tumors. This is often assessed preclinically by measuring the brain-to-plasma concentration ratio.
| Drug | Animal Model | Brain-to-Plasma Ratio | Key Findings |
| This compound | Wild-type Mice | ~0.021 - 0.03 | Poor intrinsic brain penetration; accumulation is significantly increased in the absence of ABCB1 and ABCG2 efflux transporters.[1][2][9][10] |
| Larotrectinib | N/A | Data not readily available in cited literature | Preclinical evidence suggests BBB penetration, but specific ratio data is limited in the provided search results. |
| Entrectinib | Mice | ~0.4 (repeated dosing) | Designed for CNS penetration; demonstrates better brain accumulation compared to Larotrectinib in some preclinical models.[11][12] |
| Rats | ~0.6 - 1.5 (repeated dosing) | [7][11][12] | |
| Dogs | ~1.4 - 2.2 (repeated dosing) | [11][12] |
Clinical Intracranial Efficacy
Clinical trials provide the ultimate validation of a drug's intracranial activity. The following table summarizes the available clinical data for the three TRK inhibitors in patients with CNS tumors or brain metastases. Efficacy is primarily assessed using the Response Assessment in Neuro-Oncology (RANO) criteria.
| Drug | Clinical Trial(s) | Patient Population | Intracranial Objective Response Rate (ORR) |
| This compound | NCT03215511 | Patients with previously treated NTRK fusion cancers, including primary CNS tumors and brain metastases.[13][14][15][16] | Data is still maturing and not yet publicly available in detail. Intracranial ORR is a secondary endpoint.[13] |
| Larotrectinib | NAVIGATE (NCT02576431), SCOUT (NCT02637687) | Patients with primary CNS tumors.[3][4][5][17][18][19] | 30%[4][19] |
| Integrated dataset | Patients with CNS metastases at baseline. | 73%[20] | |
| Entrectinib | STARTRK-2, STARTRK-1, ALKA-372-001 | Patients with baseline CNS metastases.[21][22][23][24][25] | 50% - 69.2%[21][22] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to evaluate the intracranial activity of TRK inhibitors.
In Vivo Intracranial Tumor Xenograft Model
This model is used to assess the efficacy of a drug against tumors grown within the brains of immunocompromised mice.
-
Cell Line Selection and Preparation: A human cancer cell line with a known NTRK gene fusion is cultured. Cells are harvested, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.[26]
-
Intracranial Implantation: A specific number of cancer cells (e.g., 1 x 10^5 to 2 x 10^6) are stereotactically injected into the brain of each mouse.[26][27]
-
Treatment Administration: Once tumors are established (monitored via bioluminescence or imaging), the TRK inhibitor or vehicle control is administered to the mice, typically via oral gavage or intraperitoneal injection, on a predetermined schedule.[26]
-
Efficacy Evaluation: Tumor growth is monitored regularly using imaging techniques. Mouse body weight is also monitored as an indicator of toxicity. The study continues for a defined period or until tumors in the control group reach a specific size.[26]
Clinical Trial Protocol for Assessing CNS Response (Based on RANO Criteria)
Clinical trials evaluating the intracranial activity of TRK inhibitors in patients with primary CNS tumors or brain metastases follow standardized protocols to ensure patient safety and data integrity.
-
Patient Eligibility: Patients with a confirmed diagnosis of an NTRK fusion-positive solid tumor and evidence of primary CNS tumors or brain metastases are enrolled. Patients with stable, asymptomatic brain metastases are often eligible.[13][18]
-
Treatment: The TRK inhibitor is administered at a specified dose and schedule. For example, Larotrectinib is typically given at 100 mg twice daily in adults.[18]
-
Response Assessment: Tumor response in the CNS is assessed by an independent radiology committee using the Response Assessment in Neuro-Oncology (RANO) criteria. This involves baseline and subsequent magnetic resonance imaging (MRI) scans of the brain to measure changes in tumor size.[13]
-
Endpoints: The primary or secondary endpoints for intracranial activity typically include the Intracranial Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS) within the CNS.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the TRK signaling pathway and a general workflow for evaluating the intracranial activity of TRK inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ABCB1 and ABCG2 Restrict Brain and Testis Accumulation and, Alongside CYP3A, Limit Oral Availability of the Novel TRK Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Efficacy and safety of larotrectinib in TRK fusion-positive primary central nervous system tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. onclive.com [onclive.com]
- 7. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ABCB1 and ABCG2 Control Brain Accumulation and Intestinal Disposition of the Novel ROS1/TRK/ALK Inhibitor Repotrectinib, While OATP1A/1B, ABCG2, and CYP3A Limit Its Oral Availability [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A Phase 1 Study of the TRK Inhibitor this compound (BAY 2731954) in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers [mdanderson.org]
- 15. Clinical Trial | Moss Lab | Stanford Medicine [med.stanford.edu]
- 16. Facebook [cancer.gov]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. CareAcross [careacross.com]
- 19. Efficacy and safety of larotrectinib in TRK fusion-positive primary central nervous system tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. ascopubs.org [ascopubs.org]
- 22. ascopubs.org [ascopubs.org]
- 23. hra.nhs.uk [hra.nhs.uk]
- 24. STARTRK: Phase I/II Study of Entrectinib in Children and Young Adults with Aggressive Solid or Brain Tumors | St. Jude Care & Treatment [stjude.org]
- 25. targetedonc.com [targetedonc.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Selitrectinib in a Research Environment
Essential guidelines for the proper handling and disposal of Selitrectinib (LOXO-195) to ensure laboratory safety and regulatory compliance.
For researchers and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety protocols. The proper disposal of investigational compounds like this compound, a potent next-generation TRK kinase inhibitor, is a critical component of laboratory safety and environmental responsibility. While specific, detailed disposal instructions for this compound are not extensively documented, a combination of information from available Safety Data Sheets (SDS) and established guidelines for cytotoxic and hazardous waste provides a clear path forward for its safe management.
Core Principles of this compound Disposal
The primary directive for the disposal of this compound, as indicated in its Safety Data Sheet, is to "Keep in suitable, closed containers for disposal"[1]. This foundational step underscores the importance of containment to prevent environmental contamination and accidental exposure. Given that this compound is a potent compound intended for cancer research, it should be handled with the same precautions as other cytotoxic agents.
Procedural Steps for Disposal
Adherence to a structured disposal workflow is paramount. The following steps outline a recommended procedure for the safe disposal of this compound waste in a laboratory setting.
1. Waste Segregation and Collection:
-
Identify Waste Streams: All materials that have come into contact with this compound, including unused compound, contaminated personal protective equipment (PPE), labware (e.g., pipette tips, vials), and cleaning materials, must be considered hazardous waste.
-
Use Designated Containers: Collect all this compound waste in clearly labeled, leak-proof, and sealed containers. These containers should be specifically designated for cytotoxic or chemical waste.
2. Personal Protective Equipment (PPE):
-
Standard PPE: Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
-
Dispose of Contaminated PPE: All disposable PPE used during the handling and disposal process must be discarded as contaminated waste.
3. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces and equipment that may have come into contact with this compound. Use a suitable decontamination solution, such as a high-pH solution or a validated chemical deactivating agent.
-
Spill Management: In the event of a spill, follow established laboratory protocols for hazardous material spills. Absorb the spill with an inert material and collect it in the designated hazardous waste container.
4. Final Disposal:
-
Licensed Waste Disposal Service: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Do not dispose of this compound waste through standard laboratory or municipal trash.
-
Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations for hazardous and cytotoxic waste.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₁FN₆O | [1] |
| Molecular Weight | 380.4 g/mol | [1] |
| Appearance | White powder | [1] |
| Solubility | Ethanol (3 mg/mL), DMSO (5 mg/mL), DMF (12 mg/mL) | [1] |
Experimental Protocols
General Handling and Storage Protocol:
To minimize the generation of waste and ensure the stability of the compound, the following handling and storage procedures are recommended:
-
Receiving and Storage: Upon receipt, store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents[1].
-
Solution Preparation: Prepare solutions in a well-ventilated area or a chemical fume hood. Use the minimum amount of solvent necessary for the experiment.
-
Weighing: When weighing the powdered form, take care to avoid creating and inhaling dust.
Visualizing Laboratory Workflow and Safety
To further clarify the procedural flow and logical relationships in handling and disposing of this compound, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
